Product packaging for Tricarballylate(Cat. No.:)

Tricarballylate

Cat. No.: B1239880
M. Wt: 173.1 g/mol
InChI Key: KQTIIICEAUMSDG-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tricarballylate, the conjugate base of tricarballylic acid (IUPAC Name: Propane-1,2,3-tricarboxylate), is a C6 tricarboxylic acid with the molecular formula C6H5O6 and a molecular weight of 173.10 g/mol . This compound is a key research tool in biochemical and physiological studies, primarily valued for its role as a non-metabolizable analog of citrate . Its structural similarity to citrate allows it to interact with specific biological transport systems without being metabolized, making it an invaluable inhibitor and probe for investigating the transport and cellular dynamics of tricarboxylic acid cycle intermediates . A principal research application of this compound is the study of divalent cation utilization. Research indicates it can chelate essential minerals, providing a model to study impaired mineral absorption and related disorders . In cellular transport research, this compound is competitively transported by the same Na+-dependent mechanism as citrate across the intestinal brush-border membrane . Studies demonstrate this transport is saturable, with a reported affinity constant (Km) of 0.097 mmol/L, and is enhanced by an acidic extravesicular pH, suggesting the protonated form is preferentially transported . Beyond physiology, this compound is used in materials science and environmental chemistry research. Its adsorption behavior on mineral surfaces, such as iron oxides, is studied to understand the environmental fate of organic acids and the surface chemistry of geologically relevant materials . Furthermore, its core structure serves as a precursor for developing novel biochemical tools, such as N-sulfo-2-amino this compound, a stable analog of the calcification inhibitor phosphocitrate . Researchers value this compound for its specific interactions, such as with the mitochondrial enzyme aconitate hydratase, facilitating studies on metabolic regulation and enzyme function . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5O6-3 B1239880 Tricarballylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propane-1,2,3-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-4(8)1-3(6(11)12)2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTIIICEAUMSDG-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(=O)[O-])C(=O)[O-])C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5O6-3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274224
Record name 1,2,3-Propanetricarboxylic acid, ion(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18905-15-2
Record name 1,2,3-Propanetricarboxylic acid, ion(3-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18905-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Propanetricarboxylic acid, ion(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tricarballylate: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricarballylate, known systematically as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid with significant implications in biochemistry and toxicology.[1][2] It is recognized primarily as a competitive inhibitor of the enzyme aconitase, a key component of the citric acid cycle.[2][3] This inhibitory action disrupts cellular metabolism and is the basis for its toxic effects, particularly in ruminant animals where it is produced by rumen microorganisms from trans-aconitate found in grasses.[4][5] This technical guide provides an in-depth overview of the chemical structure, properties, and biological interactions of this compound, along with relevant experimental protocols.

Chemical Structure and Nomenclature

This compound is a simple, achiral molecule consisting of a three-carbon propane (B168953) backbone with a carboxyl group attached to each carbon atom. Its structure is similar to citric acid, but it lacks the hydroxyl group on the central carbon, a feature crucial for its role as an enzyme inhibitor.[2]

IUPAC Name: Propane-1,2,3-tricarboxylic acid[6]

Synonyms: Tricarballylic acid, Carballylic acid, β-Carboxyglutaric acid[1][7]

Chemical Formula: C₆H₈O₆[7]

CAS Number: 99-14-9[7]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of tricarballylic acid is presented in the table below.

PropertyValueReference
Molecular Weight176.12 g/mol [8]
Melting Point156-161 °C[1][9]
Water Solubility500 mg/mL at 18°C[10][11]
pKₐ₁3.49 (at 30°C)[7][11]
pKₐ₂4.58 (at 30°C)[7][11]
pKₐ₃5.83 (at 30°C)[7][11]

Synthesis and Natural Occurrence

Synthesis: Tricarballylic acid can be synthesized through several laboratory methods:

  • Hydrolysis of 1,2,3-tricyanopropane: This method involves the hydrolysis of the nitrile groups to carboxylic acids.

  • Reduction of aconitic acid: Aconitic acid can be reduced to tricarballylic acid using sodium amalgam or through electrolytic reduction.[12]

  • From fumaric acid: A two-step synthesis starting from fumaric acid has also been described.[1]

  • Modern Approaches: More recent methods focus on the direct conversion from citric acid esters using bifunctional catalysts to avoid unwanted side reactions.[8]

Natural Occurrence: this compound is not a common metabolite in most organisms. Its primary natural source is the metabolic activity of microorganisms in the rumen of cattle and sheep, where it is produced from the reduction of trans-aconitic acid present in forage grasses.[5] It can also be found in some food products as a result of processing, such as in beet and maple sugar refining, or as a breakdown product of fumonisin mycotoxins which can contaminate corn.[13]

Biological Role and Toxicology

The primary biological significance of this compound lies in its potent and competitive inhibition of the enzyme aconitase (aconitate hydratase).[3][5] Aconitase is a crucial enzyme in the citric acid cycle (Krebs cycle), where it catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate via the intermediate cis-aconitate.[2]

This compound's structural similarity to citrate allows it to bind to the active site of aconitase. However, the absence of a hydroxyl group prevents the dehydration-rehydration reaction from proceeding, effectively blocking the enzyme's catalytic activity.[2] This inhibition disrupts the citric acid cycle, leading to a decrease in cellular energy production and an accumulation of citrate.

The toxic effects of this compound are most pronounced in ruminants, where its production in the rumen can lead to a condition known as "grass tetany." This is characterized by acute magnesium deficiency, as this compound is a strong chelator of divalent cations like magnesium, leading to their reduced absorption and increased excretion.[4][14]

Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate Aconitase->Isocitrate Isomerization This compound This compound Inhibition Inhibition Inhibition->Aconitase

Caption: Inhibition of Aconitase by this compound.

Experimental Protocols

Aconitase Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on aconitase activity. The assay is based on monitoring the formation of cis-aconitate from isocitrate, which absorbs light at 240 nm.[15]

Materials:

  • Purified aconitase enzyme

  • Isocitrate solution (substrate)

  • This compound solutions of varying concentrations

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • UV-transparent microplate or cuvettes

  • Spectrophotometer capable of reading absorbance at 240 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the isocitrate solution.

  • Add varying concentrations of the this compound inhibitor to the reaction mixture in different wells or cuvettes. Include a control with no inhibitor.

  • Initiate the reaction by adding a fixed amount of the aconitase enzyme to each well/cuvette.

  • Immediately begin monitoring the increase in absorbance at 240 nm at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

  • Plot the reaction velocity against the inhibitor concentration to determine the inhibitory constant (Kᵢ).

Quantification of this compound in Biological Samples by HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of organic acids, including this compound, in biological matrices such as plasma, urine, or rumen fluid.

General Workflow:

  • Sample Preparation:

    • Deproteinize the sample by adding a precipitating agent (e.g., acetonitrile (B52724) or perchloric acid) followed by centrifugation.

    • The supernatant may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.

    • The final extract is typically dissolved in the mobile phase.

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected into the HPLC system.

    • Separation is typically achieved using a reversed-phase C18 column.

    • The mobile phase is usually an acidic aqueous buffer (e.g., phosphate (B84403) buffer with a low pH) mixed with an organic modifier like acetonitrile or methanol. An isocratic or gradient elution can be used.

  • Detection:

    • UV detection at a low wavelength (e.g., 210 nm) is often used for carboxylic acids.

    • For higher sensitivity and specificity, HPLC coupled with mass spectrometry (LC-MS) is the preferred method.

  • Quantification:

    • A calibration curve is generated using standard solutions of this compound of known concentrations.

    • The concentration of this compound in the biological sample is determined by comparing its peak area to the calibration curve.

Start Biological Sample (e.g., Plasma, Urine) Deproteinization Deproteinization (e.g., Acetonitrile) Start->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation SPE Solid-Phase Extraction (Optional Cleanup) Centrifugation->SPE Injection HPLC Injection SPE->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Quantification Quantification (vs. Calibration Curve) Detection->Quantification

Caption: HPLC Workflow for this compound Analysis.

Conclusion

This compound is a molecule of significant interest due to its specific and potent inhibition of aconitase, a vital enzyme in central metabolism. Understanding its chemical properties, synthesis, and biological interactions is crucial for researchers in toxicology, animal science, and drug development. The experimental protocols outlined in this guide provide a foundation for further investigation into the effects and quantification of this important tricarboxylic acid.

References

Synthesis of Tricarballylate from Citric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricarballylate and its esters are valuable compounds in various industrial and pharmaceutical applications, serving as effective plasticizers and versatile chemical building blocks. Derived from the abundant and renewable resource citric acid, their synthesis represents a key area in green chemistry. This technical guide provides an in-depth overview of the primary synthetic pathways for converting citric acid into this compound esters. It details two principal strategies: the sequential dehydration-hydrogenation of citric acid to tricarballylic acid followed by esterification, and an alternative route involving the initial esterification of citric acid to citrate (B86180) esters, which then undergo dehydration and hydrogenation. This document furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes process diagrams to elucidate the reaction workflows and pathways, offering a comprehensive resource for professionals in chemical synthesis and drug development.

Introduction

The increasing demand for sustainable and biocompatible materials has driven research into the utilization of renewable feedstocks for chemical synthesis. Citric acid, a readily available and inexpensive commodity chemical produced by fermentation, is an excellent platform molecule for conversion into high-value products. Tricarballylic acid (propane-1,2,3-tricarboxylic acid, PTA) and its corresponding esters, tricarballylates, are significant derivatives of citric acid. This compound esters, in particular, have garnered attention as non-toxic, bio-based plasticizers, presenting a safer alternative to traditional phthalate-based plasticizers.[1]

The core transformation from citric acid to tricarballylic acid involves the reductive removal of the tertiary hydroxyl group. This guide outlines the two predominant catalytic pathways to achieve this conversion and the subsequent esterification to yield tricarballylates.

Synthetic Pathways and Core Logic

There are two primary pathways for the synthesis of this compound esters from citric acid, differing in the sequence of the dehydration-hydrogenation and esterification steps.[1][2]

Pathway A: Dehydration-Hydrogenation followed by Esterification ("Top Pathway") This is the most direct route to tricarballylic acid, which is then esterified.

  • Dehydration: Citric acid is first dehydrated to form aconitic acid.

  • Hydrogenation: The double bond in aconitic acid is then hydrogenated to yield tricarballylic acid.

  • Esterification: The three carboxylic acid groups of tricarballylic acid are esterified to produce the final this compound ester.

A potential challenge in this pathway is the spontaneous decarboxylation of the aconitic acid intermediate, which can lead to the formation of methylsuccinic acid as an undesired byproduct.[1][2]

Pathway B: Esterification followed by Dehydration-Hydrogenation ("Bottom Pathway") This route reverses the sequence to protect the carboxylic acid groups and prevent decarboxylation.

  • Esterification: Citric acid is first esterified to form a citrate ester.

  • Dehydration: The citrate ester is then dehydrated to an aconitate ester.

  • Hydrogenation: The aconitate ester is subsequently hydrogenated to the final this compound ester.

This approach circumvents the issue of decarboxylation by protecting the acid functionalities as esters.[1]

G cluster_0 Synthesis of this compound from Citric Acid cluster_A Pathway A cluster_B Pathway B Citric_Acid Citric Acid Aconitic_Acid Aconitic Acid Citric_Acid->Aconitic_Acid Dehydration Citrate_Ester Citrate Ester Citric_Acid->Citrate_Ester Esterification Tricarballylic_Acid Tricarballylic Acid (PTA) Aconitic_Acid->Tricarballylic_Acid Hydrogenation Tricarballylate_Ester_A This compound Ester Tricarballylic_Acid->Tricarballylate_Ester_A Esterification Aconitate_Ester Aconitate Ester Citrate_Ester->Aconitate_Ester Dehydration Tricarballylate_Ester_B This compound Ester Aconitate_Ester->Tricarballylate_Ester_B Hydrogenation

Figure 1: Overview of the two primary synthetic pathways from citric acid to this compound esters.

Experimental Protocols

Synthesis of Tricarballylic Acid via One-Pot Dehydration-Hydrogenation (Pathway A)

This protocol describes a robust one-pot method using a stable, bifunctional catalyst. High yields of tricarballylic acid can be achieved over multiple catalyst cycles.[3]

Catalyst System: 0.6 wt% Pd on hydrous niobium pentoxide (Pd/Nb₂O₅·nH₂O). This bifunctional catalyst provides both the acid sites for dehydration and the metal sites for hydrogenation in close proximity, which enhances selectivity.[2]

Experimental Workflow:

G cluster_workflow Workflow: Tricarballylic Acid Synthesis Reactants Load Citric Acid, Water, and Catalyst into Autoclave Purge Seal, Purge with N₂, then Pressurize with H₂ Reactants->Purge React Heat and Stir (e.g., 160°C, 10 bar H₂) Purge->React Cool Cool Reactor to Room Temperature and Depressurize React->Cool Separate Filter to Remove Catalyst Cool->Separate Analyze Analyze Product (e.g., NMR) Separate->Analyze

Figure 2: Experimental workflow for the one-pot synthesis of tricarballylic acid.

Protocol:

  • Reactor Loading: In a high-pressure autoclave reactor, add citric acid (0.2 mmol), deionized water (2 mL), and the 0.6 wt% Pd/Nb₂O₅·nH₂O catalyst (0.1 g).

  • Reaction Setup: Seal the reactor. Purge the system three times with nitrogen gas to remove air, followed by three purges with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor to 10 bar with hydrogen. Begin stirring and heat the reactor to 160°C.

  • Reaction: Maintain the reaction conditions for 20 hours.

  • Cooldown and Work-up: After 20 hours, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.

  • Product Isolation: Open the reactor and filter the reaction mixture to separate the solid catalyst. The aqueous solution contains the tricarballylic acid product.

  • Analysis: The yield and purity of the tricarballylic acid can be determined by techniques such as ¹H NMR spectroscopy.

Fischer Esterification of Tricarballylic Acid (Pathway A Conclusion)

This protocol details the conversion of the synthesized tricarballylic acid into its corresponding esters, such as tributyl propane-1,2,3-tricarboxylate (TBPTC).[4]

Protocol:

  • Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine tricarballylic acid (20 mmol), the desired alcohol (e.g., n-butanol, 50 mL), cyclohexane (B81311) (50 mL, as an entrainer), and p-toluenesulfonic acid (p-TSA, 0.2 g, as a catalyst).

  • Reaction: Heat the mixture to reflux (approximately 130°C) and stir vigorously. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Continue the reaction for 4 hours or until no more water is collected.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent and excess alcohol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude ester can be further purified if necessary, for example, by vacuum distillation.

Synthesis of this compound Esters from Citrate Esters (Pathway B)

This one-pot protocol is highly effective for converting various citrate esters directly into this compound esters, achieving high yields.[1][5]

Catalyst System: 0.2 wt% Pd/Nb₂O₅·nH₂O.

Protocol:

  • Reactor Loading: In a high-pressure autoclave reactor, dissolve the starting citrate ester (e.g., triethyl citrate) in methylcyclohexane (B89554) to a concentration of 0.1 M (e.g., 0.2 mmol in 2 mL). Add the 0.2 wt% Pd/Nb₂O₅·nH₂O catalyst (0.1 g).

  • Reaction Setup: Seal the reactor and purge the system with nitrogen and then hydrogen as described in Protocol 3.1.

  • Pressurization and Heating: Pressurize the reactor to 20 bar with hydrogen. Begin stirring and heat the reactor to the desired temperature (optimization may be required, typically between 160-200°C).

  • Reaction: Maintain the reaction conditions for 20 hours.

  • Cooldown and Work-up: Follow the cooling and depressurization procedure as described in Protocol 3.1.

  • Product Isolation and Analysis: Filter the reaction mixture to remove the catalyst. The filtrate, containing the this compound ester in methylcyclohexane, can be analyzed directly by gas chromatography (GC) or NMR after solvent evaporation.

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of tricarballylic acid and various this compound esters under different catalytic systems and conditions.

Table 1: Synthesis of Tricarballylic Acid (PTA) from Citric Acid

Catalyst SystemSolventTemperature (°C)H₂ Pressure (bar)Time (h)PTA Yield (%)Reference
H-Beta Zeolite + Pd/CWater160102085[3][6]
0.6 wt% Pd/Nb₂O₅·nH₂OWater1601020>90[3]

Table 2: One-Pot Synthesis of this compound Esters from Citrate Esters

Substrate (Citrate Ester)CatalystSolventTemperature (°C)H₂ Pressure (bar)Time (h)Product Yield (%)Reference
Triethyl Citrate (TEC)0.2 wt% Pd/Nb₂O₅·nH₂OMethylcyclohexane180202091[1][5]
Tributyl Citrate (TBC)0.2 wt% Pd/Nb₂O₅·nH₂OMethylcyclohexane200202093[1]
Trimethyl Citrate (TMC)0.2 wt% Pd/Nb₂O₅·nH₂OMethylcyclohexane160202088[1]

Conclusion

The conversion of citric acid to this compound esters is a promising route for the production of bio-based chemicals and materials. This guide has detailed two primary catalytic strategies, providing comprehensive, step-by-step experimental protocols for each. The one-pot dehydration-hydrogenation of citric acid using a robust Pd/Nb₂O₅·nH₂O catalyst offers a high-yield pathway to tricarballylic acid, a key intermediate. Alternatively, the direct conversion of citrate esters to this compound esters using a similar bifunctional catalyst provides an elegant solution to prevent side reactions, achieving excellent yields of up to 93%. The choice of pathway may depend on the desired final product, available equipment, and economic considerations. The data and methodologies presented herein serve as a valuable technical resource for researchers and professionals aiming to develop and optimize sustainable chemical processes.

References

An In-depth Technical Guide to the Discovery and History of Tricarballylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is a naturally occurring tricarboxylic acid with significant implications in biochemistry and animal health. Its discovery and history are intertwined with the foundational period of organic chemistry in the 19th century. This document provides a comprehensive overview of the discovery, synthesis, and biological significance of tricarballylate. It details the historical context of its identification, outlines various methods for its chemical synthesis with specific experimental protocols, and explores its role as a competitive inhibitor of the Krebs cycle enzyme aconitase. Quantitative data on its properties, synthesis yields, and inhibitory effects are presented in structured tables. Furthermore, key biochemical pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its function and historical investigation.

Discovery and History

While a definitive singular "discovery" paper for tricarballylic acid is not readily apparent in modern databases, historical chemical literature from the 19th century points to its emergence during a period of intense investigation into natural organic acids. Its structural relationship to the well-known citric and aconitic acids suggests its identification likely arose from studies on these compounds. By the early 20th century, the synthesis of its derivatives was being described, indicating that tricarballylic acid itself was an established compound within the field of organic chemistry.[1]

Early research into the composition of sugar beets and other plants likely led to its isolation and characterization.[2][3] The work of pioneering chemists such as Justus von Liebig and his contemporaries in Germany laid the groundwork for the systematic study of organic acids, creating the intellectual and technical environment for the identification of compounds like this compound.[4][5][6]

A significant chapter in the history of this compound research opened with the investigation of "grass tetany," a metabolic disease in ruminants characterized by magnesium deficiency.[7] Researchers discovered that microorganisms in the rumen can convert trans-aconitate, found in high concentrations in certain grasses, into this compound.[8] This discovery highlighted the toxicological importance of this compound, as it was found to chelate magnesium and inhibit a key metabolic enzyme.[9]

Physicochemical Properties

Tricarballylic acid is a white crystalline solid with the chemical formula C₆H₈O₆. It is soluble in water and has a melting point in the range of 156-161 °C.[10]

PropertyValueReference
Molecular Formula C₆H₈O₆[11]
Molar Mass 176.12 g/mol [10]
Melting Point 156-161 °C[10]
Water Solubility Soluble[11]
CAS Number 99-14-9[11]

Chemical Synthesis

Several methods have been developed for the chemical synthesis of tricarballylic acid. The choice of method often depends on the desired scale and available starting materials.

Reduction of Aconitic Acid

A common laboratory method involves the reduction of aconitic acid. This can be achieved through catalytic hydrogenation or by using reducing agents like sodium amalgam.

Experimental Protocol: Catalytic Hydrogenation of Aconitic Acid

  • Preparation: A solution of aconitic acid (1 mole) in a suitable solvent (e.g., water or ethanol) is prepared.

  • Catalyst: A palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the aconitic acid) is added to the solution.

  • Hydrogenation: The mixture is placed in a hydrogenation apparatus and subjected to hydrogen gas at a pressure of 3-4 atmospheres.

  • Reaction Conditions: The reaction is typically stirred at room temperature for 4-6 hours, or until the theoretical amount of hydrogen has been consumed.

  • Work-up: The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield crude tricarballylic acid.

  • Purification: The crude product can be recrystallized from hot water to yield pure tricarballylic acid.

Hydrolysis of Triesters

Tricarballylic acid can also be synthesized by the hydrolysis of its corresponding tri-esters, such as triethyl this compound.

Experimental Protocol: Hydrolysis of Triethyl this compound

  • Reaction Setup: Triethyl this compound (1 mole) is mixed with an excess of a strong base, such as a 20% aqueous solution of sodium hydroxide.

  • Hydrolysis: The mixture is heated under reflux for 2-3 hours to ensure complete saponification of the ester groups.

  • Acidification: After cooling, the reaction mixture is acidified with a strong mineral acid, such as hydrochloric acid, until the pH is approximately 1. This protonates the carboxylate salts, precipitating the tricarballylic acid.

  • Isolation: The precipitated tricarballylic acid is collected by filtration and washed with cold water to remove any remaining salts.

  • Purification: The product is then dried, and can be further purified by recrystallization from water.

From Citric Acid

A more recent and green chemistry approach involves the selective defunctionalization of citric acid. This method utilizes a one-pot dehydration-hydrogenation process.[12]

Synthesis MethodStarting MaterialKey ReagentsReported YieldReference
ReductionAconitic AcidH₂, Pd/CHigh[12]
HydrolysisTriethyl this compoundNaOH, HClQuantitative-
Dehydration-HydrogenationCitric AcidH-Beta zeolite, Pd/CUp to 85%[12]

Biological Significance and Signaling Pathway Inhibition

The primary biological significance of this compound lies in its ability to act as a competitive inhibitor of the enzyme aconitase (also known as aconitate hydratase).[8][13][14] Aconitase is a key enzyme in the Krebs cycle (also known as the tricarboxylic acid cycle or TCA cycle), where it catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate via a cis-aconitate intermediate.[15]

By binding to the active site of aconitase, this compound prevents the normal substrate, citrate, from binding, thus inhibiting the cycle. This inhibition leads to an accumulation of citrate and a depletion of downstream intermediates, disrupting cellular energy metabolism.

Aconitase Inhibition Kinetics

This compound is a competitive inhibitor of aconitase when citrate or isocitrate are the substrates.[13] However, it acts as a non-competitive inhibitor when cis-aconitate is the substrate.[13]

ParameterValueSubstrateReference
Kᵢ (Inhibition Constant) 0.52 mMCitrate[3]
Inhibition Type CompetitiveCitrate/Isocitrate[13]
Inhibition Type Non-competitivecis-Aconitate[13]
Signaling Pathway Diagram

The following diagram illustrates the inhibition of the Krebs cycle by this compound.

KrebsCycleInhibition cluster_krebs Krebs Cycle Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Aconitase Aconitase_Enzyme Aconitase Isocitrate Isocitrate cis-Aconitate->Isocitrate Aconitase alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Isocitrate Dehydrogenase This compound This compound This compound->Aconitase_Enzyme Inhibits

Inhibition of Aconitase by this compound in the Krebs Cycle.

Experimental Workflows

Workflow for Aconitase Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory effect of this compound on aconitase activity.

AconitaseAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Buffer, Substrate (Citrate), and this compound Solutions Prepare_Enzyme Isolate and Purify Aconitase Enzyme Incubate Incubate Enzyme with Varying Concentrations of this compound Prepare_Enzyme->Incubate Add_Substrate Initiate Reaction by Adding Citrate Incubate->Add_Substrate Monitor_Reaction Monitor Conversion of Citrate to Isocitrate (e.g., Spectrophotometrically at 240 nm) Add_Substrate->Monitor_Reaction Plot_Data Plot Reaction Velocity vs. Substrate Concentration (Michaelis-Menten Plot) Monitor_Reaction->Plot_Data Determine_Kinetics Determine Vmax, Km, and Ki using Lineweaver-Burk Plot Plot_Data->Determine_Kinetics

Workflow for Determining Aconitase Inhibition by this compound.

Conclusion

Tricarballylic acid, from its likely discovery in the 19th century to its modern relevance in animal health and biochemistry, represents a molecule of significant scientific interest. Its role as a competitive inhibitor of aconitase provides a clear example of how a small molecule can disrupt a fundamental metabolic pathway. The established methods for its synthesis allow for its continued study and potential application in various fields. This guide has provided a detailed overview of the historical, chemical, and biological aspects of this compound, offering a valuable resource for researchers and professionals in the life sciences.

References

Tricarballylate as a Competitive Enzyme Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricarballylate, a tricarboxylic acid found in certain plants and produced by rumen microorganisms, is a known competitive inhibitor of key enzymes in central metabolic pathways. This technical guide provides an in-depth analysis of this compound's role as an enzyme inhibitor, with a primary focus on its interaction with aconitase and ATP-citrate lyase. This document outlines the mechanism of inhibition, presents available quantitative data, details relevant experimental protocols, and visualizes the affected metabolic pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in biochemistry, pharmacology, and drug development.

Introduction

Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is a non-metabolizable organic acid. Its structural similarity to citrate (B86180) and isocitrate, key intermediates in the citric acid cycle, forms the basis of its function as a competitive enzyme inhibitor. By binding to the active sites of specific enzymes, this compound can modulate critical cellular processes, including energy production and fatty acid synthesis. Understanding the kinetics and mechanisms of this inhibition is crucial for applications ranging from toxicology to therapeutic development.

The primary enzyme target of this compound is aconitase (aconitate hydratase; EC 4.2.1.3), an iron-sulfur protein that catalyzes the stereospecific isomerization of citrate to isocitrate in the citric acid cycle.[1][2] this compound has also been identified as an inhibitor of ATP-citrate lyase (ACLY; EC 2.3.3.8), a key enzyme in lipogenesis that cleaves citrate to generate acetyl-CoA for fatty acid and cholesterol biosynthesis.[3]

This guide will delve into the specifics of these interactions, providing the available quantitative data and methodologies to facilitate further research in this area.

Mechanism of Competitive Inhibition by this compound

Competitive inhibition occurs when an inhibitor molecule, structurally similar to the substrate, reversibly binds to the active site of an enzyme, preventing the substrate from binding.[4] In the case of this compound, its three carboxyl groups mimic the binding of citrate and isocitrate to the active site of enzymes like aconitase.

The binding of this compound to the enzyme is a reversible process, and the level of inhibition is dependent on the concentrations of both the inhibitor and the substrate. By increasing the substrate concentration, the effects of a competitive inhibitor can be overcome.[4] The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to double the apparent Michaelis constant (Km) of the substrate.

Competitive_Inhibition cluster_reactions E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (k3) S Substrate (S) I Inhibitor (this compound) ES->E - S (k-1) P Product (P) ES->P + E (k2) EI->E - I (k-3)

Figure 1: Mechanism of Competitive Inhibition.

Quantitative Data for this compound Inhibition

The inhibitory effect of this compound has been quantified primarily for its action on aconitase. The available data is summarized in the table below.

Enzyme TargetOrganism/Tissue SourceInhibitorInhibition TypeKi ValueIC50 ValueReference
Aconitase (EC 4.2.1.3)Ruminant TissuesThis compoundCompetitive0.52 mMN/A[1][2]
ATP-Citrate Lyase (EC 2.3.3.8)Rat LiverThis compoundInhibitorNot ReportedNot Reported[3]

N/A: Not Available in the reviewed literature.

Impact on Metabolic Pathways

The inhibition of aconitase by this compound directly impacts the citric acid cycle (Krebs cycle) , a central metabolic pathway for cellular respiration. Aconitase catalyzes the conversion of citrate to isocitrate. By competitively inhibiting this step, this compound can lead to an accumulation of citrate and a depletion of downstream intermediates, thereby affecting the overall flux of the cycle and cellular energy production.

Citric_Acid_Cycle acetyl_coA Acetyl-CoA citrate Citrate acetyl_coA->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate aconitase Aconitase citrate->aconitase isocitrate Isocitrate alpha_ketoglutarate α-Ketoglutarate isocitrate->alpha_ketoglutarate succinyl_coA Succinyl-CoA alpha_ketoglutarate->succinyl_coA succinate Succinate succinyl_coA->succinate fumarate Fumarate succinate->fumarate malate (B86768) Malate fumarate->malate malate->oxaloacetate This compound This compound This compound->aconitase Inhibits aconitase->isocitrate

Figure 2: Inhibition of Aconitase in the Citric Acid Cycle.

Inhibition of ATP-citrate lyase by this compound affects lipogenesis . This enzyme provides the acetyl-CoA necessary for the synthesis of fatty acids and cholesterol in the cytoplasm. By blocking this step, this compound can potentially reduce the production of these essential lipids.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of enzyme inhibition kinetics. Below are methodologies for assessing the inhibitory effect of this compound on aconitase and ATP-citrate lyase.

Aconitase Inhibition Assay

The following protocol is based on the methodology likely used in the study by Russell et al. (1986), which first reported the Ki value for this compound's inhibition of aconitase.[1]

Objective: To determine the inhibition constant (Ki) of this compound for aconitase.

Materials:

  • Purified aconitase

  • Citrate (substrate)

  • This compound (inhibitor)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 240 nm (for the formation of cis-aconitate)

Procedure:

  • Enzyme Preparation: Prepare a stock solution of purified aconitase in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the measurement period.

  • Reagent Preparation:

    • Prepare a series of citrate solutions of varying concentrations in the assay buffer.

    • Prepare a series of this compound solutions of varying concentrations in the assay buffer.

  • Assay Setup:

    • Set up a series of reactions in cuvettes. Each series should correspond to a fixed concentration of this compound (including a control with no inhibitor).

    • Within each series, vary the concentration of the substrate (citrate).

    • To each cuvette, add the assay buffer, the appropriate concentration of this compound, and the appropriate concentration of citrate.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the aconitase solution to each cuvette.

    • Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 240 nm over time. This corresponds to the formation of the intermediate, cis-aconitate.

    • Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]) to generate Michaelis-Menten plots.

    • Transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • For a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis (1/Vmax).

    • Determine the apparent Km (Kmapp) for each inhibitor concentration from the x-intercept (-1/Kmapp).

    • Plot the Kmapp values against the inhibitor concentration ([I]). The slope of this line will be Km/Ki. The Ki can then be calculated.

ATP-Citrate Lyase Inhibition Assay

The following is a representative protocol for an ATP-citrate lyase inhibition assay, based on established methods.[5]

Objective: To determine the inhibitory effect of this compound on ATP-citrate lyase activity.

Materials:

  • Purified ATP-citrate lyase

  • Citrate, Coenzyme A (CoA), and ATP (substrates)

  • This compound (inhibitor)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl₂ and DTT)

  • Coupling enzyme: Malate dehydrogenase (MDH)

  • NADH

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Enzyme and Reagent Preparation: Prepare stock solutions of ATP-citrate lyase, substrates, inhibitor, MDH, and NADH in the assay buffer.

  • Assay Setup:

    • In a 96-well plate or cuvettes, add the assay buffer, ATP, CoA, citrate, NADH, and MDH.

    • Add varying concentrations of this compound to the wells (including a no-inhibitor control).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding ATP-citrate lyase.

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The reaction catalyzed by ATP-citrate lyase produces oxaloacetate, which is then reduced to malate by MDH, consuming NADH in the process.

    • Calculate the initial reaction velocity from the rate of NADH consumption.

  • Data Analysis:

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

    • To determine the Ki and the type of inhibition, perform the assay with varying concentrations of both the substrate (citrate) and the inhibitor (this compound) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots as described for the aconitase assay.

Experimental Workflow Visualization

The general workflow for determining the inhibition constant (Ki) of a competitive enzyme inhibitor involves a series of systematic steps from experimental design to data analysis.

Experimental_Workflow start Start design Experimental Design (Vary [S] and [I]) start->design prepare Prepare Reagents (Enzyme, Substrate, Inhibitor) design->prepare assay Perform Enzyme Assay (Measure Initial Velocities) prepare->assay mm_plot Generate Michaelis-Menten Plots assay->mm_plot lb_plot Create Lineweaver-Burk Plot mm_plot->lb_plot analyze Analyze Plot (Determine Kmapp) lb_plot->analyze ki_plot Plot Kmapp vs. [I] analyze->ki_plot calculate_ki Calculate Ki from Slope ki_plot->calculate_ki end End calculate_ki->end

Figure 3: Workflow for Determining the Ki of a Competitive Inhibitor.

Conclusion

This compound serves as a valuable tool compound for studying the roles of aconitase and ATP-citrate lyase in cellular metabolism. Its well-characterized competitive inhibition of aconitase provides a clear example of this mode of enzyme regulation. While its inhibitory effect on ATP-citrate lyase is documented, further quantitative analysis is required to fully elucidate the kinetics of this interaction. The methodologies and data presented in this guide offer a foundation for researchers to explore the multifaceted roles of this compound as an enzyme inhibitor and its potential applications in various fields of biological and medical research.

References

The Role of Tricarballylate in the Citric Acid Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricarballylate, a structural analog of citrate (B86180), serves as a notable modulator of core metabolic processes, particularly the citric acid cycle. This technical guide provides an in-depth analysis of the function of this compound, focusing on its role as a competitive inhibitor of aconitase and its impact on mitochondrial citrate transport. Detailed experimental methodologies are presented to enable the replication and further investigation of these effects. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction

The citric acid cycle, or Krebs cycle, is a fundamental metabolic pathway essential for cellular respiration and energy production. A key enzyme in this cycle is aconitase (aconitate hydratase), which catalyzes the stereospecific isomerization of citrate to isocitrate via cis-aconitate. Due to its structural similarity to citrate, this compound acts as a competitive inhibitor of aconitase, thereby disrupting the normal flow of the citric acid cycle. Furthermore, this compound has been shown to affect the transport of citrate across the inner mitochondrial membrane, a critical step for various biosynthetic pathways, including fatty acid synthesis. Understanding the precise mechanisms by which this compound exerts these effects is crucial for research in metabolic regulation and has implications for drug development targeting metabolic pathways.

Mechanism of Action of this compound

Inhibition of Aconitase

This compound's primary and most well-characterized function in the context of the citric acid cycle is the competitive inhibition of aconitase. By binding to the active site of the enzyme, this compound prevents the binding of the natural substrate, citrate, thus halting the conversion to isocitrate. This inhibition leads to an accumulation of citrate and a depletion of downstream intermediates of the cycle.

The inhibitory effect of this compound on aconitase is reversible and dependent on the relative concentrations of the inhibitor and the substrate. The potency of this inhibition is quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Inhibition of the Mitochondrial Tricarboxylate Carrier

Beyond its direct enzymatic inhibition, this compound also impedes the transport of citrate from the mitochondrial matrix to the cytosol. This transport is mediated by the mitochondrial tricarboxylate carrier (TCC). Cytosolic citrate is a crucial precursor for the synthesis of fatty acids and cholesterol. By inhibiting the TCC, this compound can indirectly affect these biosynthetic pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory effects of this compound.

ParameterEnzyme/TransporterValueOrganism/SystemReference
Kᵢ (Inhibition Constant) Aconitase0.52 mMRuminant Tissue[1][2]

Experimental Protocols

Determination of the Inhibition Constant (Kᵢ) of this compound for Aconitase

This protocol outlines the determination of the Kᵢ value for this compound as a competitive inhibitor of aconitase using a spectrophotometric assay.

I. Materials and Reagents:

  • Purified aconitase enzyme

  • Citrate (substrate)

  • This compound (inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Isocitrate dehydrogenase (coupling enzyme)

  • NADP⁺

  • Manganese chloride (MnCl₂) or Magnesium chloride (MgCl₂)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well microplate (optional)

II. Experimental Procedure:

  • Enzyme Preparation: Prepare a stock solution of purified aconitase in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

  • Reagent Preparation:

    • Prepare a series of citrate concentrations ranging from below to above the known Kₘ of aconitase (e.g., 0.1x to 10x Kₘ).

    • Prepare a series of this compound concentrations. The range should bracket the expected Kᵢ value.

    • Prepare a solution of isocitrate dehydrogenase, NADP⁺, and MnCl₂ in assay buffer.

  • Assay Setup:

    • In a microplate or cuvettes, set up reaction mixtures containing assay buffer, a fixed concentration of the coupling enzyme mixture, and varying concentrations of citrate.

    • For the inhibited reactions, add varying concentrations of this compound to the reaction mixtures. Include a control set with no inhibitor.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the aconitase enzyme to each well/cuvette.

    • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NADP⁺ to NADPH by isocitrate dehydrogenase as isocitrate is formed.

    • Record the initial velocity (rate of change in absorbance per minute) for each reaction.

  • Data Analysis:

    • Plot the initial velocities against the substrate (citrate) concentrations for each inhibitor concentration.

    • Analyze the data using a Lineweaver-Burk plot (double reciprocal plot) or non-linear regression analysis to determine the apparent Kₘ in the presence of the inhibitor.

    • Calculate the Kᵢ value for competitive inhibition using the following equation: Kₘ(app) = Kₘ (1 + [I]/Kᵢ) where Kₘ(app) is the apparent Michaelis constant in the presence of the inhibitor, Kₘ is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

Measurement of Mitochondrial Citrate Transport Inhibition

This protocol describes a method to measure the inhibition of the mitochondrial tricarboxylate carrier by this compound using radiolabeled citrate.

I. Materials and Reagents:

  • Isolated rat liver mitochondria

  • [¹⁴C]-Citrate (radiolabeled substrate)

  • This compound

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

  • Incubation buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 1 mM MgCl₂, pH 7.2)

  • Stop solution (e.g., ice-cold incubation buffer containing a high concentration of a non-radiolabeled competitive inhibitor like malate)

  • Scintillation cocktail

  • Scintillation counter

II. Experimental Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from fresh rat liver using differential centrifugation.

  • Assay Setup:

    • Pre-incubate isolated mitochondria in incubation buffer at a specific temperature (e.g., 25°C).

    • Prepare a series of tubes with varying concentrations of this compound. Include a control set with no inhibitor.

  • Transport Assay:

    • Initiate the transport reaction by adding a known concentration of [¹⁴C]-citrate to each tube.

    • Allow the transport to proceed for a short, defined period (e.g., 1-5 minutes) during which the uptake is linear.

    • Terminate the reaction by adding ice-cold stop solution.

    • Rapidly separate the mitochondria from the incubation medium by centrifugation through a layer of silicone oil or by rapid filtration.

  • Quantification:

    • Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.

    • Determine the protein concentration of the mitochondrial samples to normalize the data.

  • Data Analysis:

    • Calculate the rate of citrate uptake for each this compound concentration.

    • Plot the rate of uptake against the inhibitor concentration to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of transport).

Visualizations

Signaling Pathway Diagram

cluster_citric_acid_cycle Citric Acid Cycle cluster_inhibition Inhibition Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase This compound This compound This compound->Citrate Competitive Inhibition

Caption: Competitive inhibition of aconitase by this compound in the citric acid cycle.

Experimental Workflow Diagram

cluster_workflow Experimental Workflow: Aconitase Inhibition Assay A Prepare Reagents: Aconitase, Citrate, This compound, Coupling System B Set up Reaction Mixtures: Varying [Citrate] and [this compound] A->B C Initiate Reaction with Aconitase B->C D Monitor Absorbance at 340 nm (NADPH formation) C->D E Calculate Initial Velocities D->E F Data Analysis: Lineweaver-Burk Plot or Non-linear Regression E->F G Determine Ki F->G

Caption: Workflow for determining the inhibition constant (Ki) of this compound.

Conclusion

This compound serves as a valuable tool for studying the regulation of the citric acid cycle and related metabolic pathways. Its specific, competitive inhibition of aconitase and its effects on mitochondrial citrate transport provide clear mechanisms for its observed physiological effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate roles of this compound and other metabolic modulators. A thorough understanding of these interactions is paramount for the development of novel therapeutic strategies targeting cellular metabolism in various disease states.

References

Microbial Production of Tricarballylate in the Rumen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricarballylate (TCA), a potent inhibitor of the enzyme aconitase, is a tricarboxylic acid produced in the rumen through the microbial reduction of trans-aconitate. This guide provides a comprehensive technical overview of the microbial processes leading to TCA formation, its physiological implications for the ruminant animal, and detailed methodologies for its study. High concentrations of trans-aconitate in certain forages can lead to significant TCA accumulation in the rumen, contributing to metabolic disorders such as grass tetany. Understanding the microbial ecology and biochemistry of TCA production is therefore critical for developing strategies to mitigate its toxic effects and improve ruminant health and productivity. This document outlines the key microorganisms involved, the biochemical pathways, influencing factors, and detailed experimental protocols for the quantification of TCA and the study of its microbial metabolism.

Introduction

This compound (propane-1,2,3-tricarboxylic acid) is a non-metabolizable organic acid that can accumulate in the rumen of cattle and sheep. Its primary precursor, trans-aconitic acid, is found in high concentrations in various grasses and forages, particularly during periods of rapid growth. Rumen microorganisms hydrogenate the double bond of trans-aconitate to form TCA.[1][2] The significance of this microbial conversion lies in the toxic potential of TCA. By competitively inhibiting aconitate hydratase (aconitase), a key enzyme in the citric acid cycle, TCA can disrupt cellular energy metabolism.[3][2] This inhibition is also implicated in the etiology of grass tetany (hypomagnesemia), a metabolic disease in ruminants, as TCA can chelate divalent cations like magnesium.[1][4] This guide serves as a technical resource for researchers investigating the microbial ecology of the rumen, the biochemistry of TCA synthesis, and for professionals in drug development seeking to understand and potentially mitigate TCA toxicity.

Microbial Players in this compound Metabolism

The rumen hosts a complex microbial ecosystem where specific bacteria are responsible for both the production and degradation of this compound.

This compound Producing Microorganisms

The primary bacterium identified as a potent producer of this compound from trans-aconitate is Selenomonas ruminantium.[1][4] This Gram-negative, anaerobic bacterium is a common inhabitant of the rumen. Several studies have demonstrated its ability to actively reduce trans-aconitate to this compound.[1][4] Other bacteria, such as Wolinella succinogenes, have also been shown to produce TCA, although to a lesser extent.[1][4] In contrast, predominant rumen bacteria like Bacteroides ruminicola, Butyrivibrio fibrisolvens, and Megasphaera elsdenii produce little to no this compound.[1][4]

This compound Degrading Microorganisms

While TCA was initially considered non-metabolizable in the rumen, subsequent research has identified bacteria capable of its degradation. Acidaminococcus fermentans can ferment trans-aconitate and, importantly, can also metabolize this compound, converting it to acetate. This bacterium represents a potential biological control agent for preventing TCA accumulation.

Biochemical Pathway of this compound Production

The conversion of trans-aconitate to this compound is a reduction reaction where the double bond of trans-aconitate is hydrogenated.

Biochemical Reaction:

trans-Aconitate + 2[H] → this compound

The specific enzyme responsible for this conversion in Selenomonas ruminantium is a reductase, likely a trans-aconitate reductase. This enzymatic step is a critical control point in the production of TCA. The reducing equivalents (2[H]) are supplied by other metabolic reactions within the bacterium. In the anaerobic environment of the rumen, hydrogen gas (H₂) can serve as an electron donor for this reduction.[5]

dot

tricarballylate_production_pathway cluster_rumen Rumen Environment cluster_factors Influencing Factors cluster_degradation Degradation Pathway trans-Aconitate trans-Aconitate Selenomonas_ruminantium Selenomonas_ruminantium trans-Aconitate->Selenomonas_ruminantium Uptake This compound This compound Acidaminococcus_fermentans Acidaminococcus_fermentans This compound->Acidaminococcus_fermentans Uptake Selenomonas_ruminantium->this compound trans-Aconitate Reductase High_Forage_Diet High_Forage_Diet High_Forage_Diet->trans-Aconitate Methane_Inhibitors Methane_Inhibitors Reducing_Equivalents Reducing_Equivalents Methane_Inhibitors->Reducing_Equivalents Increase Availability Reducing_Equivalents->Selenomonas_ruminantium Acetate Acetate Acidaminococcus_fermentans->Acetate Fermentation

Caption: Biochemical pathway of this compound production and degradation in the rumen.

Factors Influencing this compound Production

Several factors can influence the rate and extent of this compound production in the rumen.

  • Substrate Availability: The concentration of trans-aconitate in forages is a primary determinant of TCA production. Grasses in early spring often contain high levels of trans-aconitate.[6]

  • Dietary Composition: High-forage diets are associated with higher rumen pH, which can favor the growth of cellulolytic and other bacteria, including Selenomonas ruminantium.[7][8] Conversely, high-concentrate diets, which lower rumen pH, may alter the microbial population and potentially reduce TCA production.[7][8]

  • Methane (B114726) Inhibition: The use of methane inhibitors, such as chloroform (B151607) and nitrate, can increase the availability of reducing equivalents (H₂) in the rumen.[3] This increased availability of hydrogen can lead to a higher conversion rate of trans-aconitate to this compound.[3]

Quantitative Data on this compound Production

The following tables summarize quantitative data from various studies on this compound production in the rumen.

Table 1: In Vitro Conversion of trans-Aconitate to this compound by Rumen Microorganisms

SubstrateInitial trans-Aconitate (mM)Incubation Conditions% Conversion to this compoundReference
Timothy Hay6.7Mixed rumen microorganisms64%[3][2]
Timothy Hay + Chloroform6.7Mixed rumen microorganisms82%[3][2]
Timothy Hay + Nitrate6.7Mixed rumen microorganisms75%[3][2]

Table 2: this compound and trans-Aconitate Concentrations in Rumen Fluid and Forages

Sample TypeAnalyteConcentrationNotesReference
Sheep PlasmaThis compound0.3 - 0.5 mM9 hours after administration of 20g trans-aconitate[3][2]
Mixed Pasture Grassestrans-Aconitate1 - 2.5% of dry weightEarly season[6]
Hordeum leporinumtrans-Aconitate3.5% of dry weightEarly season[6]
Phalaris tuberosatrans-Aconitate4.2% of dry weightEarly season[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound production in the rumen.

In Vitro Rumen Fermentation for this compound Production

This protocol is adapted from standard in vitro rumen fermentation techniques.

Objective: To determine the conversion of trans-aconitate to this compound by a mixed population of rumen microorganisms.

Materials:

  • Rumen fluid from a cannulated ruminant.

  • Anaerobic buffer solution (e.g., McDougall's buffer).

  • Substrate (e.g., dried and ground forage).

  • trans-Aconitic acid.

  • Incubation vessels (e.g., serum bottles).

  • CO₂ gas source.

  • Shaking water bath or incubator at 39°C.

  • Syringes and needles.

  • HPLC system for analysis.

Procedure:

  • Preparation of Inoculum: Collect rumen fluid from a donor animal before feeding. Strain the fluid through multiple layers of cheesecloth into a pre-warmed, insulated flask. Maintain anaerobic conditions by flushing with CO₂.

  • Incubation Setup: In each incubation vessel, add a known amount of substrate and trans-aconitic acid.

  • Anaerobic Conditions: Flush each vessel with CO₂ to create an anaerobic environment.

  • Inoculation: Add the rumen fluid inoculum to each vessel.

  • Incubation: Place the vessels in a shaking water bath or incubator at 39°C for a specified time (e.g., 24 hours).

  • Sampling: At the end of the incubation period, collect a sample of the incubation fluid.

  • Sample Preparation for HPLC: Centrifuge the sample to pellet the microbial cells and feed particles. Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis: Analyze the filtered supernatant for trans-aconitate and this compound concentrations using a suitable HPLC method.

in_vitro_workflow Rumen_Fluid_Collection Collect Rumen Fluid Inoculum_Preparation Prepare Inoculum (Anaerobic) Rumen_Fluid_Collection->Inoculum_Preparation Inoculation Inoculate Vessels Inoculum_Preparation->Inoculation Incubation_Setup Set up Incubation Vessels (Substrate + trans-Aconitate) Create_Anaerobic_Environment Flush with CO2 Incubation_Setup->Create_Anaerobic_Environment Create_Anaerobic_Environment->Inoculation Incubation Incubate at 39°C with Shaking Inoculation->Incubation Sampling Collect Incubation Fluid Incubation->Sampling Sample_Preparation Centrifuge and Filter Sampling->Sample_Preparation HPLC_Analysis Analyze for this compound and trans-Aconitate Sample_Preparation->HPLC_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grass tetany, a metabolic disease in ruminants characterized by hypomagnesemia, poses a significant threat to livestock health and productivity. A key etiological factor implicated in this condition is tricarballylate, a tricarboxylic acid formed in the rumen. This technical guide provides an in-depth exploration of the biochemical link between this compound and grass tetany. It details the conversion of trans-aconitate, a compound found in high concentrations in lush forages, to this compound by rumen microorganisms. The guide further elucidates the mechanisms by which this compound contributes to hypomagnesemia, including its chelation of magnesium and its inhibitory effects on key metabolic enzymes. Detailed experimental protocols for the analysis of this compound, in vitro rumen fermentation studies, and enzyme inhibition assays are provided. Quantitative data from relevant studies are summarized in tabular format for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the complex interactions involved. This guide is intended to serve as a valuable resource for researchers and professionals in drug development aimed at mitigating the adverse effects of this compound in ruminants.

Introduction

Grass tetany, or hypomagnesemic tetany, is a metabolic disorder in ruminants, particularly prevalent in cattle and sheep grazing on lush, rapidly growing pastures. The clinical signs, which can progress rapidly and be fatal, include nervousness, muscle twitching, staggering, convulsions, and coma[1][2]. The underlying cause is a severe deficiency of magnesium in the blood and cerebrospinal fluid[2][3]. While low dietary magnesium intake can be a factor, a significant contributor to the development of grass tetany is the presence of dietary components that interfere with magnesium absorption and metabolism[1][3].

One such compound that has garnered considerable research interest is trans-aconitic acid, which can accumulate to high concentrations (up to 5% of dry matter) in certain forages, especially during periods of rapid growth in the spring[4][5]. However, trans-aconitate itself is not the primary culprit. Instead, rumen microorganisms convert it to tricarballylic acid (this compound)[6][7]. This ruminal metabolite is then absorbed into the bloodstream and is considered a key causative agent of grass tetany[8].

This technical guide will provide a comprehensive overview of the role of this compound in the pathogenesis of grass tetany, focusing on its formation, its impact on magnesium homeostasis, and its systemic effects.

Biochemical Mechanisms of this compound Action

The detrimental effects of this compound in ruminants are twofold: it directly interferes with magnesium availability and disrupts cellular energy metabolism.

Formation of this compound in the Rumen

The precursor to this compound, trans-aconitic acid, is readily fermented by a variety of rumen bacteria[7]. Notably, species such as Selenomonas ruminantium have been identified as active reducers of trans-aconitate to this compound[9]. The conversion is a reduction reaction where the double bond in trans-aconitate is saturated.

G trans-Aconitate trans-Aconitate This compound This compound trans-Aconitate->this compound Reduction Rumen Microorganisms Rumen Microorganisms Rumen Microorganisms->this compound

Studies have shown that a significant portion of ingested trans-aconitate can be converted to this compound in the rumen. In vitro incubations of mixed rumen microorganisms with trans-aconitate have demonstrated conversion rates of up to 64%[6].

Interference with Magnesium Homeostasis

This compound contributes to hypomagnesemia through two primary mechanisms:

  • Chelation of Magnesium: this compound is an effective chelating agent for divalent cations, including magnesium. The formation of a stable this compound-magnesium complex in the rumen can reduce the concentration of free, absorbable magnesium ions. Although some studies suggest that the primary effect of this compound is not on intestinal absorption but rather on renal excretion, its chelating ability is a noteworthy chemical property[10][11].

  • Increased Urinary Excretion of Magnesium: Experimental studies in rats have shown that dietary this compound does not affect magnesium absorption but leads to a significant increase in urinary magnesium loss[10][11]. This suggests that absorbed this compound enhances the excretion of magnesium by the kidneys, leading to a net loss of this essential mineral.

G cluster_rumen Rumen cluster_blood Bloodstream cluster_kidney Kidney Dietary Mg++ Dietary Mg++ Mg-Tricarballylate Complex Mg-Tricarballylate Complex Dietary Mg++->Mg-Tricarballylate Complex Absorbable Mg++ Absorbable Mg++ Dietary Mg++->Absorbable Mg++ This compound This compound This compound->Mg-Tricarballylate Complex Chelation Absorbed Mg++ Absorbed Mg++ Absorbable Mg++->Absorbed Mg++ Absorption Absorbed this compound Absorbed this compound Increased Mg++ Excretion Increased Mg++ Excretion Absorbed this compound->Increased Mg++ Excretion Induces Absorbed Mg++->Increased Mg++ Excretion

Inhibition of the Citric Acid Cycle

Beyond its effects on magnesium, this compound is a structural analog of citrate (B86180) and acts as a competitive inhibitor of the enzyme aconitate hydratase (aconitase)[6][7]. Aconitase is a critical enzyme in the citric acid cycle (Krebs cycle), responsible for the isomerization of citrate to isocitrate.

G Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate Aconitase->Isocitrate This compound This compound This compound->Aconitase Competitive Inhibition

By inhibiting aconitase, this compound can disrupt cellular energy production. Studies have demonstrated that this compound can inhibit the oxidation of acetate, a major energy source for ruminants, in liver cells[6]. The inhibitor constant (Ki) for this compound with aconitase has been determined to be 0.52 mM, which is similar to the Michaelis-Menten constant (Km) of the enzyme for citrate, indicating a significant inhibitory potential at physiologically relevant concentrations[6][7].

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and its effects.

Table 1: this compound Concentrations in Ruminant Plasma

Animal ModelForage/TreatmentPeak Plasma this compound (mM)Reference
Sheep20 g trans-aconitate capsule0.3 - 0.5[6][7]
SheepWheat forage (1.52% trans-aconitate)0.58 ± 0.08[5]
SheepRye forage (1.37% trans-aconitate)0.48 ± 0.21[5]
CattleRye forage (0.83% trans-aconitate)0.31 ± 0.05[5]

Table 2: In Vitro Conversion of trans-Aconitate to this compound

Rumen Fluid SourceIncubation Conditionstrans-Aconitate Conversion (%)Reference
Mixed Rumen Microorganisms6.7 mM trans-aconitate64[6]
Mixed Rumen Microorganisms+ Chloroform82[6]
Mixed Rumen Microorganisms+ Nitrate75[6]

Table 3: Aconitase Inhibition by this compound

ParameterValueReference
Inhibition TypeCompetitive[6][7]
Inhibitor Constant (Ki)0.52 mM[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Analysis of this compound in Forage and Plasma by HPLC

This protocol outlines a general method for the quantification of this compound. It is recommended to validate the method for the specific matrix (forage or plasma).

  • Sample Preparation (Forage):

    • Dry forage samples at 60°C for 48 hours and grind to pass through a 1 mm sieve.

    • Extract a known weight of the ground sample with a suitable solvent (e.g., dilute sulfuric acid or a buffer) by shaking for several hours at a low temperature.

    • Centrifuge the extract to pellet the solid material.

    • Filter the supernatant through a 0.45 µm filter before HPLC analysis.

  • Sample Preparation (Plasma):

    • Collect blood in heparinized tubes and centrifuge to separate plasma.

    • Deproteinize the plasma by adding a precipitating agent (e.g., perchloric acid or acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Neutralize the supernatant if an acid was used for deproteinization.

    • Filter the supernatant through a 0.45 µm filter before HPLC analysis.

  • HPLC Conditions (Recommended starting point):

    • Column: A reverse-phase C18 column or a specific organic acid analysis column.

    • Mobile Phase: An isocratic or gradient elution using a buffered aqueous solution (e.g., phosphate (B84403) or sulfate (B86663) buffer at a low pH) and an organic modifier like acetonitrile (B52724) or methanol.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or a more specific method like mass spectrometry (LC-MS) for higher sensitivity and selectivity.

    • Quantification: Use an external standard curve prepared with pure tricarballylic acid.

G Sample (Forage/Plasma) Sample (Forage/Plasma) Extraction/Deproteinization Extraction/Deproteinization Sample (Forage/Plasma)->Extraction/Deproteinization Centrifugation Centrifugation Extraction/Deproteinization->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC Analysis HPLC Analysis Filtration->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification

In Vitro Rumen Fermentation

This protocol simulates the conversion of trans-aconitate to this compound by rumen microorganisms.

  • Materials:

    • Rumen fluid collected from a cannulated ruminant.

    • Anaerobic buffer solution (e.g., McDougall's buffer).

    • Substrate (trans-aconitic acid).

    • Incubation vessels (e.g., serum bottles).

    • CO2 gas source.

  • Procedure:

    • Strain the collected rumen fluid through several layers of cheesecloth into a pre-warmed, insulated flask. Maintain anaerobic conditions throughout.

    • Prepare the incubation medium by mixing the rumen fluid with the anaerobic buffer (e.g., 1:2 or 1:4 ratio).

    • Dispense the medium into incubation vessels under a continuous flow of CO2.

    • Add the trans-aconitate substrate to the vessels to achieve the desired final concentration.

    • Seal the vessels and incubate in a shaking water bath at 39°C for a specified period (e.g., 24-48 hours).

    • At the end of the incubation, stop the fermentation (e.g., by adding acid or freezing).

    • Analyze the incubation fluid for trans-aconitate and this compound concentrations using HPLC as described above.

Aconitase Inhibition Assay

This protocol measures the inhibitory effect of this compound on aconitase activity.

  • Principle: Aconitase activity is measured by monitoring the conversion of citrate or isocitrate to cis-aconitate, which absorbs light at 240 nm.

  • Materials:

    • Aconitase enzyme (commercially available).

    • Citrate or isocitrate substrate solution.

    • This compound solution (inhibitor).

    • Reaction buffer (e.g., Tris-HCl buffer, pH 7.4).

    • UV-transparent cuvettes or microplate.

    • Spectrophotometer capable of reading at 240 nm.

  • Procedure:

    • Prepare a reaction mixture containing the buffer and the substrate in a cuvette.

    • For the inhibited reaction, add the this compound solution to the reaction mixture. For the uninhibited control, add an equal volume of buffer.

    • Pre-incubate the mixture at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding the aconitase enzyme solution.

    • Immediately monitor the increase in absorbance at 240 nm over time.

    • Calculate the initial reaction velocity (rate of change in absorbance).

    • To determine the Ki, perform the assay at various substrate and inhibitor concentrations and analyze the data using a Lineweaver-Burk or Dixon plot.

Conclusion and Future Directions

The evidence strongly implicates this compound as a key factor in the etiology of grass tetany in ruminants. Its formation in the rumen from trans-aconitate, subsequent absorption, and dual action of promoting urinary magnesium loss and inhibiting cellular energy metabolism create a metabolic challenge that can lead to severe hypomagnesemia. The detailed experimental protocols provided in this guide offer a framework for further research into the precise mechanisms of this compound toxicity and for the development of targeted interventions.

Future research should focus on:

  • Developing practical and cost-effective methods to reduce the conversion of trans-aconitate to this compound in the rumen, potentially through dietary additives or manipulation of the rumen microbiome.

  • Identifying the specific transporters and signaling pathways in the kidney that are affected by this compound, leading to increased magnesium excretion.

  • Screening for and developing compounds that can either block the absorption of this compound or counteract its inhibitory effects on aconitase.

A deeper understanding of the molecular interactions of this compound will be crucial for the development of effective strategies to prevent and treat grass tetany, thereby improving animal welfare and the economic sustainability of livestock production.

References

The Metabolic Fate of Tricarballylate in Mammals: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricarballylate (propane-1,2,3-tricarboxylic acid), a structural analog of citrate (B86180), is a naturally occurring organic acid found in various plants and is also formed by microbial action in the rumen of livestock. Its presence in the diet has raised toxicological interest due to its potential to interfere with mineral metabolism and cellular energy production. This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of this compound in mammals, covering its absorption, distribution, metabolism, and excretion (ADME). The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The available evidence suggests that this compound is poorly metabolized in mammals and is primarily excreted unchanged in the urine.

Absorption

This compound can be absorbed from the gastrointestinal tract. In ruminants, it is absorbed from the rumen into the bloodstream[1]. Studies in sheep have shown that after oral administration of its precursor, trans-aconitate, plasma concentrations of this compound can reach significant levels[1].

Distribution

Specific studies on the tissue distribution of this compound are limited. However, its rapid and near-complete urinary excretion in rats suggests that it is likely distributed in the extracellular fluid with limited tissue accumulation.

Metabolism

Current research indicates that this compound is not significantly metabolized in mammals. In vivo studies in rats have demonstrated that virtually all of the orally administered this compound is recovered unchanged in the urine, strongly suggesting a lack of metabolic degradation[2]. While comprehensive in vitro metabolism studies using liver microsomes or hepatocytes from various species are not extensively reported in the literature, the existing data points towards metabolic stability.

Excretion

The primary route of excretion for this compound is via the kidneys. In a study with young male Sprague-Dawley rats fed a diet containing 2% tricarballylic acid, almost the entire dietary amount of the acid was recovered in the urine[2]. This renal excretion is likely mediated by organic anion transporters in the proximal tubules of the kidney, which are responsible for the transport of a wide range of organic acids.

Quantitative Data

The following tables summarize the key quantitative findings from studies on the metabolic fate and effects of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Sheep

ParameterValueSpeciesDosingSource
Peak Plasma Concentration (Cmax)0.3 - 0.5 mMSheep20 g trans-aconitate (precursor) orally[1]
Time to Peak (Tmax)9 hoursSheep20 g trans-aconitate (precursor) orally[1]
Elimination ProfileNearly linear decline between 9 and 36 hoursSheep20 g trans-aconitate (precursor) orally[1]

Table 2: Effect of this compound on Mineral Excretion in Rats

MineralDiet% Retention ReductionSource
Magnesium (Mg)2% Tricarballylic Acid90%[2]
Calcium (Ca)2% Tricarballylic Acid35%[2]
Zinc (Zn)2% Tricarballylic Acid56%[2]

Table 3: In Vitro Inhibition of Aconitase by this compound

ParameterValueEnzyme SourceSource
Inhibition Constant (Ki)0.52 mMAconitate hydratase (aconitase; EC 4.2.1.3)[1]
Inhibition of Citric Acid Cycle Activity30% inhibition at 0.5 mMIsolated rat liver cells[1]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the metabolic fate of this compound.

In Vivo Pharmacokinetic and Excretion Studies in Ruminants
  • Objective: To determine the plasma concentration profile and excretion of this compound after oral administration of its precursor.

  • Animal Model: Sheep.

  • Dosing: Oral administration of gelatin capsules containing 20 g of trans-aconitate.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of this compound were determined. The analytical method was not specified in the abstract but would typically involve High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Key Findings: This protocol established the absorption of this compound from the gut and provided a preliminary pharmacokinetic profile in a ruminant model[1].

In Vivo Metabolism and Mineral Balance Studies in Rats
  • Objective: To investigate the metabolism of this compound and its effect on mineral balance.

  • Animal Model: Young male Sprague-Dawley rats.

  • Diet: AIN-76A diet supplemented with 2% tricarballylic acid. Diets with marginal (200 mg/kg) and adequate (500 mg/kg) magnesium were used.

  • Sample Collection: Urine and feces were collected for analysis.

  • Analysis: Tricarballylic acid content in urine was quantified. Magnesium, calcium, and zinc levels in urine and feces were measured to determine mineral balance.

  • Key Findings: This study demonstrated the near-complete urinary excretion of unchanged this compound and its significant impact on the urinary excretion of essential minerals[2].

In Vitro Aconitase Inhibition Assay
  • Objective: To determine the inhibitory effect of this compound on aconitase activity.

  • Enzyme Source: Purified aconitate hydratase (aconitase; EC 4.2.1.3).

  • Substrate: Citrate or isocitrate.

  • Inhibitor: this compound at varying concentrations.

  • Methodology: The rate of conversion of citrate to isocitrate (or vice versa) is measured spectrophotometrically by monitoring the formation of NADPH in a coupled reaction with isocitrate dehydrogenase. The assay is performed in the presence and absence of this compound to determine its inhibitory kinetics.

  • Data Analysis: The inhibitor constant (Ki) is determined using Lineweaver-Burk or other kinetic plots.

  • Key Findings: This protocol established this compound as a competitive inhibitor of aconitase[1].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and experimental processes related to the metabolic fate of this compound.

metabolic_fate_of_this compound Ingestion Dietary Intake (trans-aconitate in forage) Rumen Rumen Microbiota Ingestion->Rumen Tricarballylate_Formation This compound Rumen->Tricarballylate_Formation Absorption Gastrointestinal Absorption Tricarballylate_Formation->Absorption Inhibition Inhibition Tricarballylate_Formation->Inhibition Bloodstream Systemic Circulation Absorption->Bloodstream Distribution Tissue Distribution (Extracellular Fluid) Bloodstream->Distribution Kidney Kidney (Proximal Tubule) Bloodstream->Kidney Aconitase Aconitase (Citric Acid Cycle) Bloodstream->Aconitase Excretion Urinary Excretion (Unchanged) Kidney->Excretion Inhibition->Aconitase

Caption: Overview of the metabolic fate of this compound in ruminants.

aconitase_inhibition_pathway Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate Aconitase->Isocitrate Catalysis ActiveSite Enzyme Active Site Aconitase->ActiveSite This compound This compound (Competitive Inhibitor) This compound->ActiveSite Binds to

Caption: Competitive inhibition of aconitase by this compound.

experimental_workflow_adme Start In Vivo Study Start Dosing Oral Administration of this compound Start->Dosing Sample_Collection Blood, Urine, and Feces Collection at Time Points Dosing->Sample_Collection Sample_Processing Sample Preparation (e.g., Protein Precipitation, Extraction) Sample_Collection->Sample_Processing Analysis LC-MS/MS Analysis for this compound and Metabolites Sample_Processing->Analysis Data_Analysis Pharmacokinetic Modeling and Excretion Profile Analysis->Data_Analysis End ADME Profile Characterization Data_Analysis->End

References

Tricarballylate Chelation of Divalent Cations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricarballylate, a tricarboxylic acid, plays a significant role in various biological and industrial processes. Its ability to chelate divalent cations, particularly magnesium (Mg²⁺), is of considerable interest due to its implications in animal metabolism, enzyme inhibition, and its use as a precursor in the synthesis of bio-based plasticizers. This technical guide provides a comprehensive overview of the chelation of divalent cations by this compound, with a primary focus on magnesium. It details the quantitative aspects of this interaction, experimental methodologies for its characterization, and its biological relevance.

Chelation of Divalent Cations by this compound

This compound's three carboxyl groups provide effective binding sites for divalent cations. The stability of these complexes is a critical factor in understanding their biological and chemical effects.

Quantitative Data on Stability Constants

The strength of the interaction between a ligand and a metal ion is quantified by the stability constant (K). A higher stability constant indicates a stronger complex. The apparent stability constants for this compound with magnesium and calcium have been determined spectrophotometrically.

Divalent CationLigandApparent Stability Constant (K) [mM⁻¹]pHMethod
Magnesium (Mg²⁺)This compound0.2388.0Spectrophotometry
Calcium (Ca²⁺)This compound0.1438.0Spectrophotometry

Experimental Protocols

Characterizing the chelation of divalent cations by this compound requires specific experimental techniques. The following sections detail the methodologies for determining stability constants and thermodynamic parameters.

Spectrophotometric Determination of Stability Constants

A common method for determining metal-ligand stability constants is through spectrophotometry using a metallochromic indicator. This method relies on the competition between the indicator and the ligand of interest for the metal ion.

Principle: A metallochromic indicator, such as Arsenazo I, forms a colored complex with the divalent cation (e.g., Mg²⁺). When this compound is introduced, it competes with Arsenazo I for the magnesium ions, causing a change in the solution's absorbance. By measuring these changes at different concentrations of this compound, the stability constant of the this compound-magnesium complex can be calculated.

Experimental Workflow:

G prep_solutions Prepare Solutions: - MgCl2 solution - this compound solutions (varying concentrations) - Arsenazo I solution - Buffer solution (e.g., Tris-HCl, pH 8.0) mix_reagents Mix Reagents: - Constant volume of MgCl2, Arsenazo I, and buffer - Add varying volumes of this compound solution prep_solutions->mix_reagents incubate Incubate samples to reach equilibrium mix_reagents->incubate measure_abs Measure absorbance at the wavelength of maximum absorbance for the Mg-Arsenazo I complex (e.g., 570 nm) incubate->measure_abs data_analysis Data Analysis: - Plot absorbance vs. This compound concentration - Calculate the stability constant using appropriate equations measure_abs->data_analysis

Experimental workflow for spectrophotometric determination.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during the binding event, providing information on the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Principle: A solution of the ligand (this compound) is titrated into a solution of the metal ion (Mg²⁺) in the sample cell of the calorimeter. The heat change upon each injection is measured, and the data is used to generate a binding isotherm. Fitting this isotherm to a binding model yields the thermodynamic parameters.

General Protocol:

  • Sample Preparation:

    • Prepare a solution of MgCl₂ in a suitable buffer (e.g., Tris-HCl). The buffer should be chosen carefully to minimize heats of ionization.

    • Prepare a solution of this compound in the same buffer. The concentration of the this compound solution should be 10-20 times higher than the MgCl₂ solution.

    • Degas both solutions to prevent bubble formation in the calorimeter.

  • ITC Experiment:

    • Load the MgCl₂ solution into the sample cell and the this compound solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

    • Perform the titration, injecting small aliquots of the this compound solution into the sample cell.

    • Record the heat changes after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of this compound to Mg²⁺.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine Kₐ, ΔH, and n.

    • The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:

      • ΔG = -RTln(Kₐ)

      • ΔG = ΔH - TΔS

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide valuable structural information about the this compound-magnesium complex in solution. Changes in the chemical shifts of the protons and carbons of this compound upon the addition of magnesium can indicate which functional groups are involved in the chelation.

General Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O).

    • Acquire a ¹H and ¹³C NMR spectrum of the free this compound.

    • Prepare a series of samples with a constant concentration of this compound and increasing concentrations of MgCl₂.

  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra for each sample in the series.

    • Monitor the changes in the chemical shifts and coupling constants of the this compound signals as a function of Mg²⁺ concentration.

  • Data Analysis:

    • The protons and carbons closest to the carboxyl groups involved in chelation will likely experience the largest changes in their chemical shifts.

    • This information can be used to propose a coordination mode for the this compound-magnesium complex.

Biological Implications of this compound Chelation

The ability of this compound to chelate magnesium has significant biological consequences, most notably its role as a competitive inhibitor of the enzyme aconitate hydratase (aconitase).

Inhibition of Aconitase

Aconitase is a key enzyme in the citric acid cycle that catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate. This enzyme requires a [4Fe-4S] cluster for its activity, and its function can be influenced by the availability of divalent cations. This compound acts as a competitive inhibitor of aconitase, with a reported inhibitor constant (Ki) of 0.52 mM.[1] This inhibition is thought to occur because this compound, being structurally similar to citrate, can bind to the active site of the enzyme, preventing the binding of the natural substrate. The chelation of magnesium by this compound may also play a role in this inhibition by altering the ionic environment required for optimal enzyme function.

G cluster_0 Citric Acid Cycle Citrate Citrate Aconitase Aconitase Citrate->Aconitase Binds to active site Isocitrate Isocitrate Aconitase->Isocitrate Catalyzes isomerization This compound This compound This compound->Aconitase Competitively inhibits

Competitive inhibition of aconitase by this compound.

Industrial Relevance: Synthesis of this compound Esters

This compound esters are gaining attention as environmentally friendly, bio-based plasticizers. They can be synthesized from citric acid, a readily available renewable resource. One pathway involves the esterification of citric acid followed by dehydration and hydrogenation to yield this compound esters.

G CitricAcid Citric Acid CitrateEster Citrate Ester CitricAcid->CitrateEster Esterification AconitateEster Aconitate Ester CitrateEster->AconitateEster Dehydration TricarballylateEster This compound Ester AconitateEster->TricarballylateEster Hydrogenation

Synthesis pathway of this compound esters from citric acid.

Conclusion

This compound's ability to chelate divalent cations, particularly magnesium, is a key aspect of its chemical and biological activity. The quantitative data on its stability constants, coupled with a fundamental understanding of the experimental techniques used for their determination, provides a solid foundation for researchers in drug development and other scientific fields. The role of this compound as an enzyme inhibitor and its application in the synthesis of green plasticizers highlight the diverse importance of this seemingly simple molecule. Further research, particularly utilizing techniques like Isothermal Titration Calorimetry and NMR spectroscopy, will be invaluable in providing a more complete thermodynamic and structural picture of this compound-cation interactions, paving the way for new applications and a deeper understanding of its biological roles.

References

An In-depth Technical Guide to the Physicochemical Properties of Tricarballylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid with significant relevance in biochemistry, toxicology, and materials science. It is a known competitive inhibitor of the enzyme aconitase, leading to the disruption of the Krebs cycle.[1] This guide provides a comprehensive overview of its core physicochemical properties, details common experimental protocols, and visualizes key concepts for clarity.

Section 1: Chemical and Physical Properties

Tricarballylic acid presents as an off-white to light brown, fine crystalline powder. Its fundamental identifiers and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of Tricarballylic Acid

PropertyValueReferences
IUPAC Name propane-1,2,3-tricarboxylic acid[2]
Synonyms Carballylic acid, β-Carboxyglutaric acid[1][2]
CAS Number 99-14-9[3]
Molecular Formula C₆H₈O₆[3]
Molecular Weight 176.12 g/mol [3]
Appearance Off-white to light brown crystalline powder
Melting Point 156–161 °C
Boiling Point 266.43 °C (estimated)[4]
Density 1.37 - 1.57 g/cm³ (estimated)
pKa Values (at 30°C) pK₁ = 3.49, pK₂ = 4.58, pK₃ = 5.83
Water Solubility ~500 g/L at 18°C
Solubility (Other) Soluble in methanol; Slightly soluble in ether
LogP (o/w) -1.420 (estimated)[4]
Flash Point 129.2 °C (estimated)[4]

Section 2: Spectral Data

The structural identity of tricarballylic acid is confirmed through various spectroscopic methods. A summary of key spectral data is provided below.

Table 2: Spectroscopic Data for Tricarballylic Acid

Spectrum TypeDescriptionReferences
¹H NMR Spectral data available from public databases.[5]
¹³C NMR Spectral data available from public databases.[6]
Mass Spectrometry Electron ionization spectra are available from the NIST WebBook.[3][7]
Infrared (IR) Spectroscopy IR spectra (solid, mineral oil mull) are available from the NIST WebBook.[8][9]

Section 3: Biological Activity and Signaling Pathway Involvement

The primary biological significance of tricarballylic acid lies in its role as a competitive inhibitor of aconitase (aconitate hydratase), a key enzyme in the second step of the Krebs (tricarboxylic acid) cycle.[1][10] Aconitase catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate.[11] By binding to the enzyme, tricarballylic acid blocks this conversion, leading to an accumulation of citrate and a disruption of the cell's primary aerobic energy production pathway.[12][13]

KrebsCycleInhibition cluster_krebs Krebs (TCA) Cycle Citrate Citrate Aconitase Aconitase (Enzyme) Citrate->Aconitase Isocitrate Isocitrate Aconitase->Isocitrate Isomerization Inhibitor Tricarballylic Acid (Inhibitor) Inhibitor->Aconitase Inhibition

Inhibition of Aconitase by Tricarballylic Acid in the Krebs Cycle.

Section 4: Experimental Protocols

This section details standardized methodologies for determining key physicochemical properties and for the purification of tricarballylic acid.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[14][15]

Methodology:

  • Preparation: Add an excess amount of solid tricarballylic acid to a series of vials containing a buffered aqueous solution of a specific pH (e.g., pH 1.2, 4.5, 6.8). Ensure enough solid is present to maintain saturation after equilibrium is reached.

  • Equilibration: Seal the vials and place them in a mechanical shaker or agitator maintained at a constant temperature (e.g., 37 ± 1 °C). Agitate the samples for a predetermined period (typically 18-48 hours) to ensure equilibrium is reached.[14][16] Preliminary studies can determine the minimum time required.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, maintaining the temperature. Separate the solid phase from the aqueous phase by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the compound.

  • Analysis: Carefully collect the clear supernatant (filtrate). Quantify the concentration of dissolved tricarballylic acid in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[17]

  • Calculation: The determined concentration represents the equilibrium solubility of tricarballylic acid at that specific pH and temperature. The experiment should be performed in triplicate for statistical validity.

SolubilityWorkflow A 1. Add Excess Solid TCA to Buffer Solution B 2. Agitate at Constant Temperature (e.g., 37°C) A->B C 3. Allow to Reach Equilibrium (18-48h) B->C D 4. Separate Solid & Liquid (Centrifuge/Filter) C->D E 5. Collect Clear Supernatant D->E F 6. Quantify Concentration (e.g., HPLC) E->F G 7. Report as Solubility (g/L) F->G

Workflow for Shake-Flask Solubility Determination.

Potentiometric titration is a standard method for determining the pKa values of ionizable compounds.[18] For a triprotic acid like tricarballylic acid, three pKa values can be determined.

Methodology:

  • Solution Preparation: Prepare an aqueous solution of tricarballylic acid with a precisely known concentration (e.g., 0.01 M).

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Titration Setup: Place a known volume of the tricarballylic acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base titrant (e.g., 0.1 M NaOH).

  • Titration: Add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The curve will show three distinct buffer regions and equivalence points. The pH at the half-equivalence point for each proton dissociation corresponds to its pKa value.[19][20]

    • pKa₁: pH at the midpoint between the start of the titration and the first equivalence point.

    • pKa₂: pH at the midpoint between the first and second equivalence points.

    • pKa₃: pH at the midpoint between the second and third equivalence points.

Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility.[21][22]

Methodology:

  • Solvent Selection: Choose an appropriate solvent. For tricarballylic acid, water is a suitable choice as it is highly soluble in hot water and less soluble in cold water.

  • Dissolution: Place the impure tricarballylic acid in an Erlenmeyer flask. Add a minimal amount of boiling water while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper to remove any insoluble impurities and activated charcoal. This step must be done rapidly to prevent premature crystallization in the funnel.[22]

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[23]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (water) to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point or in a desiccator to remove residual solvent. The purity can be confirmed by melting point determination.

References

An In-depth Technical Guide to the Tricarballylate Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricarballylate, a structural analog of citrate (B86180), is a naturally occurring tricarboxylic acid implicated in animal metabolic disorders and is also of interest in industrial biotechnology. Certain bacteria have evolved a specific metabolic pathway to utilize this compound as a sole carbon and energy source. This guide provides a comprehensive technical overview of the this compound metabolic pathway, focusing on the enzymatic reactions, genetic regulation, and key experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and manipulate this unique metabolic route.

Core Metabolic Pathway

The bacterial this compound utilization pathway is a specialized metabolic route that channels this compound into the central metabolism, specifically the Krebs cycle. The core of this pathway involves the transport of this compound into the cell and its subsequent enzymatic conversion to a Krebs cycle intermediate.

Transport of this compound

The initial step in this compound metabolism is its transport across the bacterial cell membrane. This process is mediated by a dedicated transporter protein, TcuC. In Salmonella enterica, the tcuC gene encodes an integral membrane protein responsible for the uptake of this compound.[1] Interestingly, studies in S. typhimurium have shown that this transport system can also recognize and transport other tricarboxylic acids like citrate and cis-aconitate.[2][3]

Enzymatic Conversion to cis-Aconitate

Once inside the cell, this compound is oxidized to cis-aconitate, a key intermediate of the Krebs cycle. This reaction is catalyzed by a heterodimeric enzyme complex composed of TcuA and TcuB.

  • TcuA (this compound Dehydrogenase): TcuA is an FAD-dependent dehydrogenase that directly catalyzes the oxidation of this compound.[4][5] This enzyme is the central catalytic component of the pathway.

  • TcuB: TcuB is a membrane-anchored protein containing iron-sulfur clusters. It is proposed to function as an electron shuttle, reoxidizing the FADH₂ cofactor of TcuA to allow for continuous catalytic activity.[1]

The product of this reaction, cis-aconitate, can then be readily hydrated by the Krebs cycle enzyme aconitase to form isocitrate, thus integrating the catabolism of this compound with central cellular metabolism.

Genetic Organization and Regulation

The genes encoding the this compound metabolic pathway are typically organized into an operon, ensuring coordinated expression of the necessary proteins. The regulation of this operon is tightly controlled to prevent the toxic accumulation of this compound, which can inhibit aconitase.[6]

The tcu Operon

In Salmonella enterica, the this compound utilization genes are organized into the tcuRABC locus.[1]

  • tcuA , tcuB , and tcuC form a single transcriptional unit, the tcuABC operon.[7]

  • tcuR is located immediately upstream of the tcuABC operon and is transcribed independently.[7]

In contrast, the genetic organization in Acinetobacter baylyi differs slightly, with tcuA and tcuB forming one operon, while tcuC is cotranscribed with another gene, pacI, involved in trans-aconitate metabolism.[5][8]

Transcriptional Regulation by TcuR

The expression of the tcuABC operon is primarily regulated by the transcriptional regulator TcuR. TcuR is a member of the LysR-type transcriptional regulator (LTTR) family. In the presence of this compound, which acts as an inducer, TcuR binds to the promoter region of the tcuABC operon and activates its transcription.[7][9] In Acinetobacter baylyi, a second LysR-type regulator, TclR, also plays a role in regulating the expression of the tcu genes.[5][8]

Quantitative Data

Table 1: Kinetic Parameters of this compound Dehydrogenase (TcuA) in Salmonella enterica
ParameterValueReference
Apparent Km for this compound3.8 ± 0.4 mM[5][10]
Vmax7.9 ± 0.3 µM min-1[5][10]
kcat (turnover number)6.7 x 10-2 s-1[5][10]
kcat/Km (catalytic efficiency)17.8 M-1 s-1[5][10]
Optimal pH7.5[10]
Optimal Temperature30°C[10]

Experimental Protocols

This compound Dehydrogenase (TcuA) Enzyme Assay

This protocol is adapted from the characterization of TcuA in Salmonella enterica.[5][6]

Materials:

  • Purified TcuA protein

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Dithiothreitol (DTT)

  • This compound

  • Sulfuric acid (for quenching)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare reaction mixtures (200 µL final volume) containing 20 µg of TcuA protein, 1 mM DTT, and 100 mM Tris-HCl buffer (pH 7.5).

  • Pre-incubate the reaction mixtures for 5 minutes at 30°C.

  • Initiate the reaction by adding this compound to a final concentration of 10 mM.

  • Incubate the reaction at 30°C for a defined period (e.g., 60-120 minutes), ensuring less than 10% of the substrate is consumed.

  • Terminate the reaction by heating at 65°C for 20 minutes or by adding sulfuric acid.

  • Analyze the formation of cis-aconitate using HPLC. The retention time for cis-aconitate is approximately 8.0 minutes under specific chromatographic conditions.[6]

Analysis of tcu Operon Promoter Activity using a β-Galactosidase Reporter Assay

This protocol provides a general method for quantifying promoter activity.

Materials:

  • Bacterial strain containing a tcuA promoter-lacZ fusion construct

  • Appropriate growth medium (e.g., LB broth) with and without this compound

  • Z-buffer (Na₂HPO₄·7H₂O, NaH₂PO₄·H₂O, KCl, MgSO₄·7H₂O, β-mercaptoethanol)

  • O-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Sodium carbonate (Na₂CO₃)

  • Spectrophotometer

Procedure:

  • Grow bacterial cultures in the presence and absence of the inducer (this compound) to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Harvest the cells by centrifugation and resuspend them in Z-buffer.

  • Permeabilize the cells by adding chloroform (B151607) and a small amount of SDS, followed by vortexing.

  • Equilibrate the tubes at 28°C.

  • Start the reaction by adding a solution of ONPG (4 mg/mL in Z-buffer). Record the time.

  • Incubate at 28°C until a yellow color develops.

  • Stop the reaction by adding 1 M Na₂CO₃. Record the time.

  • Centrifuge the tubes to pellet cell debris.

  • Measure the absorbance of the supernatant at 420 nm (for the yellow product, o-nitrophenol) and 550 nm (to correct for light scattering).

  • Calculate Miller Units to quantify β-galactosidase activity.

Electrophoretic Mobility Shift Assay (EMSA) for TcuR-DNA Interaction

This protocol describes a general method to investigate the binding of the TcuR regulator to its target DNA sequence.

Materials:

  • Purified TcuR protein

  • DNA probe containing the putative TcuR binding site (e.g., the promoter region of the tcuA gene), labeled with a radioisotope (e.g., ³²P) or a fluorescent dye.

  • Unlabeled competitor DNA (specific and non-specific)

  • Binding buffer (containing buffer, salts, glycerol, and a non-specific competitor like poly(dI-dC))

  • Native polyacrylamide gel

  • Electrophoresis apparatus

  • Detection system (autoradiography film or fluorescence imager)

Procedure:

  • Prepare binding reactions by mixing the labeled DNA probe, purified TcuR protein, and binding buffer. For competition experiments, add unlabeled specific or non-specific DNA before adding the protein.

  • Incubate the reactions at room temperature for 20-30 minutes to allow protein-DNA binding to reach equilibrium.

  • Load the samples onto a native polyacrylamide gel.

  • Run the gel at a constant voltage until the free probe has migrated a sufficient distance.

  • Dry the gel (for radioactive probes) and expose it to autoradiography film, or image the gel directly (for fluorescent probes). A "shifted" band indicates the formation of a protein-DNA complex.

Visualizations

Signaling Pathways and Experimental Workflows

Tricarballylate_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Tricarballylate_ext This compound TcuC TcuC Transporter Tricarballylate_ext->TcuC Tricarballylate_int This compound TcuA_TcuB TcuA/TcuB Complex Tricarballylate_int->TcuA_TcuB cis-Aconitate cis-Aconitate Krebs_Cycle Krebs Cycle cis-Aconitate->Krebs_Cycle Enters TcuC->Tricarballylate_int Transport TcuA_TcuB->cis-Aconitate Oxidation

Caption: Overview of the this compound metabolic pathway.

TcuR_Regulation This compound This compound (Inducer) TcuR_inactive Inactive TcuR This compound->TcuR_inactive Binds TcuR_active Active TcuR TcuR_inactive->TcuR_active Conformational Change tcu_promoter tcuABC Promoter TcuR_active->tcu_promoter Binds tcu_operon tcuABC genes tcu_promoter->tcu_operon Activates Transcription Tcu_proteins TcuA, TcuB, TcuC Proteins tcu_operon->Tcu_proteins Translation

Caption: Regulation of the tcu operon by the TcuR transcriptional activator.

EMSA_Workflow Labeled_Probe Labeled DNA Probe (tcuA promoter) Binding_Reaction Incubate: Probe + Protein Labeled_Probe->Binding_Reaction TcuR_Protein Purified TcuR Protein TcuR_Protein->Binding_Reaction Gel_Electrophoresis Native PAGE Binding_Reaction->Gel_Electrophoresis Detection Autoradiography / Fluorescence Imaging Gel_Electrophoresis->Detection Result Shifted Band (TcuR-DNA Complex) Detection->Result

Caption: Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Tricarballylate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricarballylate (propane-1,2,3-tricarboxylic acid) is a tricarboxylic acid that is not an intermediate in the mammalian Krebs cycle. Its presence in biological samples can be of interest for several reasons. It is known to be a competitive inhibitor of aconitase, an key enzyme in the Krebs cycle. Elevated levels of this compound may be indicative of exposure to certain environmental factors or reflect specific gut microbiome activity. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following table summarizes the reported concentrations of this compound in different biological samples. This data can be used as a reference for expected physiological ranges and to compare results obtained using the protocols described below.

Biological MatrixSpeciesConcentration RangeAnalytical MethodCitation
UrineHuman0 - 1.41 µg/mg creatinineNot Specified[1]
UrineHumanOptimal: 0 - 1.06 µg/mg creatinineNot Specified[1]
PlasmaSheep0.3 - 0.5 mMNot Specified[2]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Plasma/Serum by LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from human plasma or serum using LC-MS/MS. The method is based on established protocols for other tricarboxylic acid cycle intermediates and is adapted for this compound.[1][3]

1. Materials and Reagents

  • This compound standard

  • Isotopically labeled internal standard (e.g., D4-citric acid)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • LC-MS vials

2. Sample Preparation

  • Thaw plasma/serum samples on ice.

  • In a microcentrifuge tube, combine 50 µL of plasma/serum with 150 µL of cold ACN containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 0.1% FA in water).

  • Vortex and transfer to an LC-MS vial for analysis.

3. LC-MS/MS Parameters

  • LC System: Agilent 1200 series or equivalent

  • Column: Kinetex-C18 1.7 µm (100 x 2.1 mm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-7 min: 98% B

    • 7.1-10 min: 2% B

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 2 µL[1]

  • Column Temperature: 40°C

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[1]

  • MRM Transitions (Proposed):

    • Precursor Ion (m/z): 175.0 (M-H)⁻

    • Product Ion 1 (m/z): 111.0 (decarboxylation and loss of water, similar to citric acid)[1]

    • Product Ion 2 (m/z): 87.0 (further fragmentation, similar to citric acid)[1]

    • Note: These transitions are proposed based on the fragmentation of the isomeric citric acid and should be optimized during method development.

  • Gas Temperature: 200°C[1]

  • Gas Flow: 16 L/min[1]

  • Nebulizer Pressure: 50 psi[1]

  • Sheath Gas Temperature: 300°C[1]

  • Sheath Gas Flow: 11 L/min[1]

4. Quantification

  • Create a calibration curve using a series of this compound standard solutions of known concentrations.

  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantitative Analysis of this compound in Urine by GC-MS

This protocol details a method for the derivatization and quantification of this compound in urine samples using GC-MS. This method is adapted from established procedures for urinary organic acid analysis.

1. Materials and Reagents

  • This compound standard

  • Internal standard (e.g., a stable isotope-labeled organic acid)

  • Ethyl acetate (B1210297)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Sodium chloride

  • Hydrochloric acid

  • Microcentrifuge tubes

  • GC-MS vials with inserts

2. Sample Preparation and Derivatization

  • Thaw urine samples and centrifuge to remove any particulate matter.

  • To 1 mL of urine in a glass tube, add an appropriate amount of internal standard.

  • Acidify the urine to a pH of approximately 1 with hydrochloric acid.

  • Saturate the sample with sodium chloride.

  • Extract the organic acids by adding 2 mL of ethyl acetate and vortexing for 1 minute.

  • Repeat the extraction step.

  • Combine the ethyl acetate layers and evaporate to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • Cool to room temperature and transfer the derivatized sample to a GC-MS vial with an insert for analysis.

3. GC-MS Parameters

  • GC System: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Injection Volume: 1 µL (splitless)

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

  • Selected Ion Monitoring (SIM) Ions (for TMS-derivatized this compound - proposed):

    • Note: Specific ions for this compound-TMS should be determined by analyzing a derivatized standard. Likely fragments will involve loss of methyl groups and cleavage of the carbon backbone, similar to other tricarboxylic acids.[4]

4. Quantification

  • Prepare a calibration curve by derivatizing a series of this compound standards.

  • Quantify this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

experimental_workflow_lcms start Biological Sample (Plasma/Serum) prep Sample Preparation (Protein Precipitation) start->prep Add ACN + IS extract Supernatant Transfer & Evaporation prep->extract reconstitute Reconstitution extract->reconstitute In Mobile Phase analysis LC-MS/MS Analysis (MRM Mode) reconstitute->analysis quant Quantification analysis->quant Peak Area Ratio vs. Calibration Curve

Caption: LC-MS/MS Experimental Workflow for this compound Analysis.

experimental_workflow_gcms start Biological Sample (Urine) prep Sample Preparation (Acidification & Extraction) start->prep Add IS & Extract derivatize Derivatization (TMS Ester Formation) prep->derivatize BSTFA analysis GC-MS Analysis (SIM/Scan Mode) derivatize->analysis quant Quantification analysis->quant Peak Area Ratio vs. Calibration Curve

Caption: GC-MS Experimental Workflow for this compound Analysis.

aconitase_inhibition cluster_krebs Krebs Cycle Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate Aconitase->Isocitrate This compound This compound This compound->Aconitase Competitive Inhibition

Caption: Inhibition of Aconitase by this compound in the Krebs Cycle.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Tricarballylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid that plays a role in the tricarboxylic acid (TCA) cycle, a key metabolic pathway. Its detection and quantification in various biological matrices are crucial for studying metabolic processes and disease states. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high sensitivity and selectivity. This application note provides a detailed overview of HPLC methods for tricarballylate detection, including sample preparation, chromatographic conditions, and data analysis.

Experimental Workflow

The general workflow for the HPLC analysis of this compound involves sample preparation, HPLC separation, and detection.

HPLC Workflow for this compound Detection cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Urine, Plasma, Cell Culture) Precipitation Protein Precipitation (e.g., Acetonitrile (B52724), Perchloric Acid) Sample->Precipitation Addition of precipitating agent Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration Filtration Supernatant->Filtration Injection Injection into HPLC Filtration->Injection Prepared Sample Separation Chromatographic Separation (Reversed-Phase or Mixed-Mode) Injection->Separation Detection Detection (UV, RID, or MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for this compound analysis by HPLC.

Quantitative Data Summary

The following tables summarize the quantitative data from various HPLC methods for the analysis of tricarboxylic acid cycle intermediates, including this compound.

Table 1: HPLC-MS/MS Method Performance

ParameterValueReference
Linearity (r²)> 0.9998[1]
Limit of Detection (LOD)< 60 nM (for most TCA intermediates)[1]
Recoveries> 95%[1]

Table 2: HPLC-UV Method Performance

ParameterValueReference
Linearity (r²)0.99994 (for maleic acid)[2]
Reproducibility (RSD)< 0.2% for retention times, < 0.6% for peak area[2]
Limit of Detection (LOD)11 to 8,026 µg/kg[3]
Limit of Quantification (LOQ)40 to 26,755 µg/kg[3]
Average Recoveries76.3 to 99.2%[3]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Fluids (Urine, Plasma)

This protocol is a general guideline for preparing biological fluid samples for HPLC analysis.

Materials:

  • Biological sample (e.g., urine, plasma)

  • Perchloric acid (PCA) or Acetonitrile (ACN)

  • Deionized water

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding three parts of cold acetonitrile to one part of the sample. For urine, dilution with water may be sufficient. Some methods utilize perchloric acid for protein precipitation.[1]

  • Vortexing and Incubation: Vortex the mixture thoroughly and incubate on ice for 10-20 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Collection: Carefully collect the supernatant containing the analytes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before transferring to an HPLC vial.[2]

Protocol 2: HPLC-UV Method for this compound Detection

This protocol describes a general HPLC-UV method suitable for the analysis of tricarboxylic acids.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Mobile Phase: 20 mM aqueous phosphate (B84403) buffer (pH adjusted to 2.0-2.8 with phosphoric acid).[2]

  • Acetonitrile (if a gradient is required)

Chromatographic Conditions:

  • Column: C18 reversed-phase column.[2]

  • Mobile Phase: Isocratic elution with 20 mM phosphate buffer (pH 2.0).[2] Some methods may use a gradient with acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Detection Wavelength: 210 nm.[3][4][5]

  • Injection Volume: 1-20 µL.[2]

Protocol 3: HPLC-MS/MS Method for this compound Detection

This protocol provides a general framework for a more sensitive and specific analysis using LC-MS/MS.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase or mixed-mode chromatography column

Reagents:

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

Chromatographic and MS Conditions:

  • Column: A column suitable for polar analytes, such as a mixed-mode or a dC18 column.[6][7]

  • Mobile Phase Gradient: A gradient elution is typically used, starting with a high aqueous content and increasing the organic phase (acetonitrile) over time.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for carboxylic acids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

Signaling Pathways and Logical Relationships

The analysis of this compound is often part of a broader study of the Tricarboxylic Acid (TCA) cycle.

TCA_Cycle_Context cluster_metabolism Cellular Metabolism cluster_tca TCA Cycle cluster_output Metabolic Output Carbohydrates Carbohydrates AcetylCoA Acetyl-CoA Carbohydrates->AcetylCoA Fats Fats Fats->AcetylCoA Proteins Proteins Proteins->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Precursors Biosynthetic Precursors Citrate->Precursors AlphaKG α-Ketoglutarate Isocitrate->AlphaKG ATP ATP (Energy) Isocitrate->ATP SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA AlphaKG->ATP AlphaKG->Precursors Succinate Succinate SuccinylCoA->Succinate SuccinylCoA->ATP Fumarate Fumarate Succinate->Fumarate Succinate->Precursors Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate This compound This compound This compound->Citrate Metabolic Link

Caption: Context of this compound within the TCA cycle.

References

Application Note: Quantification of Tricarballylate using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricarballylate, also known as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid that acts as an inhibitor of the enzyme aconitase, playing a role in the citric acid (TCA) cycle. Its analysis is crucial in various research areas, including metabolic studies and toxicology. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of organic acids like this compound. However, due to their low volatility, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound in biological matrices.

Principle

The method involves the extraction of this compound from the sample matrix, followed by a two-step derivatization process: methoximation and silylation. Methoximation protects the keto groups from enolization, and silylation of the carboxylic acid groups increases the volatility of the analyte. The derivatized this compound is then separated and quantified using GC-MS. Isotope dilution with a labeled internal standard can be used to correct for analyte losses during sample preparation and analysis.[1]

Experimental Protocols

Sample Preparation (from Biological Fluids, e.g., Serum)
  • To 100 µL of serum, add 400 µL of a cold extraction solvent (e.g., a mixture of isopropanol, acetonitrile, and water).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac) at room temperature.[2]

Derivatization
  • Methoximation: To the dried extract, add 20 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). Incubate at 37°C for 90 minutes with shaking.[3][4] This step converts any aldehyde and keto groups to oximes, preventing tautomerization.[4]

  • Silylation: Add 30 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the sample. Incubate at 37°C for 30 minutes with shaking.[3][4] This step replaces the active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analyte.[5][6][7]

GC-MS Analysis
  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • The analysis can be performed in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity and selectivity.[2][8]

Data Presentation

Table 1: GC-MS Instrument Parameters
ParameterSetting
Gas Chromatograph
InstrumentAgilent 6890N GC or equivalent
Injection Port Temp.250°C[2]
Injection ModeSplitless or Split (e.g., 1:25)[2]
Carrier GasHelium at a constant flow of 1.0 mL/min[2][3]
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[9]
Oven ProgramInitial temp 70°C for 1 min, ramp to 325°C at 15°C/min, hold for 4 min[3]
Mass Spectrometer
InstrumentAgilent 5973 MSD or equivalent
Ion Source Temp.250°C[3]
Interface Temp.280°C[2][9]
Ionization ModeElectron Impact (EI) at 70 eV[2]
Mass Scan Range50-750 m/z[3]
Solvent Delay~4 minutes[3]
Table 2: Quantitative Performance (Hypothetical Data for this compound)
ParameterValue
Linearity (r²)≥ 0.99[2]
Limit of Detection (LOD)0.01 - 0.05 µM
Limit of Quantification (LOQ)0.05 - 0.1 µM[2]
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample Extraction Solvent Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporation to Dryness Supernatant->Drying Methoximation Methoximation Drying->Methoximation Silylation Silylation Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Acquisition & Processing GCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for GC-MS analysis of this compound.

derivatization_pathway This compound This compound (Non-volatile) Methoximation_Step Methoximation This compound->Methoximation_Step Methoxyamine Methoxyamine HCl MSTFA MSTFA Derivatized_this compound TMS-derivatized This compound (Volatile) Silylation_Step Silylation Methoximation_Step->Silylation_Step + MSTFA Silylation_Step->Derivatized_this compound

Caption: Derivatization pathway of this compound for GC-MS analysis.

References

Application Notes & Protocols: Extraction of Tricarballylate from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Tricarballylate (Propane-1,2,3-tricarboxylic acid) is a tricarboxylic acid and a known inhibitor of the enzyme aconitase. Its presence and concentration in various biological systems, including plants, are of interest for metabolic studies and understanding its potential physiological roles. This document provides a detailed protocol for the extraction of this compound from plant material, adapted from general methods for organic acid extraction. The protocol is designed to be a starting point for researchers, and optimization may be required depending on the specific plant matrix.

Experimental Protocols

Protocol 1: Aqueous Extraction with Cation Exchange Resin

This method is advantageous as it minimizes the co-extraction of chlorophyll (B73375) and other pigments, simplifying the subsequent purification steps.[1]

1. Sample Preparation:

  • Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic activity.[1] Store at -80°C until use.[2]
  • Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[2][3]

2. Extraction:

  • Weigh approximately 3 g of the frozen plant powder into a centrifuge tube.
  • Add approximately 2 g of a strongly acidic cation exchanger (e.g., Merck I in hydrogen form) to the tube.[1][4]
  • Add 10 mL of deionized water.
  • Homogenize the mixture thoroughly using a homogenizer.
  • Store the suspension overnight at 5°C to allow for complete ion exchange.[1]
  • Heat the suspension in a boiling water bath for 10 minutes to inactivate enzymes.[1]
  • After cooling, centrifuge the suspension at 10,000 rpm for 15 minutes.[5]
  • Carefully collect the supernatant.
  • Repeat the extraction of the pellet with an additional 10 mL of deionized water, centrifuge, and combine the supernatants.
  • Dilute the final combined extract to a known volume (e.g., 25 mL) with deionized water.[1]

3. Purification (Optional but Recommended):

  • The resulting extract can be further purified using anion exchange chromatography to separate this compound from other organic and inorganic anions.[4]
  • Pass the extract through a weak basic anion exchange column (e.g., Amberlite CG 4B).[4]
  • Wash the column with deionized water to remove neutral and basic compounds.[4]
  • Elute the organic acids using a suitable eluent, such as a formic acid or ammonia (B1221849) gradient.[4] Fractions can be collected and analyzed for the presence of this compound.

Protocol 2: Hot Acidic Extraction

This is a more aggressive extraction method that can be effective for liberating organic acids that may be present as sparingly soluble salts.[1]

1. Sample Preparation:

  • Follow the same sample preparation steps as in Protocol 1 (freezing and grinding).

2. Extraction:

  • Weigh approximately 3 g of the frozen plant powder into a centrifuge tube.
  • Add 10 mL of 0.5 M hydrochloric acid.[1]
  • Place the tube in a boiling water bath for 10 minutes.[1]
  • After cooling, homogenize the sample.
  • Store the sample overnight at 5°C.[1]
  • Centrifuge the suspension at 10,000 rpm for 15 minutes.
  • Collect the supernatant.
  • Repeat the extraction of the pellet with another 10 mL of 0.5 M hydrochloric acid, centrifuge, and combine the supernatants.
  • The combined extract can then be neutralized or further processed for analysis.

Quantitative Data

Plant MaterialExtraction MethodThis compound Yield (µg/g fresh weight)Purity (%)Reference/Notes
Arabidopsis thaliana (leaves)Protocol 115.2 ± 1.885Example Data
Lycopersicon esculentum (fruit)Protocol 122.5 ± 2.588Example Data
Arabidopsis thaliana (leaves)Protocol 218.9 ± 2.175Example Data, higher yield but lower purity
Lycopersicon esculentum (fruit)Protocol 228.1 ± 3.078Example Data, higher yield but lower purity

Diagrams

experimental_workflow start Start: Plant Material Collection prep Sample Preparation (Freezing & Grinding) start->prep extraction Extraction prep->extraction protocol1 Protocol 1: Aqueous + Cation Exchange extraction->protocol1 Method A protocol2 Protocol 2: Hot Acidic Extraction extraction->protocol2 Method B centrifugation Centrifugation & Supernatant Collection protocol1->centrifugation protocol2->centrifugation purification Purification (Anion Exchange Chromatography) centrifugation->purification analysis Analysis (e.g., LC-MS, GC-MS) purification->analysis end End: Quantified this compound analysis->end

Caption: Experimental workflow for this compound extraction.

Signaling Pathways

While this compound is not part of a signaling pathway itself, it is a known competitive inhibitor of aconitase, an enzyme in the Krebs cycle (Citric Acid Cycle). By inhibiting aconitase, this compound can lead to an accumulation of citrate, which may have downstream signaling effects.[6]

krebs_cycle_inhibition citrate Citrate aconitase Aconitase citrate->aconitase isocitrate Isocitrate aconitase->isocitrate Converts to This compound This compound This compound->inhibition inhibition->aconitase Inhibits

Caption: Inhibition of Aconitase by this compound.

References

Application Notes and Protocols for the Synthesis of Tricarballylate Esters as Bio-based Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tricarballylate esters are emerging as a promising class of bio-based plasticizers, offering a safer and more sustainable alternative to traditional phthalate-based plasticizers.[1][2][3] Derived from citric acid, a readily available renewable resource, these compounds exhibit excellent plasticizing properties, making them suitable for a variety of polymer applications, including in polyvinyl chloride (PVC) and polylactic acid (PLA).[2][4] This document provides detailed application notes and experimental protocols for the synthesis of this compound esters, along with a summary of their performance data as plasticizers.

Two primary synthesis routes from citric acid have been explored:

  • Tricarballylic Acid Route: This pathway involves the dehydration of citric acid to aconitic acid, followed by hydrogenation to tricarballylic acid, and subsequent esterification to yield the desired this compound esters.[2][5]

  • Citrate (B86180) Ester Route: A more recent and efficient one-pot method involves the initial esterification of citric acid to a citrate ester, which then undergoes a sequential dehydration and hydrogenation to the final this compound ester.[1][2][5] This route is often preferred as it minimizes the risk of decarboxylation, a common side reaction in the tricarballylic acid route.[1]

This document will focus on the more efficient Citrate Ester Route.

Logical Relationship: Synthesis Pathways from Citric Acid

G cluster_0 Tricarballylic Acid Route cluster_1 Citrate Ester Route (Preferred) Citric Acid_1 Citric Acid Aconitic Acid Aconitic Acid Citric Acid_1->Aconitic Acid Dehydration Tricarballylic Acid Tricarballylic Acid Aconitic Acid->Tricarballylic Acid Hydrogenation This compound Esters_1 This compound Esters Tricarballylic Acid->this compound Esters_1 Esterification Citric Acid_2 Citric Acid Citrate Ester Citrate Ester Citric Acid_2->Citrate Ester Esterification Aconitate Ester Aconitate Ester Citrate Ester->Aconitate Ester Dehydration This compound Esters_2 This compound Esters Aconitate Ester->this compound Esters_2 Hydrogenation

Caption: Alternative synthesis pathways for this compound esters from citric acid.

Data Presentation

Synthesis of Trialkyl Tricarballylates from Trialkyl Citrates

The following table summarizes the yields of various trialkyl tricarballylates synthesized from their corresponding citrate esters via a one-pot dehydration-hydrogenation process using a 0.2 wt% Pd/Nb₂O₅·nH₂O catalyst.[1]

Trialkyl Citrate SubstrateProduct (Trialkyl this compound)Reaction Temperature (°C)Hydrogen Pressure (bar)Reaction Time (h)Yield (%)Reference
Trimethyl Citrate (TMC)Trimethyl Propane-1,2,3-tricarboxylate (TMPTC)160202093[1]
Triethyl Citrate (TEC)Triethyl Propane-1,2,3-tricarboxylate (TEPTC)170203085[1]
Tributyl Citrate (TBC)Tributyl Propane-1,2,3-tricarboxylate (TBPTC)170203076[1]
Performance of this compound Esters as Plasticizers in PVC

This table presents a comparison of the physical properties of PVC plasticized with a novel mixed ester this compound against the industry standard non-phthalate plasticizer DINP.

PropertyASTM MethodMixed this compound EsterDINP
Shore A HardnessD22408585
Tensile Strength (psi)D63826002700
Tensile Elongation (%)D638350350
Low-Temperature Crack (°C)D1790-25-25
Permanence (% Weight Loss)-1528
Water Resistance (% Weight Loss)-0.50.5
High Humidity Resistance (%)-1.01.0
Data adapted from a patent describing novel tricarboxylate plasticizers.[6]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Trialkyl Tricarballylates from Trialkyl Citrates

This protocol describes the direct synthesis of this compound esters from citrate esters via a one-pot dehydration-hydrogenation process using a bifunctional Pd/Nb₂O₅·nH₂O catalyst.[1]

Materials:

  • Trialkyl citrate (e.g., Trimethyl citrate, Triethyl citrate, or Tributyl citrate)

  • 0.2 wt% Pd/Nb₂O₅·nH₂O catalyst

  • Methylcyclohexane (B89554) (solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

Procedure:

  • Catalyst Preparation: The bifunctional 0.2 wt% Pd/Nb₂O₅·nH₂O catalyst can be self-synthesized as described in the literature.[1]

  • Reaction Setup:

    • In a glass liner, add the trialkyl citrate substrate (e.g., 0.2 mmol).

    • Add the 0.2 wt% Pd/Nb₂O₅·nH₂O catalyst (0.1 g).

    • Add methylcyclohexane (2 mL) as the solvent.

    • Place the glass liner inside the high-pressure autoclave.

  • Reaction Conditions:

    • Seal the autoclave and purge it several times with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar).

    • Heat the reactor to the specified temperature (160°C for TMC, 170°C for TEC and TBC) while stirring.

    • Maintain these conditions for the specified reaction time (20-30 hours).

  • Product Isolation and Analysis:

    • After the reaction, cool the autoclave to room temperature and carefully release the pressure.

    • Open the reactor and remove the glass liner.

    • Separate the catalyst from the reaction mixture by centrifugation or filtration.

    • The resulting solution contains the trialkyl this compound. The solvent can be evaporated to obtain the crude product.

    • Analyze the product yield and purity using techniques such as ¹H-NMR spectroscopy.

Experimental Workflow: One-Pot Synthesis of this compound Esters

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor: - Trialkyl Citrate - Pd/Nb₂O₅·nH₂O Catalyst - Methylcyclohexane B Seal and Purge Reactor with H₂ A->B Start C Pressurize with H₂ (20 bar) B->C D Heat to Reaction Temp (160-170°C) and Stir C->D E Maintain for 20-30 hours D->E F Cool Reactor and Depressurize E->F Reaction Complete G Separate Catalyst (Filtration/Centrifugation) F->G H Evaporate Solvent G->H I Analyze Product (¹H-NMR) H->I J J I->J Final Product: This compound Ester

Caption: Workflow for the one-pot synthesis of this compound esters.

References

Application Notes and Protocols for Studying Mitochondrial Transport Using Tricarballylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricarballylate, also known as 1,2,3-propanetricarboxylic acid, serves as a valuable tool for investigating the crucial role of mitochondrial transport in cellular metabolism. Specifically, it acts as an inhibitor of the mitochondrial tricarboxylate carrier (TCC), a key protein responsible for the transport of citrate (B86180) out of the mitochondrial matrix and into the cytosol. This process is a fundamental step in various metabolic pathways, most notably de novo fatty acid synthesis. By inhibiting the TCC, this compound allows researchers to probe the downstream consequences of impaired citrate export, providing insights into metabolic regulation and potential therapeutic interventions for diseases characterized by aberrant lipid metabolism.

The tricarboxylate carrier, encoded by the SLC25A1 gene, facilitates a one-to-one exchange of mitochondrial citrate for cytosolic malate (B86768) across the inner mitochondrial membrane.[1] The exported citrate is then cleaved in the cytosol by ATP citrate lyase to produce acetyl-CoA, the primary building block for fatty acids and cholesterol.[1] this compound's inhibitory action on this carrier effectively curtails the supply of cytosolic acetyl-CoA derived from mitochondrial metabolism, thereby impacting fatty acid biosynthesis.[2]

These application notes provide detailed protocols for the isolation of functional mitochondria and the subsequent measurement of citrate transport inhibition by this compound. The accompanying data and visualizations will aid researchers in designing and interpreting experiments aimed at elucidating the role of mitochondrial citrate transport in various physiological and pathological contexts.

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory effects of this compound on mitochondrial-related processes.

ParameterValueOrganism/SystemComments
Ki for Aconitase 0.52 mMRuminant TissueThis compound is a competitive inhibitor of aconitase, an enzyme in the citric acid cycle.[3]
Inhibition of Citric Acid Cycle Activity 30% inhibition at 0.5 mMIsolated Rat Liver CellsDemonstrates the impact of this compound on overall mitochondrial metabolism.[3]
Inhibition of Fatty Acid Synthesis Inhibition observedRat White Adipose TissueThe extent of inhibition is dependent on experimental conditions.[2]

Signaling Pathways and Experimental Workflows

To visualize the central role of the tricarboxylate carrier and the inhibitory action of this compound, the following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow.

Metabolic Pathway of Citrate Export and Inhibition by this compound cluster_mito Mitochondrion cluster_cyto Cytosol TCA_Cycle TCA Cycle Citrate_Mito Citrate TCA_Cycle->Citrate_Mito TCC Tricarboxylate Carrier (TCC) Citrate_Mito->TCC Citrate_Cyto Citrate TCC->Citrate_Cyto Malate_Cyto Malate Malate_Cyto->TCC ACL ATP Citrate Lyase Citrate_Cyto->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA FAS Fatty Acid Synthesis AcetylCoA->FAS This compound This compound This compound->TCC

Caption: Inhibition of the Tricarboxylate Carrier by this compound.

Experimental Workflow for Studying this compound Effects Start Start: Tissue/Cell Culture Isolation Mitochondrial Isolation Start->Isolation Purity Assess Mitochondrial Integrity and Purity Isolation->Purity Assay Citrate Transport Assay (with [14C]-Citrate) Purity->Assay Incubation Incubate with this compound (Varying Concentrations) Assay->Incubation Measurement Measure [14C]-Citrate Uptake Incubation->Measurement Analysis Data Analysis (e.g., IC50 determination) Measurement->Analysis End Conclusion Analysis->End

Caption: Workflow for this compound Inhibition Assay.

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Rat Liver

This protocol is adapted from standard procedures for obtaining functional mitochondria for transport assays.

Materials:

  • Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 0.5 mM EGTA, pH 7.4.

  • Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4.

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Dounce homogenizer with a loose-fitting pestle.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize a rat according to approved animal welfare protocols and immediately excise the liver.

  • Place the liver in ice-cold Isolation Buffer I.

  • Mince the liver into small pieces and wash several times with Isolation Buffer I to remove excess blood.

  • Weigh the minced tissue and add 10 volumes of ice-cold Isolation Buffer I containing 0.1% (w/v) BSA.

  • Homogenize the tissue using a Dounce homogenizer with 5-7 gentle strokes.

  • Transfer the homogenate to centrifuge tubes and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the isolated mitochondria on ice and use for transport assays within a few hours.

Protocol 2: Citrate Transport Assay in Isolated Mitochondria

This protocol describes a method to measure the uptake of radiolabeled citrate into isolated mitochondria and assess the inhibitory effect of this compound.

Materials:

  • Isolated mitochondria (from Protocol 1).

  • Assay Buffer: 120 mM KCl, 20 mM HEPES, 5 mM MgCl₂, 1 mM EGTA, pH 7.2.

  • [¹⁴C]-Citrate (specific activity ~50-60 mCi/mmol).

  • Malate solution (100 mM).

  • This compound solutions of varying concentrations (e.g., 0.1 mM to 10 mM).

  • Inhibitor stop solution (e.g., 10 mM 1,2,3-benzenetricarboxylate or another potent TCC inhibitor).

  • Scintillation vials and scintillation fluid.

  • Microcentrifuge.

Procedure:

  • Pre-load the isolated mitochondria with malate by incubating them in Assay Buffer containing 2 mM malate for 10 minutes on ice.

  • Prepare reaction tubes in a temperature-controlled environment (e.g., 25°C). Each tube should contain Assay Buffer.

  • To the experimental tubes, add the desired concentration of this compound. For control tubes, add an equal volume of Assay Buffer.

  • Initiate the transport reaction by adding the malate-loaded mitochondria (final concentration ~1 mg/mL) and [¹⁴C]-citrate (final concentration ~0.1 mM) to the reaction tubes.

  • Allow the reaction to proceed for a specific time (e.g., 1, 2, 5, and 10 minutes) to determine the initial rate of transport.

  • Terminate the transport by adding an excess of the ice-cold inhibitor stop solution.

  • Immediately centrifuge the tubes at 12,000 x g for 2 minutes at 4°C to pellet the mitochondria.

  • Carefully remove the supernatant and wash the pellet with ice-cold Assay Buffer to remove any external [¹⁴C]-citrate.

  • Resuspend the mitochondrial pellet in a small volume of water and transfer it to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the rate of citrate uptake (nmol/min/mg protein) for each condition.

  • To determine the inhibitory effect of this compound, plot the rate of citrate uptake as a function of the this compound concentration. This data can be used to estimate the IC₅₀ value.

References

Application Notes and Protocols: In Vitro Assay for Aconitase Inhibition by Tricarballylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitase (aconitate hydratase; EC 4.2.1.3) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the stereospecific isomerization of citrate (B86180) to isocitrate via cis-aconitate.[1] This iron-sulfur cluster-containing enzyme is crucial for cellular metabolism and energy production.[2] Tricarballylate, a tricarboxylic acid, has been identified as a competitive inhibitor of aconitase.[3][4] Understanding the kinetics of this inhibition is vital for researchers studying metabolic pathways and for professionals in drug development targeting enzymes in the TCA cycle.

These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory effect of this compound on aconitase activity. The described methodology is adapted from established colorimetric aconitase activity assays and is suitable for a 96-well microplate format, allowing for high-throughput screening.

Principle of the Assay

The activity of aconitase is determined using a coupled enzyme reaction. Aconitase first converts the substrate (citrate or isocitrate) to isocitrate. Subsequently, isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate, which is coupled to the reduction of NADP+ to NADPH. The production of NADPH can be monitored by measuring the increase in absorbance at 340 nm or by the reduction of a formazan (B1609692) dye (like MTT) to a colored product, with absorbance measured at a higher wavelength (e.g., 565 nm). The rate of the reaction is directly proportional to the aconitase activity. The inhibitory effect of this compound is quantified by measuring the decrease in aconitase activity in the presence of varying concentrations of the inhibitor.

Data Presentation

The inhibitory effect of this compound on aconitase activity is summarized in the following tables. Table 1 presents the inhibition constants (Ki) and the mode of inhibition. Table 2 provides a representative dataset for the percentage of aconitase inhibition at various concentrations of this compound, which can be used to determine the IC50 value.

InhibitorTargetMode of InhibitionKi Value
This compound AconitaseCompetitive with citrate or isocitrate as substrate.[3]0.52 mM.[3]

Table 1: Inhibition of Aconitase by this compound. This table summarizes the known inhibition constant and the mechanism of inhibition.

This compound Concentration (mM)Aconitase Activity (% of Control)% Inhibition
0.00100.00.0
0.1084.016.0
0.2568.831.2
0.5052.147.9
1.0035.264.8
2.5017.882.2
5.009.890.2
10.005.194.9

Table 2: Representative Data for Aconitase Inhibition by this compound. This table presents a sample dataset illustrating the dose-dependent inhibition of aconitase. This data can be used to plot a dose-response curve and calculate the IC50 value. The IC50 value is dependent on the substrate concentration used in the assay.

Experimental Protocols

This section provides a detailed methodology for performing the aconitase inhibition assay.

Materials and Reagents
  • Purified aconitase (from bovine heart or recombinant)

  • This compound solution (prepare a stock solution, e.g., 100 mM in water)

  • Aconitase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Substrate solution (e.g., 100 mM citrate or isocitrate in water)

  • NADP+ solution

  • Isocitrate Dehydrogenase (IDH)

  • MTT or other suitable formazan dye

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 565 nm for MTT)

  • Multichannel pipette

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Inhibitor) add_inhibitor Add this compound to Wells (Varying Concentrations) prep_reagents->add_inhibitor prep_enzyme Prepare Aconitase Solution add_enzyme Add Aconitase to Wells prep_enzyme->add_enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate Enzyme and Inhibitor add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate incubate Incubate at Room Temperature add_substrate->incubate read_absorbance Measure Absorbance (e.g., at 565 nm) incubate->read_absorbance data_analysis Calculate % Inhibition and Determine IC50 read_absorbance->data_analysis

Caption: Experimental workflow for the aconitase inhibition assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound in Aconitase Assay Buffer. The final concentrations in the assay should typically range from 0.1 mM to 10 mM.

    • Prepare the reaction mixture containing Aconitase Assay Buffer, NADP+, MTT, and Isocitrate Dehydrogenase. The exact concentrations should be optimized based on the commercial kit instructions or literature.

    • Prepare the aconitase enzyme solution in cold Aconitase Assay Buffer to the desired working concentration.

  • Assay Procedure:

    • Add 20 µL of the different this compound dilutions to the wells of a 96-well plate. Include a control with 20 µL of Aconitase Assay Buffer without the inhibitor.

    • Add 20 µL of the aconitase enzyme solution to each well.

    • Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 60 µL of the reaction mixture containing the substrate (citrate or isocitrate) to each well.

    • Immediately start measuring the absorbance at the appropriate wavelength (e.g., 565 nm) in a kinetic mode for 10-30 minutes at room temperature, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.

  • Data Analysis:

    • Calculate the rate of the reaction for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

    • Plot the % inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of aconitase activity, from the dose-response curve.

Signaling Pathway and Inhibition Mechanism

Aconitase catalyzes the conversion of citrate to isocitrate through a cis-aconitate intermediate. This compound acts as a competitive inhibitor, meaning it binds to the active site of the enzyme, thereby preventing the substrate from binding.

Diagram of Aconitase Reaction and Competitive Inhibition

G cluster_reaction Aconitase Catalyzed Reaction cluster_inhibition Competitive Inhibition Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Aconitase Aconitase (Active Site) Citrate->Aconitase Binds to Active Site Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase Inhibited_Complex Aconitase-Tricarballylate (Inactive Complex) Aconitase->Inhibited_Complex This compound This compound This compound->Aconitase Competes for Active Site This compound->Inhibited_Complex

Caption: Mechanism of aconitase inhibition by this compound.

Conclusion

This document provides a comprehensive guide for researchers to perform an in vitro assay to study the inhibition of aconitase by this compound. The detailed protocol and the representative data will be valuable for investigating the impact of this inhibitor on the TCA cycle and for the development of novel therapeutics targeting metabolic pathways. The provided diagrams offer a clear visualization of the experimental workflow and the underlying inhibition mechanism.

References

Animal Models for Studying Tricarballylate Toxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricarballylate (also known as tricarballylic acid) is a tricarboxylic acid that acts as a competitive inhibitor of the enzyme aconitate hydratase (aconitase), a key component of the citric acid (TCA) cycle.[1] This inhibition disrupts mitochondrial energy metabolism and can lead to cellular dysfunction. In ruminants, this compound is produced by rumen microorganisms from trans-aconitate, which is found in certain forages, and has been implicated in the metabolic disease known as "grass tetany".[1] Understanding the mechanisms of this compound toxicity is crucial for veterinary medicine and for assessing the safety of food and feed ingredients. This document provides detailed application notes and protocols for studying this compound toxicity in animal models, with a focus on rodents.

Data Presentation

The following table summarizes key quantitative data from studies on this compound toxicity.

ParameterAnimal Model/SystemValueReference
Aconitase Inhibition (Ki) -0.52 mM[1]
Citric Acid Cycle Inhibition Isolated Rat Liver Cells30% inhibition at 0.5 mM[1]
Plasma Concentration Sheep (9h post 20g trans-aconitate)0.3 - 0.5 mM[1]
Mineral Retention Reduction Rats (fed 2% this compound)Mg: 90%, Ca: 35%, Zn: 56%[2]

Signaling Pathways in this compound Toxicity

The primary molecular mechanism of this compound toxicity is the competitive inhibition of aconitase, a critical enzyme in the mitochondrial citric acid cycle. This inhibition leads to a cascade of downstream cellular events characteristic of mitochondrial dysfunction.

Tricarballylate_Toxicity_Pathway cluster_tca Mitochondrial Dysfunction tricarb This compound aconitase Aconitase (in TCA Cycle) tricarb->aconitase Inhibits tca_cycle Citric Acid Cycle Disruption atp Decreased ATP Production tca_cycle->atp ros Increased ROS Production tca_cycle->ros ca_homeostasis Altered Ca2+ Homeostasis atp->ca_homeostasis apoptosis Apoptosis ros->apoptosis ca_homeostasis->apoptosis cellular_damage Cellular Damage & Organ Dysfunction apoptosis->cellular_damage

This compound Toxicity Signaling Pathway

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study of this compound in Rats

This protocol is designed to assess the acute toxicity of this compound following a single oral dose in rats. It is based on general guidelines for acute oral toxicity testing.

1. Animals and Housing:

  • Species: Sprague-Dawley or Wistar rats, young adults (8-12 weeks old).

  • Sex: Equal numbers of males and females.

  • Housing: House animals in standard polycarbonate cages with ad libitum access to standard rodent chow and water, except for a brief fasting period before dosing. Maintain a 12-hour light/dark cycle.

  • Acclimatization: Allow animals to acclimatize for at least 5 days before the start of the study.

2. Dose Preparation and Administration:

  • Vehicle: Distilled water or 0.5% carboxymethylcellulose in water.

  • Dose Levels: Based on available data, a limit test up to 2000 mg/kg can be initially performed. If toxicity is observed, a dose-ranging study with at least 3 dose levels (e.g., 500, 1000, 2000 mg/kg) and a vehicle control group should be conducted.

  • Administration: Administer this compound solution via oral gavage. The volume should not exceed 10 mL/kg body weight. Fast animals overnight before dosing.

3. Observations:

  • Mortality and Clinical Signs: Observe animals for mortality, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.

  • Body Weight: Record individual animal body weights just before dosing and on days 7 and 14.

4. Terminal Procedures:

  • Euthanasia: At the end of the 14-day observation period, euthanize all surviving animals.

  • Gross Necropsy: Perform a complete gross necropsy on all animals (including those that died during the study). Examine the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

  • Organ Weights: Weigh the liver and kidneys.

  • Histopathology: Preserve the liver and kidneys in 10% neutral buffered formalin for potential histopathological examination.

Protocol 2: Measurement of Aconitase Activity in Rat Liver Homogenate

This protocol describes the measurement of aconitase activity in liver tissue from rats treated with this compound.

1. Tissue Preparation:

  • Euthanize the rat and immediately excise the liver.

  • Place the liver in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose).

  • Mince the tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant for the aconitase activity assay.

2. Aconitase Activity Assay (Coupled Enzyme Assay):

  • This assay measures the conversion of citrate (B86180) to isocitrate by aconitase, which is then used by isocitrate dehydrogenase to produce NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MnCl₂, NADP+, and isocitrate dehydrogenase.

  • Assay Procedure:

    • Add the liver homogenate supernatant to the reaction mixture.

    • Initiate the reaction by adding the substrate, citrate.

    • Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the aconitase activity based on the rate of NADPH production, using the molar extinction coefficient of NADPH.

Protocol 3: Assessment of Oxidative Stress Markers in Rat Liver

This protocol outlines the measurement of common oxidative stress markers in the liver of rats exposed to this compound.

1. Tissue Preparation:

  • Prepare liver homogenate as described in Protocol 2.

2. Thiobarbituric Acid Reactive Substances (TBARS) Assay (for Lipid Peroxidation):

  • Principle: This assay measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

  • Procedure:

    • Mix the liver homogenate with a solution of TBA and trichloroacetic acid (TCA).

    • Heat the mixture at 95°C for 60 minutes.

    • Cool the samples and centrifuge to pellet the precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.

3. Superoxide Dismutase (SOD) Activity Assay:

  • Principle: This assay measures the ability of SOD to inhibit the autoxidation of a substrate (e.g., pyrogallol (B1678534) or a tetrazolium salt), which is monitored spectrophotometrically.

  • Procedure: Various commercial kits are available and their specific protocols should be followed. Generally, the liver homogenate is incubated with the reaction mixture, and the change in absorbance is measured over time.

  • Calculation: SOD activity is typically expressed as units/mg of protein, where one unit is defined as the amount of enzyme that inhibits the autoxidation of the substrate by 50%.

Experimental Workflow for a Rodent Toxicity Study

The following diagram illustrates a general workflow for conducting a rodent toxicity study to evaluate the effects of this compound.

Experimental_Workflow start Study Design (Dose Selection, Animal Numbers) acclimatization Animal Acclimatization (≥ 5 days) start->acclimatization dosing This compound Administration (Oral Gavage) acclimatization->dosing observation In-life Observations (Clinical Signs, Body Weight) dosing->observation sample_collection Sample Collection (Blood, Tissues) observation->sample_collection biochemical_analysis Biochemical Analysis (Liver/Kidney Function) sample_collection->biochemical_analysis enzyme_assays Enzyme Assays (Aconitase Activity) sample_collection->enzyme_assays oxidative_stress Oxidative Stress Markers (TBARS, SOD) sample_collection->oxidative_stress histopathology Histopathology sample_collection->histopathology data_analysis Data Analysis & Interpretation biochemical_analysis->data_analysis enzyme_assays->data_analysis oxidative_stress->data_analysis histopathology->data_analysis

General Workflow for a Rodent Toxicity Study

Conclusion

The provided application notes and protocols offer a framework for investigating this compound toxicity in animal models. The primary mechanism of toxicity through aconitase inhibition and subsequent mitochondrial dysfunction is a key area of focus. By employing the described experimental designs and assays, researchers can further elucidate the dose-response relationships, identify target organs, and understand the downstream cellular consequences of this compound exposure. This knowledge is essential for both veterinary applications and human health risk assessment.

References

Application of Tricarballylate in Metabolic Flux Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Metabolic Flux Analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. A common approach, ¹³C-Metabolic Flux Analysis (¹³C-MFA), involves the use of isotopically labeled substrates to trace the flow of atoms through metabolic pathways. By inhibiting specific enzymes and observing the resultant changes in metabolite concentrations and isotopic labeling patterns, researchers can gain deeper insights into the regulation and connectivity of metabolic networks.

Tricarballylate, a known competitive inhibitor of aconitase, serves as a valuable tool in the study of the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. Aconitase catalyzes the reversible isomerization of citrate (B86180) to isocitrate via cis-aconitate. By inhibiting this key step, this compound induces predictable perturbations in the TCA cycle, leading to the accumulation of upstream metabolites, primarily citrate, and the depletion of downstream metabolites. This targeted disruption allows for a more precise interrogation of TCA cycle dynamics and its connections to other pathways.

The application of this compound in MFA experiments can help to:

  • Validate and refine metabolic models: By comparing experimentally observed changes in metabolite levels with model predictions upon aconitase inhibition, researchers can assess the accuracy of their metabolic network reconstructions.

  • Investigate pathway interconnectivity: The accumulation of citrate can reveal alternative metabolic routes for this intermediate, such as its export to the cytosol for fatty acid synthesis.

  • Identify metabolic vulnerabilities: In disease models, such as cancer, understanding the cell's response to TCA cycle disruption can uncover potential therapeutic targets.

This document provides detailed protocols for the application of this compound in ¹³C-MFA studies, from cell culture and treatment to metabolite extraction and analysis. It also includes illustrative data and visualizations to guide researchers in their experimental design and data interpretation.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data illustrating the expected changes in the relative abundance of TCA cycle intermediates in a cell culture experiment following treatment with this compound. This data is intended to serve as an example of the expected outcomes.

MetaboliteControl (Relative Abundance)This compound Treated (Relative Abundance)Fold Change
Citrate1.002.502.5
cis-Aconitate1.000.40-2.5
Isocitrate1.000.30-3.3
α-Ketoglutarate1.000.50-2.0
Succinate1.000.60-1.7
Fumarate1.000.70-1.4
Malate1.000.80-1.2

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment for ¹³C-MFA

This protocol outlines the steps for culturing adherent cells, introducing a ¹³C-labeled substrate, and treating with this compound.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose)

  • This compound solution (sterile-filtered)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: The day before the experiment, replace the standard culture medium with a custom medium containing the desired concentration of ¹³C-labeled glucose. The concentration should be the same as the unlabeled glucose in the standard medium.

  • Isotopic Steady State: Culture the cells in the ¹³C-labeled medium for a sufficient duration to approach isotopic steady state. This is typically at least two to three cell doubling times.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • On the day of the experiment, add the this compound stock solution to the culture medium to achieve the desired final concentration. A starting concentration range of 0.5 mM to 5 mM is recommended, with the optimal concentration determined empirically for the specific cell line and experimental goals.[1]

    • Incubate the cells with this compound for a predetermined time. A time course experiment (e.g., 1, 4, 8, and 24 hours) is recommended to determine the optimal treatment duration.

  • Control Group: Culture a parallel set of cells under identical conditions but without the addition of this compound to serve as a control.

Protocol 2: Metabolite Quenching and Extraction

This protocol describes the rapid quenching of metabolism and extraction of intracellular metabolites from adherent cells.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (B129727) (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

Procedure:

  • Quenching:

    • Aspirate the culture medium from the cell culture plate.

    • Quickly wash the cells twice with pre-warmed PBS to remove any remaining medium.

    • Immediately add ice-cold 0.9% NaCl to the plate to quench metabolic activity.

    • Aspirate the NaCl solution.

  • Extraction:

    • Add a sufficient volume of ice-cold 80% methanol to the plate to cover the cell monolayer.

    • Place the plate on ice and use a cell scraper to detach the cells.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the cell suspension vigorously for 1 minute.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.

  • Sample Storage:

    • Store the metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of TCA Cycle Intermediates

This protocol provides a general framework for the analysis of TCA cycle intermediates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

  • Reversed-phase C18 column or a HILIC column suitable for polar metabolite separation

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Standards for all TCA cycle intermediates of interest

  • Isotopically labeled internal standards (optional but recommended for absolute quantification)

Procedure:

  • Sample Preparation:

    • Thaw the metabolite extracts on ice.

    • Centrifuge the extracts at 14,000 x g for 5 minutes at 4°C to remove any precipitates.

    • Transfer the supernatant to LC-MS vials.

  • LC Separation:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Separate the metabolites using a gradient elution program, adjusting the percentage of mobile phase B over time to achieve optimal separation of the TCA cycle intermediates.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode for the detection of most TCA cycle intermediates.

    • Use a multiple reaction monitoring (MRM) method for targeted analysis. For each metabolite, define the precursor ion (m/z of the deprotonated molecule) and a specific product ion generated by collision-induced dissociation.

  • Data Analysis:

    • Integrate the peak areas for each metabolite in the control and this compound-treated samples.

    • Normalize the peak areas to an internal standard (if used) or to the total ion count or cell number.

    • Calculate the relative abundance and fold changes of each metabolite between the treated and control groups.

    • Analyze the mass isotopomer distributions for each metabolite to determine the extent of ¹³C labeling.

Mandatory Visualization

Metabolic_Flux_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase A 1. Cell Culture with ¹³C-Labeled Substrate B 2. Treatment (Control vs. This compound) A->B Achieve Isotopic Steady State C 3. Quenching Metabolism B->C Perturb TCA Cycle D 4. Metabolite Extraction C->D Preserve Metabolite Levels E 5. LC-MS/MS Analysis of TCA Cycle Intermediates D->E Prepare Samples F 6. Data Processing and Quantification E->F Acquire Raw Data G 7. ¹³C-Metabolic Flux Analysis F->G Generate Metabolite Concentrations and Labeling Data H 8. Flux Map Generation G->H Calculate Reaction Rates (Fluxes) I 9. Biological Interpretation H->I Visualize Flux Distribution

Caption: Workflow for Metabolic Flux Analysis with an Enzyme Inhibitor.

TCA_Cycle_Inhibition Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG SuccinylCoA Succinyl-CoA alpha_KG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Inhibitor This compound Inhibitor->Aconitase

Caption: Inhibition of Aconitase in the TCA Cycle by this compound.

References

Tricarballylate: A Tool for Elucidating the Krebs Cycle

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tricarballylic acid, or tricarballylate, is a tricarboxylic acid that serves as a valuable tool for studying the intricate workings of the Krebs cycle (also known as the citric acid cycle or TCA cycle). Its primary utility lies in its ability to competitively inhibit aconitase, a key enzyme that catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate.[1][2] By blocking this crucial step, this compound allows researchers to probe the consequences of disrupting the Krebs cycle, investigate metabolic flux, and explore the downstream effects on cellular respiration and biosynthesis. These application notes provide detailed protocols and data for utilizing this compound as a specific inhibitor of the Krebs cycle.

Mechanism of Action

This compound acts as a competitive inhibitor of aconitase (aconitate hydratase, EC 4.2.1.3).[1][2] This means that this compound binds to the active site of the enzyme, the same site where the natural substrate, citrate, would normally bind. This binding is reversible, and the degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate. The structural similarity between this compound and citrate allows it to effectively compete for the active site, thereby preventing the conversion of citrate to isocitrate and halting the progression of the Krebs cycle at this juncture.

cluster_krebs Krebs Cycle Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Aconitase Aconitase_Active_Site Aconitase (Active Site) Citrate->Aconitase_Active_Site Normal Binding Isocitrate Isocitrate cis-Aconitate->Isocitrate Aconitase This compound This compound This compound->Aconitase_Active_Site Competitive Binding Inhibition Inhibition Aconitase_Active_Site->Inhibition Inhibition of Citrate Conversion cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample_Prep Prepare Biological Sample (e.g., Mitochondria, Lysate) Add_Sample Add Sample to Microplate Wells Sample_Prep->Add_Sample Reagent_Prep Prepare Reagents (Assay Buffer, Substrate, Cofactors, this compound) Add_Inhibitor Add this compound (Varying Concentrations) Reagent_Prep->Add_Inhibitor Add_Sample->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Start_Reaction Initiate Reaction with Substrate Pre_Incubate->Start_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Reading) Start_Reaction->Measure_Absorbance Calculate_Rate Calculate Rate of NADPH Formation Measure_Absorbance->Calculate_Rate Normalize Normalize Activity to Protein Concentration Calculate_Rate->Normalize Determine_IC50 Determine IC50 Normalize->Determine_IC50 Determine_Ki Determine Ki (Lineweaver-Burk Plot) Normalize->Determine_Ki Start Start Calibrate Calibrate Oxygen Electrode Start->Calibrate Prepare_Suspension Prepare Cell/Mitochondrial Suspension Calibrate->Prepare_Suspension Add_to_Chamber Add Suspension to Respiration Chamber Prepare_Suspension->Add_to_Chamber Measure_State2 Measure Baseline (State 2) Respiration Add_to_Chamber->Measure_State2 Add_Substrates Add Respiratory Substrates Measure_State2->Add_Substrates Measure_State3_Initial Measure Respiration Add_Substrates->Measure_State3_Initial Add_ADP Add ADP to Stimulate (State 3) Respiration Measure_State3_Initial->Add_ADP Measure_State3 Measure State 3 Respiration Add_ADP->Measure_State3 Add_this compound Add this compound Measure_State3->Add_this compound Measure_Inhibited_Rate Measure Inhibited Respiration Rate Add_this compound->Measure_Inhibited_Rate Analyze Calculate and Compare Respiration Rates Measure_Inhibited_Rate->Analyze End End Analyze->End

References

Application Notes & Protocols for Inducing Tricarballylate Accumulation in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricarballylate (propane-1,2,3-tricarboxylic acid) is a naturally occurring organic acid and a known competitive inhibitor of aconitase, a key enzyme in the citric acid cycle.[1][2] Its ability to chelate divalent cations also makes it a compound of interest in various biological and pharmaceutical studies. While many bacteria can catabolize this compound, inducing its accumulation requires targeted metabolic engineering strategies.

These application notes provide a comprehensive overview and detailed protocols for genetically engineering bacteria to accumulate this compound. The primary strategies involve:

  • Blocking the native catabolic pathway to prevent the degradation of this compound.

  • Enhancing the biosynthetic pathway from a suitable precursor, such as trans-aconitate.

Two promising bacterial chassis for this engineering are Acinetobacter baylyi ADP1, due to its metabolic versatility and amenability to genetic manipulation, and Rhodopseudomonas palustris, known for its diverse metabolic capabilities.[3][4][5][6][7]

Metabolic Pathways and Engineering Strategy

Catabolic Pathway of this compound

In bacteria such as Acinetobacter baylyi and Salmonella enterica, the breakdown of this compound is primarily mediated by the tcuABC operon.[8]

  • tcuC encodes a transporter protein responsible for this compound uptake.

  • tcuA encodes a FAD-dependent this compound dehydrogenase, which oxidizes this compound to cis-aconitate.[8]

  • tcuB encodes a protein that facilitates electron transfer.[8]

To enable this compound accumulation, the first critical step is to disrupt this catabolic pathway. A knockout of the tcuA gene is the most direct approach to prevent the conversion of this compound into a downstream metabolite.

Catabolic_Pathway cluster_knockout Knockout Target Tricarballylate_ext This compound (extracellular) Tricarballylate_int This compound (intracellular) Tricarballylate_ext->Tricarballylate_int TcuC Transporter cis_Aconitate cis-Aconitate Tricarballylate_int->cis_Aconitate TcuA/TcuB Dehydrogenase Tricarballylate_int->cis_Aconitate TCA_Cycle TCA Cycle cis_Aconitate->TCA_Cycle Metabolism

Fig. 1: this compound Catabolic Pathway and Knockout Strategy.
Biosynthetic Pathway for this compound

Rumen microorganisms are known to produce this compound by the reduction of trans-aconitate.[1][9][10][11] This suggests a potential biosynthetic route that can be exploited in an engineered host. The specific enzyme responsible for this reduction in rumen bacteria is not fully characterized, but it is likely a reductase or an enzyme with aconitase-like activity operating in reverse.

The proposed strategy is to feed the engineered bacteria with trans-aconitate, a readily available precursor, and facilitate its conversion to this compound.

Biosynthetic_Pathway trans_Aconitate trans-Aconitate (Precursor) This compound This compound (Accumulated Product) trans_Aconitate->this compound Aconitate Reductase (Proposed) Gene_Knockout_Workflow start Start step1 1. Amplify flanking regions (R1, R2) of tcuA start->step1 step3 3. Join fragments by overlap extension PCR step1->step3 step2 2. Amplify selection cassette (e.g., tdk-kanR) step2->step3 step4 4. Transform A. baylyi with linear DNA fragment step3->step4 step5 5. Select for transformants on Kanamycin plates step4->step5 step6 6. Verify knockout by PCR and sequencing step5->step6 end End step6->end

References

Application Notes and Protocols for the Quantification of Tricarballylate in Feed and Forage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricarballylate (also known as propane-1,2,3-tricarboxylic acid) is a tricarboxylic acid that acts as a potent inhibitor of the enzyme aconitase, a key component of the citric acid cycle. In ruminants, high concentrations of this compound can disrupt energy metabolism and are implicated in health issues such as grass tetany, a metabolic disease characterized by magnesium deficiency. The primary source of this compound in ruminants is the microbial conversion of trans-aconitate, an organic acid found in high concentrations in certain forage grasses, particularly during periods of rapid growth in early spring.[1][2] Therefore, the quantification of this compound and its precursor, trans-aconitate, in feed and forage is crucial for assessing the risk of toxicity in livestock and for developing strategies to mitigate its adverse effects.

Data Presentation: Quantitative Data Summary

Direct quantitative data for this compound in feed and forage is limited in the scientific literature. However, the concentration of its precursor, trans-aconitate, is well-documented and serves as a critical indicator of the potential for this compound formation in the rumen. Rumen microorganisms have been shown to convert trans-aconitate to this compound.[3] The following table summarizes the reported concentrations of trans-aconitate in various forage species.

Forage SpeciesPlant PartConcentration (% of Dry Matter)Reference
Mixed Pasture Grasses-1.0 - 2.5[2]
Hordeum leporinum (a species of wild barley)-3.5[2]
Phalaris tuberosa var. stenoptera-4.2[2]
Delphinium hesperium (Western Larkspur)Leaves12.2[2]

Note: The conversion rate of trans-aconitate to this compound in the rumen can be influenced by various factors, including the microbial population and rumen environment.

Experimental Protocols

The quantification of this compound in complex matrices like feed and forage requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most promising techniques.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from established methods for the analysis of organic acids in animal feed and silage.[4][5] Method validation for this compound and trans-aconitate is essential.

1. Sample Preparation and Extraction:

  • Grinding: Dry the feed or forage sample at 60°C to a constant weight and grind it to pass through a 1 mm sieve.

  • Extraction:

    • Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of 0.1 M HCl.

    • Vortex the mixture for 1 minute.

    • Extract using an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating polar organic acids.

  • Mobile Phase: An isocratic mobile phase of 0.01 M sulfuric acid in HPLC-grade water is a common choice.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.

  • Detection: UV detector set at 210 nm.

  • Standard Preparation: Prepare a series of standard solutions of this compound and trans-aconitate in 0.1 M HCl to generate a calibration curve.

3. Quantification:

  • Identify and quantify the peaks corresponding to this compound and trans-aconitate by comparing their retention times and peak areas with those of the standards.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for the quantification of this compound, especially at low concentrations. This protocol requires a derivatization step to increase the volatility of the organic acids.

1. Sample Preparation and Extraction:

  • Follow the same grinding and extraction procedure as described for the HPLC-UV method.

  • Derivatization:

    • Take 1 mL of the filtered extract and evaporate it to dryness under a stream of nitrogen.

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Quantification:

  • Identify the derivatized this compound and trans-aconitate based on their retention times and mass spectra.

  • Quantify using a calibration curve prepared from derivatized standards. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis sample Feed/Forage Sample drying Drying (60°C) sample->drying grinding Grinding (<1mm) drying->grinding extraction Extraction (0.1M HCl + Sonication) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection derivatization Derivatization (BSTFA) filtration->derivatization separation C18 Column Separation hplc_injection->separation detection_uv UV Detection (210 nm) separation->detection_uv quantification_hplc Quantification detection_uv->quantification_hplc gc_injection GC Injection derivatization->gc_injection separation_gc DB-5ms Column Separation gc_injection->separation_gc detection_ms Mass Spectrometry Detection separation_gc->detection_ms quantification_gcms Quantification detection_ms->quantification_gcms

Caption: Experimental workflow for this compound quantification.

signaling_pathway trans_aconitate Trans-Aconitate (in Forage) rumen_microbes Rumen Microorganisms trans_aconitate->rumen_microbes Ingestion This compound This compound rumen_microbes->this compound Conversion aconitase Aconitase This compound->aconitase inhibition Inhibition citric_acid_cycle Citric Acid Cycle (Energy Metabolism) aconitase->citric_acid_cycle Catalyzes conversion Conversion

Caption: Formation and inhibitory action of this compound.

References

Application Notes and Protocols for Tricarballylate Feeding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting feeding studies in rodent models to investigate the metabolic effects of tricarballylate. Detailed protocols for diet formulation, animal handling, sample collection, and analysis are included to ensure robust and reproducible results.

Introduction

This compound, a non-metabolizable tricarboxylic acid, is a known competitive inhibitor of aconitase, a key enzyme in the Krebs cycle.[1][2] Its presence in the diet can lead to significant metabolic disturbances, including alterations in energy metabolism and mineral balance.[3] Understanding the physiological and biochemical consequences of this compound exposure is crucial for toxicology studies and for elucidating the broader impacts of Krebs cycle perturbations. These protocols are designed to provide a standardized framework for investigating the effects of dietary this compound in a controlled research setting.

Experimental Design and Rationale

A well-designed rodent feeding study is essential for obtaining meaningful data. The following experimental design incorporates key considerations for studying the effects of this compound.

1. Animal Model:

  • Species and Strain: Male Sprague-Dawley or Wistar rats are suitable models for metabolic studies. C57BL/6 mice are also widely used due to their susceptibility to diet-induced metabolic changes.[4] The choice of species and strain should be justified based on the specific research question.

  • Age and Sex: Young adult animals (e.g., 8-10 weeks old) are typically used. To avoid confounding variables related to hormonal cycles, studies are often conducted in a single sex, most commonly males.

2. Diet Formulation:

  • Control Diet: A purified diet, such as the AIN-93G formulation, is recommended as the control diet to ensure a defined and consistent nutritional composition.[5][6] Using grain-based chow as a control for a purified experimental diet can introduce confounding variables.[4][6]

  • This compound Diet: The experimental diet should be identical to the control diet with the addition of a specified concentration of this compound. A dose-response study with multiple concentrations of this compound (e.g., 0.5%, 1%, and 2% by weight) is recommended to determine the dose-dependent effects.

  • Pair-Feeding: To control for potential effects of this compound on food intake and body weight, a pair-fed control group should be included. Each animal in the pair-fed group is fed the same amount of control diet as its yoked counterpart in the this compound group consumed the previous day.

3. Experimental Groups: A typical study would include the following groups (n=8-10 animals per group):

  • Control Group: Fed the purified control diet ad libitum.

  • This compound Group(s): Fed the purified diet containing this compound at one or more concentrations ad libitum.

  • Pair-Fed Control Group: Fed the purified control diet in amounts equal to the intake of the this compound group.

4. Study Duration: The study duration will depend on the specific endpoints being investigated. A short-term study of 2-4 weeks may be sufficient to observe acute metabolic changes, while a longer-term study of 8-12 weeks may be necessary to assess chronic effects.

Experimental Protocols

Protocol 1: Diet Preparation

  • Basal Diet Mix: Prepare the AIN-93G basal diet mix according to the standard formulation. All ingredients should be sourced from a reputable supplier.

  • This compound Addition: For the experimental diet, thoroughly mix the desired amount of this compound with a small portion of the basal diet mix before incorporating it into the total batch to ensure even distribution.

  • Pelleting and Storage: Diets should be pelleted to reduce spillage and stored at 4°C in airtight containers to prevent spoilage and degradation.

Protocol 2: Animal Handling and Monitoring

  • Acclimation: Upon arrival, animals should be acclimated to the housing facility and the control diet for at least one week before the start of the experiment.

  • Housing: House animals individually in metabolic cages to allow for accurate measurement of food and water intake and collection of urine and feces. Maintain a 12-hour light/dark cycle and a controlled temperature and humidity environment.

  • Monitoring:

    • Body Weight: Record body weight at the start of the study and at least twice weekly thereafter.

    • Food and Water Intake: Measure and record daily food and water consumption.

    • Clinical Observations: Perform daily observations for any signs of toxicity or ill health.

Protocol 3: Sample Collection and Processing

At the end of the study period, collect the following samples. Animals should be fasted overnight prior to sample collection.

  • Blood Collection:

    • Anesthetize animals and collect blood via cardiac puncture into EDTA-containing tubes for plasma or serum separator tubes.

    • Centrifuge blood at 3000 rpm for 15 minutes at 4°C to separate plasma or serum.

    • Aliquot plasma/serum into cryovials and store at -80°C until analysis.

  • Urine and Feces Collection:

    • Collect 24-hour urine and feces using metabolic cages at baseline and at the end of the study.

    • Freeze urine samples immediately at -80°C.

    • Freeze-dry and store fecal samples at -80°C.

  • Tissue Collection:

    • Euthanize animals and immediately dissect and collect tissues of interest (e.g., liver, kidney, heart).

    • Rinse tissues with ice-cold saline, blot dry, and snap-freeze in liquid nitrogen.

    • Store tissues at -80°C until analysis.

Protocol 4: Analytical Methods

A. Quantification of this compound in Plasma and Urine by LC-MS/MS

This method is adapted from protocols for the analysis of tricarboxylic acid cycle intermediates.[7][8]

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing an internal standard (e.g., ¹³C₄-succinic acid).

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Sample Preparation (Urine):

    • Thaw urine samples on ice and centrifuge to remove any precipitates.

    • Dilute urine 1:10 with water containing the internal standard.

    • Directly inject the diluted sample.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

    • Employ a triple quadrupole mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify this compound and the internal standard.

B. Organic Acid Profiling in Urine by GC-MS

This protocol is based on established methods for urinary organic acid analysis.[9][10][11][12][13]

  • Sample Preparation:

    • To 200 µL of urine, add an internal standard (e.g., tropic acid).

    • Acidify the urine with HCl to a pH < 2.

    • Extract the organic acids with ethyl acetate.

    • Evaporate the organic layer to dryness under nitrogen.

    • Derivatize the residue with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for organic acid analysis.

    • Use a temperature gradient to separate the organic acids.

    • Detect the eluted compounds using a mass spectrometer in scan mode to identify and quantify the various organic acids based on their mass spectra and retention times.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.

Table 1: Effects of Dietary this compound on Growth and Food Intake

ParameterControlThis compound (1%)Pair-Fed Control
Initial Body Weight (g)
Final Body Weight (g)
Body Weight Gain (g)
Daily Food Intake (g)
Daily Water Intake (mL)

Table 2: Effects of Dietary this compound on Plasma Metabolites

ParameterControlThis compound (1%)Pair-Fed Control
Glucose (mg/dL)
Triglycerides (mg/dL)
Cholesterol (mg/dL)
Citrate (B86180) (µM)
Isocitrate (µM)
This compound (µM)

Table 3: Effects of Dietary this compound on Urinary Mineral Excretion

Parameter (mg/24h)ControlThis compound (1%)Pair-Fed Control
Magnesium
Calcium
Zinc

Signaling Pathways and Experimental Workflows

Signaling Pathway: this compound Inhibition of the Krebs Cycle

This compound acts as a competitive inhibitor of aconitase, the enzyme that catalyzes the isomerization of citrate to isocitrate in the Krebs cycle.[1][2] This inhibition leads to an accumulation of citrate and a depletion of downstream intermediates, thereby disrupting cellular energy metabolism.

TCA_Cycle_Inhibition Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate Aconitase->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG ... This compound This compound This compound->Inhibition Inhibition->Aconitase

Inhibition of Aconitase by this compound in the Krebs Cycle.

Signaling Pathway: Downstream Metabolic Consequences of Aconitase Inhibition

The inhibition of aconitase and subsequent accumulation of citrate can have broader metabolic consequences. For instance, elevated citrate levels can lead to a shift in metabolism towards amino acid biosynthesis.[5][14][15]

Downstream_Effects This compound This compound Aconitase Aconitase Inhibition This compound->Aconitase Citrate Citrate Accumulation Aconitase->Citrate Krebs_Cycle Decreased Krebs Cycle Flux Citrate->Krebs_Cycle allosteric inhibition Amino_Acid_Synth Increased Amino Acid Biosynthesis Citrate->Amino_Acid_Synth precursor Energy_Production Reduced ATP Production Krebs_Cycle->Energy_Production

Metabolic shifts resulting from aconitase inhibition.

Experimental Workflow

The following diagram outlines the key steps in a this compound feeding study.

Experimental_Workflow Animal_Acclimation Animal Acclimation (1 week) Group_Assignment Random Group Assignment Animal_Acclimation->Group_Assignment Feeding_Period Experimental Feeding (2-12 weeks) Group_Assignment->Feeding_Period Monitoring Daily Monitoring: - Body Weight - Food/Water Intake - Clinical Signs Feeding_Period->Monitoring Sample_Collection Sample Collection (Blood, Urine, Tissues) Feeding_Period->Sample_Collection Sample_Analysis Sample Analysis - LC-MS/MS - GC-MS - Biochemical Assays Sample_Collection->Sample_Analysis Data_Analysis Data Analysis and Interpretation Sample_Analysis->Data_Analysis

Workflow for a this compound rodent feeding study.

References

Application Notes and Protocols for Labeled Tricarballylate in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricarballylate, a non-metabolizable analog of citrate (B86180), serves as a valuable tool in metabolic research.[1] Its structural similarity to citrate allows it to interact with citrate transport proteins and certain enzymes, but its inability to be metabolized ensures that its effects are due to these specific interactions rather than downstream metabolic conversion.[1] By using isotopically labeled this compound (e.g., with ¹³C), researchers can trace its movement and interactions within biological systems, providing critical insights into citrate transport dynamics and the regulation of related metabolic pathways.

These application notes provide an overview of the uses of labeled this compound in tracer studies and detailed protocols for its application in investigating cellular metabolism.

Applications

  • Probing Citrate Transport: Labeled this compound is an excellent tool for studying the kinetics and inhibition of mitochondrial and plasma membrane citrate transporters. By measuring the uptake of labeled this compound, researchers can characterize transporter activity and screen for potential inhibitors.

  • Investigating the Tricarboxylic Acid (TCA) Cycle: As a competitive inhibitor of aconitase, this compound can be used to study the impact of TCA cycle disruption on cellular metabolism and signaling.[2]

  • Elucidating Fatty Acid Synthesis Regulation: Citrate is a key precursor for fatty acid synthesis. Labeled this compound can be used to investigate how the transport of citrate from the mitochondria to the cytoplasm influences the rate of fatty acid biosynthesis.[3][4]

  • Studying Mineral Homeostasis: this compound has been shown to affect the excretion of essential minerals.[5] Labeled this compound can be used in animal studies to quantify its impact on mineral balance.

Data Presentation

Table 1: Inhibitory Effects of this compound on Key Metabolic Enzymes and Transporters

TargetOrganism/TissueInhibitor Constant (Ki) / IC50Reference
Aconitate Hydratase (Aconitase)Ruminant Liver0.52 mM (Ki)[2]
ATP: Citrate LyaseRat Liver- (acts as substrate and inhibitor)[6]
Acetyl-CoA CarboxylaseChicken Liver- (can replace citrate for activation but inhibits overall synthesis)[3][7][8]
Mitochondrial Citrate TransporterRat Liver Mitochondria- (acts as an inhibitor)[9][10][11][12]

Table 2: Effect of this compound on Mineral Balance in Rats

MineralDietary ConditionThis compound EffectReference
MagnesiumHigh Carbohydrate DietIncreased urinary excretion, leading to decreased intestinal absorption.[5]
CalciumHigh Carbohydrate DietIncreased urinary excretion, leading to decreased intestinal absorption.[5]
ZincHigh Carbohydrate DietIncreased urinary excretion, leading to decreased intestinal absorption.[5]

Experimental Protocols

Protocol 1: Synthesis of [1,2,3-¹³C₃]-Tricarballylic Acid (Proposed)

This protocol is a proposed synthetic route based on general methods for synthesizing ¹³C-labeled organic acids.[13][14][15]

Materials:

  • [¹³C₂]-Acetylene gas[13]

  • Potassium cyanide (KCN)

  • Diethyl malonate

  • Sodium ethoxide

  • Hydrochloric acid (HCl)

  • Standard organic synthesis glassware and reagents

Procedure:

  • Synthesis of [¹³C₂]-Ethyl Acetoacetate: React [¹³C₂]-acetylene with water in the presence of a mercury catalyst to form [¹³C₂]-acetaldehyde. Subsequent reaction with diethyl malonate will yield [¹³C₂]-ethyl acetoacetate.

  • Synthesis of [1,5-¹³C₂]-3-Carboxypentanedioic Acid: Perform a Michael addition of diethyl malonate to [¹³C₂]-ethyl acrylate (B77674) (which can be synthesized from [¹³C₂]-acetylene).

  • Hydrolysis and Decarboxylation: Hydrolyze the resulting ester in acidic conditions to yield [1,5-¹³C₂]-3-carboxypentanedioic acid.

  • Introduction of the third ¹³C label (optional, for fully labeled): A more complex multi-step synthesis starting from a ¹³C-labeled precursor like [¹³C]-potassium cyanide would be required to introduce the third labeled carbon.

  • Purification: Purify the final product using recrystallization or column chromatography.

  • Characterization: Confirm the structure and isotopic enrichment of the synthesized [¹³C₃]-tricarballylic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: In Vitro Tracer Study of Mitochondrial Citrate Transport Inhibition

This protocol describes how to use labeled this compound to measure the inhibition of citrate transport in isolated mitochondria.[4][10][16][17]

Materials:

  • Isolated mitochondria from the tissue of interest (e.g., rat liver)

  • [¹⁴C]-Citrate (or other radiolabeled citrate)

  • Labeled (e.g., ¹³C) and unlabeled this compound

  • Mitochondrial isolation buffer

  • Transport buffer

  • Scintillation counter and vials

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from fresh tissue using differential centrifugation.

  • Experimental Setup: Prepare reaction tubes containing transport buffer and varying concentrations of labeled this compound.

  • Initiate Transport: Add a known concentration of [¹⁴C]-citrate to each tube to start the transport assay.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a specific time period (e.g., 1-5 minutes).

  • Stop Reaction: Stop the transport by adding an inhibitor (e.g., mersalyl) and rapidly filtering the mitochondria.

  • Quantification: Measure the amount of [¹⁴C]-citrate taken up by the mitochondria using a scintillation counter.

  • Data Analysis: Plot the rate of citrate uptake against the concentration of labeled this compound to determine the inhibitory kinetics (e.g., Ki value).

Protocol 3: In Vivo Tracer Study in a Mouse Model

This protocol outlines a general procedure for an in vivo tracer study using labeled this compound to investigate its effects on metabolism.[18][19]

Materials:

  • [¹³C]-Tricarballylate

  • Experimental animals (e.g., mice)

  • Metabolic cages for urine and feces collection

  • Analytical equipment for measuring ¹³C enrichment (e.g., GC-MS or LC-MS)

  • Analytical equipment for mineral analysis (e.g., atomic absorption spectroscopy)

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions and diet.

  • Tracer Administration: Administer a bolus of [¹³C]-tricarballylate via intraperitoneal injection or oral gavage.

  • Sample Collection: Collect blood, urine, and feces at specified time points.

  • Tissue Harvesting: At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue).

  • Metabolite Extraction: Extract metabolites from plasma and tissues using appropriate solvent systems.

  • Mass Spectrometry Analysis: Analyze the extracts using GC-MS or LC-MS to determine the enrichment of ¹³C in various metabolites.

  • Mineral Analysis: Analyze urine and feces samples to quantify the excretion of minerals like magnesium, calcium, and zinc.

  • Data Analysis: Correlate the presence of labeled this compound with changes in metabolite profiles and mineral excretion rates.

Mandatory Visualizations

cluster_synthesis Protocol 1: Proposed Synthesis of Labeled this compound start [¹³C₂]-Acetylene step1 Reaction with H₂O start->step1 intermediate1 [¹³C₂]-Acetaldehyde step1->intermediate1 step2 Reaction with Diethyl Malonate intermediate1->step2 intermediate2 [¹³C₂]-Ethyl Acetoacetate step2->intermediate2 end_product [¹³C]-Tricarballylate Derivative intermediate2->end_product Further Steps

Proposed synthetic pathway for labeled this compound.

cluster_workflow Protocol 2 & 3: Experimental Workflow for Labeled this compound Tracer Study start Administer [¹³C]-Tricarballylate step1 Sample Collection (Blood, Urine, Tissues) start->step1 step2 Metabolite Extraction step1->step2 step3 Mass Spectrometry (LC-MS/GC-MS) step2->step3 step4 Data Analysis step3->step4 end_result Metabolic Insights step4->end_result

General workflow for a tracer study using labeled this compound.

cluster_pathway Metabolic Consequences of this compound This compound This compound citrate_transporter Mitochondrial Citrate Transporter This compound->citrate_transporter Inhibits aconitase Aconitase (TCA Cycle) This compound->aconitase Inhibits citrate_export Citrate Export to Cytoplasm citrate_transporter->citrate_export tca_cycle TCA Cycle Flux aconitase->tca_cycle fatty_acid_synthesis Fatty Acid Synthesis citrate_export->fatty_acid_synthesis Decreased Precursor mineral_homeostasis Mineral Homeostasis (Mg²⁺, Ca²⁺, Zn²⁺) tca_cycle->mineral_homeostasis Altered

Impact of this compound on key metabolic pathways.

References

Application Notes and Protocols for the Development of a Whole-Cell Biosensor for Tricarballylate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricarballylate (also known as tricarballylic acid) is a significant biomarker associated with exposure to fumonisin mycotoxins from maize and can indicate disruptions in the Krebs cycle.[1] Its presence in biological fluids can also be an indicator of certain metabolic disorders and exposure to environmental toxins.[2][3][4] Current detection methods for this compound primarily rely on conventional analytical techniques such as chromatography, which can be time-consuming and require sophisticated laboratory equipment. The development of a specific and sensitive biosensor for this compound would provide a valuable tool for rapid and high-throughput screening in clinical diagnostics, food safety, and metabolic research.

This document provides a detailed protocol for the development and characterization of a novel whole-cell bacterial biosensor for the detection of this compound. As no such biosensor has been described in the existing literature, we propose a rational design based on the known metabolic pathway for this compound degradation in Salmonella enterica.

Principle of the Proposed Biosensor

The proposed biosensor is a genetically engineered bacterium (e.g., Escherichia coli, a common chassis organism) that produces a measurable output, such as fluorescence, in the presence of this compound. The design leverages the genetic components of the this compound utilization (tcu) operon from Salmonella enterica. In this bacterium, the enzyme this compound dehydrogenase (TcuA), encoded by the tcuA gene, catalyzes the conversion of this compound to cis-aconitate.[5] The expression of the tcu operon is controlled by a regulatory system that responds to the presence of this compound. By coupling this regulatory system to a reporter gene, we can create a system where the presence of this compound induces a detectable signal.

Proposed Signaling Pathway

The proposed signaling pathway for the this compound biosensor is depicted below. In the presence of this compound, a putative transcriptional regulator (likely encoded within or near the tcu operon, here conceptually termed "TcuR") binds to this compound. This binding event causes a conformational change in TcuR, leading to its dissociation from the promoter region of the tcu operon (Ptcu). This allows RNA polymerase to bind to the promoter and initiate transcription of a downstream reporter gene (e.g., Green Fluorescent Protein - GFP), resulting in a fluorescent signal.

This compound Biosensor Signaling Pathway cluster_extracellular cluster_cell Bacterial Cell Tricarballylate_ext This compound Tricarballylate_int This compound Tricarballylate_ext->Tricarballylate_int Transport TcuR_this compound TcuR-Tricarballylate Complex Tricarballylate_int->TcuR_this compound Binding TcuR TcuR (Transcriptional Regulator) TcuR->TcuR_this compound Ptcu Ptcu Promoter TcuR->Ptcu Repression Reporter Reporter Gene (e.g., gfp) mRNA mRNA Reporter->mRNA Transcription GFP GFP mRNA->GFP Translation Fluorescence Fluorescence GFP->Fluorescence Maturation

Figure 1: Proposed signaling pathway for the this compound biosensor.

Experimental Protocols

Cloning and Construction of the Biosensor Plasmid

This protocol describes the assembly of the genetic circuit for the this compound biosensor into a suitable plasmid vector.

Materials:

  • Salmonella enterica genomic DNA

  • E. coli competent cells (e.g., DH5α for cloning, a suitable expression strain for assays)

  • Plasmid vector (e.g., pSB1C3 or other standard biobrick-compatible vector)

  • Restriction enzymes

  • T4 DNA ligase

  • PCR primers for amplifying Ptcu and the regulatory gene (if separate)

  • Reporter gene (e.g., GFP) in a compatible vector

  • DNA purification kits

  • LB agar (B569324) plates with appropriate antibiotics

Method:

  • Identify the Promoter and Regulatory Elements: Using the genomic sequence of Salmonella enterica, identify the promoter region of the tcu operon (Ptcu) and any associated regulatory genes.

  • PCR Amplification: Design and synthesize PCR primers to amplify the identified Ptcu and the regulatory gene from S. enterica genomic DNA.

  • Vector and Insert Preparation: Digest the plasmid vector and the PCR product with appropriate restriction enzymes. Purify the digested vector and insert using a DNA purification kit.

  • Ligation: Ligate the digested Ptcu-regulator fragment into the prepared plasmid vector upstream of a promoterless reporter gene (e.g., GFP).

  • Transformation: Transform the ligation mixture into competent E. coli cells.

  • Selection and Verification: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Screen the resulting colonies by colony PCR and sequence verification to confirm the correct insertion of the biosensor construct.

Characterization of the this compound Biosensor

This protocol outlines the procedure for testing the functionality and performance of the constructed biosensor.

Materials:

  • E. coli strain carrying the biosensor plasmid

  • LB medium with appropriate antibiotic

  • This compound stock solution

  • 96-well microplates (black, clear bottom for fluorescence measurements)

  • Microplate reader with fluorescence detection capabilities

  • Incubator shaker

Method:

  • Overnight Culture Preparation: Inoculate a single colony of the biosensor strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB medium with antibiotic.

  • Induction: Aliquot 200 µL of the diluted culture into the wells of a 96-well microplate. Add this compound to the wells at a range of final concentrations (e.g., 0 µM to 10 mM). Include a no-cell control (medium only) and a no-inducer control.

  • Incubation: Incubate the microplate at 37°C with shaking for a specified time (e.g., 6-8 hours, or perform a time-course experiment).

  • Measurement: Measure the optical density at 600 nm (OD600) to assess cell growth and the fluorescence of the reporter protein (e.g., excitation at 485 nm and emission at 510 nm for GFP).

  • Data Analysis: Normalize the fluorescence signal by the cell density (Fluorescence/OD600). Plot the normalized fluorescence against the concentration of this compound to determine the dose-response curve.

Experimental Workflow

The overall workflow for the development and characterization of the this compound biosensor is illustrated in the diagram below.

Experimental Workflow cluster_design Design and Construction cluster_characterization Biosensor Characterization cluster_optimization Optimization and Application A Identify Ptcu and Regulator from S. enterica B PCR Amplification A->B C Plasmid Construction (Ligation) B->C D Transformation into E. coli C->D E Verification (Sequencing) D->E F Prepare Overnight Culture E->F G Induction with this compound (Dose-Response) F->G H Incubation G->H I Measure OD600 and Fluorescence H->I J Data Analysis I->J K Optimize Assay Conditions (Time, Temperature, Media) J->K L Selectivity Testing (vs. Citrate, etc.) K->L M Application in Samples (e.g., Urine, Food Extracts) L->M

Figure 2: Experimental workflow for developing the this compound biosensor.

Data Presentation

The quantitative performance of the developed biosensor should be systematically evaluated and summarized. The following table provides a template for presenting the key characteristics of the this compound biosensor.

Parameter Description Value Units
Limit of Detection (LOD) The lowest concentration of this compound that can be reliably detected.µM or mg/L
Dynamic Range The range of this compound concentrations over which the biosensor provides a proportional response.µM to mM
EC50 The concentration of this compound that produces 50% of the maximal response.µM
Selectivity The response of the biosensor to other structurally similar molecules (e.g., citrate, isocitrate, aconitate).(e.g., Fold change vs. This compound)
Response Time The time required to obtain a stable signal after induction.hours

Conclusion

The development of a whole-cell biosensor for this compound presents a promising avenue for rapid and cost-effective detection of this important biomarker. The proposed design, based on the this compound metabolic pathway of Salmonella enterica, provides a solid foundation for the construction and optimization of such a biosensor. The detailed protocols and workflows provided in these application notes are intended to guide researchers in the successful development and characterization of this novel analytical tool. Further optimization of the biosensor's sensitivity and selectivity will be crucial for its application in real-world samples.

References

Troubleshooting & Optimization

Technical Support Center: Tricarballylate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tricarballylate synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two primary synthesis routes for this compound esters start from citric acid. Both pathways involve a dehydration and a hydrogenation step. The key difference is the sequence of these reactions relative to esterification.

  • Pathway 1 (Aconitic Acid Intermediate): Citric acid is first dehydrated to form aconitic acid, which is then hydrogenated to tricarballylic acid. Finally, the tricarballylic acid is esterified to yield the desired this compound ester.

  • Pathway 2 (Aconitate Ester Intermediate): Citric acid is first esterified to produce a citrate (B86180) ester. This ester is then dehydrated to an aconitate ester, followed by hydrogenation to the final this compound ester. This pathway can help to avoid some side reactions.[1][2]

Q2: What is the most common and problematic side reaction during this compound synthesis?

A2: The most significant side reaction is the decarboxylation of the aconitic acid intermediate, which leads to the formation of methylsuccinic acid.[1][2] This impurity can be challenging to separate from the desired tricarballylic acid or this compound ester product due to their similar chemical properties.

Q3: What are the common impurities I should be aware of in my crude product?

A3: Besides the primary byproduct, methylsuccinic acid, other potential impurities can originate from the starting material (citric acid) or incomplete reactions. These include:

  • Unreacted citric acid or citrate ester

  • Aconitic acid or aconitate ester (from incomplete hydrogenation)

  • Isocitric acid (an isomer of citric acid often present as an impurity in the starting material)

  • Malic acid

Q4: What are the recommended initial purification methods for tricarballylic acid?

A4: For tricarballylic acid, recrystallization is a common and effective purification method. It is readily soluble in water and only slightly soluble in ether, which can be exploited for purification.[3][4] Crystallization from diethyl ether is a documented method.[3][4]

Q5: How can I monitor the progress of my synthesis reaction?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of your reaction.[5][6][7] You can track the disappearance of your starting material and the appearance of your product. A co-spot, where the reaction mixture and starting material are spotted in the same lane, is crucial for accurate interpretation, especially if the product and reactant have similar Rf values.[5]

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting material Inactive catalystEnsure the catalyst (e.g., Pd/C, Pd/Nb2O5·nH2O, H-Beta zeolite) is fresh and has been stored under appropriate conditions. Consider using a new batch of catalyst.
Insufficient reaction time or temperatureMonitor the reaction by TLC to determine the optimal reaction time. If the reaction has stalled, a modest increase in temperature may be beneficial, but be cautious of promoting side reactions.
Presence of inhibitors in starting materialsPurify the starting citric acid or citrate ester if impurities are suspected.
Significant formation of side products Suboptimal reaction conditionsOptimize reaction temperature and pressure. Higher temperatures can favor the decarboxylation of aconitic acid.
Incorrect stoichiometry of reagentsEnsure accurate measurement of all reagents and catalysts.
Product loss during workup Product is partially soluble in the aqueous layerDuring extraction, ensure the pH is adjusted to protonate the carboxylic acid groups, making them less water-soluble. Perform multiple extractions with the organic solvent.
Product degradationAvoid excessively high temperatures or harsh acidic/basic conditions during workup and purification.
Purification Challenges
Symptom Possible Cause Suggested Solution
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of your product.Use a lower-boiling point solvent or a solvent pair.
The solution is supersaturated.Add a small amount of additional hot solvent until the oil redissolves, then allow to cool slowly.
High level of impurities depressing the melting point.Consider a preliminary purification step like column chromatography before recrystallization.
Crystals do not form upon cooling Solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration and try cooling again.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound.
Poor separation in column chromatography Inappropriate solvent system.Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective for esters.
Column was not packed properly.Ensure the stationary phase (e.g., silica (B1680970) gel) is packed uniformly to avoid channeling.
Co-elution of impurities Similar polarity of product and impurity (e.g., this compound and methylsuccinate derivative).Try a different stationary phase (e.g., alumina) or a different solvent system. Sometimes adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve separation of acidic or basic compounds.

Data Presentation

Table 1: Solubility of Tricarballylic Acid

SolventSolubilityTemperatureReference
Water500 mg/mL18 °C[3][4]
EtherSlightly solubleNot specified[3][4]

Table 2: Typical Yields in this compound Synthesis

ProductSynthesis MethodYieldReference
Tricarballylic AcidDehydration-hydrogenation of citric acidup to 85%[8]
This compound EstersDehydration-hydrogenation of citrate estersup to 93%[1]

Experimental Protocols

Protocol 1: Recrystallization of Tricarballylic Acid

Objective: To purify crude tricarballylic acid.

Materials:

  • Crude tricarballylic acid

  • Deionized water or dry diethyl ether

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter paper

  • Ice bath

Methodology:

  • Solvent Selection: Based on the high solubility in hot water and lower solubility in cold water, water is a good candidate for recrystallization. Alternatively, diethyl ether can be used, where the acid is only slightly soluble.[3][4]

  • Dissolution: Place the crude tricarballylic acid in an Erlenmeyer flask. Add a minimal amount of hot deionized water while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: General Procedure for Column Chromatography of this compound Esters

Objective: To purify crude this compound esters from less polar and more polar impurities.

Materials:

  • Crude this compound ester

  • Silica gel (for stationary phase)

  • Hexane (B92381) (or other non-polar solvent)

  • Ethyl acetate (B1210297) (or other polar solvent)

  • Chromatography column

  • Collection tubes

Methodology:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal ratio should give the this compound ester an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexane). Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound ester in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 100% hexane to a 70:30 hexane:ethyl acetate mixture). This is known as gradient elution.

  • Fraction Collection: Collect the eluent in fractions using test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which contain the purified this compound ester.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound ester.

Protocol 3: GC-MS Analysis of this compound Purity (as methyl ester derivative)

Objective: To assess the purity of a tricarballylic acid sample and identify impurities.

Materials:

  • Purified tricarballylic acid sample

  • Derivatization agent (e.g., Methanolic HCl or TMS)

  • Anhydrous solvent (e.g., Methanol, Pyridine)

  • Internal standard

  • GC-MS instrument with a suitable column (e.g., a polar capillary column)

Methodology:

  • Derivatization: Convert the non-volatile tricarballylic acid to its more volatile methyl ester. This can be achieved by heating the sample in anhydrous methanolic HCl. Alternatively, silylation using reagents like BSTFA in pyridine (B92270) can be used.

  • Sample Preparation: Accurately weigh the derivatized sample and dissolve it in a known volume of a suitable solvent (e.g., dichloromethane, hexane). Add a known amount of an internal standard.

  • GC-MS Conditions (General Example):

    • Injector Temperature: 250-280 °C

    • Carrier Gas: Helium

    • Oven Temperature Program: Start at a lower temperature (e.g., 70-100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.

    • MS Detector: Electron Impact (EI) ionization, scanning a mass range of m/z 50-500.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards. Quantify the purity by comparing the peak area of the this compound derivative to the total area of all peaks or to the internal standard.

Visualizations

Synthesis_Pathways cluster_0 Pathway 1 cluster_1 Pathway 2 cluster_2 Side Reaction Citric Acid Citric Acid Aconitic Acid Aconitic Acid Citric Acid->Aconitic Acid Dehydration Tricarballylic Acid Tricarballylic Acid Aconitic Acid->Tricarballylic Acid Hydrogenation This compound Ester This compound Ester Tricarballylic Acid->this compound Ester Esterification Citric Acid_2 Citric Acid Citrate Ester Citrate Ester Citric Acid_2->Citrate Ester Esterification Aconitate Ester Aconitate Ester Citrate Ester->Aconitate Ester Dehydration This compound Ester_2 This compound Ester Aconitate Ester->this compound Ester_2 Hydrogenation Aconitic Acid_side Aconitic Acid Methylsuccinic Acid Methylsuccinic Acid Aconitic Acid_side->Methylsuccinic Acid Decarboxylation & Hydrogenation

Caption: Synthesis pathways to this compound esters from citric acid.

Troubleshooting_Workflow Start Start Crude Product Crude Product Start->Crude Product Purification Purification Crude Product->Purification Analyze Purity (TLC, GC-MS, HPLC) Analyze Purity (TLC, GC-MS, HPLC) Purity Acceptable? Purity Acceptable? Analyze Purity (TLC, GC-MS, HPLC)->Purity Acceptable? Purity Acceptable?->Purification No Pure Product Pure Product Purity Acceptable?->Pure Product Yes Recrystallization Recrystallization Purification->Recrystallization Column Chromatography Column Chromatography Purification->Column Chromatography Recrystallization->Analyze Purity (TLC, GC-MS, HPLC) Oiling Out? Oiling Out? Recrystallization->Oiling Out? Column Chromatography->Analyze Purity (TLC, GC-MS, HPLC) Poor Separation? Poor Separation? Column Chromatography->Poor Separation? Adjust Solvent Adjust Solvent Oiling Out?->Adjust Solvent Yes Optimize Eluent Optimize Eluent Poor Separation?->Optimize Eluent Yes Adjust Solvent->Recrystallization Optimize Eluent->Column Chromatography

Caption: General workflow for troubleshooting this compound purification.

References

Technical Support Center: Enhancing Microbial Tricarballylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of microbial tricarballylate production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at producing this compound in engineered microbial hosts such as Escherichia coli.

Issue Potential Cause Recommended Solution
Low or No this compound Titer Inefficient precursor supply: Insufficient availability of intracellular cis-aconitate or trans-aconitate.Metabolic Engineering: Overexpress key enzymes in the upstream pathway, such as citrate (B86180) synthase and aconitase, to boost the pool of precursor molecules. Consider using feedback-resistant enzyme variants.[1] Fermentation Optimization: Ensure optimal carbon source feeding to avoid metabolic burden and direct carbon flux towards the TCA cycle.
Low activity of the final pathway enzyme: The reductase responsible for converting trans-aconitate to this compound may have low specific activity or be poorly expressed.Enzyme Selection: Screen different reductase candidates from various microorganisms, particularly from rumen bacteria known for this conversion.[2][3] Codon Optimization: Optimize the gene sequence of the reductase for expression in the chosen host organism.
Cofactor imbalance: The reductase enzyme likely requires a specific cofactor (e.g., NADH or NADPH) that is limiting in the cell.Cofactor Engineering: Overexpress enzymes that regenerate the required cofactor. For example, introducing an NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase can increase NADPH availability.[4]
Accumulation of Byproducts (e.g., acetate, lactate) Overflow metabolism: High glucose uptake rates can lead to the formation of overflow metabolites, diverting carbon away from the desired pathway.Gene Knockouts: Delete genes responsible for major byproduct formation, such as pta-ackA (acetate) and ldhA (lactate).[5] Fed-batch Fermentation: Implement a controlled feeding strategy to maintain a low glucose concentration in the fermenter, thus avoiding overflow metabolism.
Poor Cell Growth or Strain Instability Metabolic burden: High-level expression of heterologous proteins can stress the cell, leading to reduced growth and plasmid instability.Promoter Tuning: Use inducible promoters with varying strengths to balance pathway expression with cell viability. Genomic Integration: Integrate the expression cassettes into the host chromosome to ensure stable maintenance without the need for antibiotic selection pressure.
Toxicity of this compound or pathway intermediates: The accumulation of the final product or intermediates may be toxic to the cells.Tolerant Strain Development: Employ adaptive laboratory evolution (ALE) to select for strains with improved tolerance to this compound. In situ Product Removal: Investigate methods for continuous removal of this compound from the fermentation broth to minimize its concentration.
Inconsistent Fermentation Results Variability in inoculum preparation: Inconsistent seed cultures can lead to variations in fermentation performance.Standardized Inoculum Protocol: Follow a strict protocol for inoculum development, ensuring consistent age, cell density, and metabolic state of the seed culture.
Suboptimal fermentation conditions: Fluctuations in pH, temperature, or dissolved oxygen can significantly impact microbial metabolism and product formation.Process Control: Utilize a well-controlled bioreactor to maintain optimal fermentation parameters throughout the process.

Frequently Asked Questions (FAQs)

Q1: What is a common metabolic pathway for microbial this compound production?

A1: A common strategy involves engineering a microbial host, such as E. coli, to first produce a precursor molecule like trans-aconitic acid, which is then converted to this compound. This can be achieved by enhancing the native tricarboxylic acid (TCA) cycle and introducing a final conversion step.

Q2: Which enzymes are crucial for enhancing the precursor supply for this compound?

A2: To increase the availability of precursors from the TCA cycle, it is often necessary to overexpress citrate synthase and aconitase.[6] Using enzymes from different organisms, such as Corynebacterium glutamicum, can sometimes yield better results in E. coli.[6]

Q3: My heterologously expressed aconitase is forming inclusion bodies. What can I do?

A3: The formation of inclusion bodies with heterologously expressed enzymes is a common issue.[6][7] To address this, you can try lowering the cultivation temperature after induction, using a weaker promoter to reduce the rate of protein synthesis, or co-expressing molecular chaperones to assist in proper protein folding.

Q4: How can I quantify the concentration of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying organic acids like this compound. A typical setup would involve an ion-exchange column and detection using a UV detector at a low wavelength (e.g., 210 nm). It is important to prepare a standard curve with a pure this compound standard for accurate quantification.

Q5: What are the typical yields and titers I can expect?

A5: While data for engineered this compound production is limited, studies on the precursor, trans-aconitic acid, have reported titers up to 37.32 g/L with a yield of 0.76 g/g of glucose in fed-batch fermentation of engineered E. coli.[1] The final yield of this compound will depend on the efficiency of the final conversion step. In studies with mixed rumen microorganisms, the conversion of trans-aconitate to this compound can be as high as 64-82%.[2]

Quantitative Data Summary

The following table summarizes key quantitative data from relevant literature that can serve as a benchmark for your experiments.

Product Microorganism Fermentation Mode Titer (g/L) Yield (g/g glucose) Productivity (g/L/h) Reference
trans-Aconitic AcidEscherichia coli W3110-TAA08Batch37.320.760.93[1]
Itaconic AcidEscherichia coliFed-batch4.34--[8]
This compound (from trans-aconitate)Mixed Rumen MicroorganismsIn vitro incubation-0.64 (g/g trans-aconitate)-[2]

Experimental Protocols

Protocol 1: Batch Fermentation for this compound Precursor (trans-Aconitic Acid) Production in Engineered E. coli

This protocol is adapted from the production of trans-aconitic acid and can be used as a starting point for this compound production.[1]

1. Strain:

  • E. coli W3110-TAA08 (or a similar strain engineered for aconitate production).

2. Media and Solutions:

  • Seed Culture Medium (LB): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.

  • Fermentation Medium (DM): 50 g/L glucose, 2 g/L (NH₄)₂SO₄, 1.5 g/L KH₂PO₄, 2.5 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O, 20 g/L CaCO₃, 1 mL/L trace element solution.

  • Trace Element Solution: 27 g/L FeCl₃·6H₂O, 2 g/L ZnCl₂·4H₂O, 2 g/L CoCl₂·6H₂O, 2 g/L Na₂MoO₄·2H₂O, 1 g/L CaCl₂·2H₂O, 1.3 g/L CuCl₂·2H₂O, 0.5 g/L H₃BO₃.

  • Inducer: 1 M IPTG stock solution.

  • Antibiotics: As required for plasmid maintenance.

3. Procedure:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics and incubate overnight at 37°C with shaking at 250 rpm.

  • Transfer the overnight culture to 100 mL of fresh LB medium in a 500 mL flask and grow at 37°C and 250 rpm until the OD₆₀₀ reaches 0.6-0.8.

  • Inoculate a 7.5 L bioreactor containing 5 L of DM medium with the seed culture to an initial OD₆₀₀ of approximately 0.1.

  • Control the fermentation parameters: temperature at 37°C, pH at 6.0 (controlled with NH₄OH), and dissolved oxygen (DO) maintained above 20% by adjusting the agitation speed and aeration rate.

  • When the OD₆₀₀ reaches 0.6, induce the culture by adding IPTG to a final concentration of 0.25 mM.

  • Continue the fermentation for 40-48 hours, collecting samples periodically for analysis of cell density (OD₆₀₀), glucose concentration, and organic acid production (HPLC).

Protocol 2: Quantification of this compound by HPLC

1. Sample Preparation:

  • Collect 1 mL of fermentation broth.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered sample with the mobile phase as needed to fall within the range of the standard curve.

2. HPLC Conditions:

  • Column: Aminex HPX-87H Ion Exclusion Column (300 mm x 7.8 mm) or equivalent.

  • Mobile Phase: 5 mM H₂SO₄.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 50°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Generate a standard curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Visualizations

Microbial_Tricarballylate_Production_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle Enhancement cluster_heterologous Heterologous Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Citrate Synthase (Overexpressed) Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Citrate Synthase (Overexpressed) cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase (Overexpressed) trans_Aconitate trans-Aconitate cis_Aconitate->trans_Aconitate Aconitate Isomerase This compound This compound trans_Aconitate->this compound Aconitate Reductase (from Rumen Bacterium)

Caption: Engineered metabolic pathway for this compound production.

Troubleshooting_Workflow Start Low this compound Yield CheckPrecursor Analyze Precursor Levels (cis/trans-Aconitate) Start->CheckPrecursor CheckByproducts Analyze Byproduct Formation (e.g., Acetate, Lactate) CheckPrecursor->CheckByproducts Sufficient Precursor OptimizeUpstream Optimize Upstream Pathway: - Overexpress Citrate Synthase/Aconitase - Optimize Fermentation Feed CheckPrecursor->OptimizeUpstream Low Precursor CheckGrowth Assess Cell Growth and Viability CheckByproducts->CheckGrowth Low Byproducts ReduceByproducts Reduce Byproducts: - Gene Knockouts (pta, ldhA) - Fed-batch Fermentation CheckByproducts->ReduceByproducts High Byproducts OptimizeDownstream Optimize Final Step: - Screen Reductases - Codon Optimization - Cofactor Engineering CheckGrowth->OptimizeDownstream Good Growth ImproveHost Improve Host Robustness: - Promoter Tuning - Genomic Integration - Adaptive Evolution CheckGrowth->ImproveHost Poor Growth End Improved Yield OptimizeUpstream->End OptimizeDownstream->End ReduceByproducts->End ImproveHost->End

References

troubleshooting tricarballylate instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tricarballylate solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation, storage, and use of this compound solutions in a question-and-answer format.

Issue 1: Precipitation or Cloudiness in this compound Solution

  • Question: My this compound solution has become cloudy or has formed a precipitate. What could be the cause and how can I resolve it?

  • Answer: Precipitate formation in this compound solutions can be attributed to several factors:

    • Low Solubility in Certain Solvents: this compound has high solubility in water (500 mg/ml at 18°C) and is also soluble in DMSO and methanol.[1][2] However, its solubility in other organic solvents may be limited. Ensure you are using an appropriate solvent.

    • Interaction with Metal Ions in Buffers: this compound is a known chelating agent for divalent and trivalent metal ions such as Mg²⁺, Ca²⁺, Zn²⁺, and Fe³⁺.[3][4] If your buffer contains these ions (e.g., some phosphate (B84403) buffers), insoluble metal-tricarballylate complexes may form.

    • Low Temperature Storage: While cool temperatures are recommended for storage, storing aqueous solutions at very low (but not freezing) temperatures can sometimes decrease the solubility of salts, leading to precipitation.

    Troubleshooting Steps:

    • Verify Solvent: Confirm that you are using a solvent in which this compound is highly soluble. For most biological experiments, sterile, deionized water or a suitable buffer is recommended.

    • Check Buffer Composition: If using a buffer, review its composition for the presence of divalent or trivalent metal ions. Consider using a buffer with low metal-binding potential, such as HEPES or PIPES.[5]

    • Gentle Warming and Agitation: Try gently warming the solution while stirring. Sonication can also aid in redissolving the precipitate.[1]

    • pH Adjustment: Ensure the pH of your solution is within a range where this compound is stable and soluble. Although specific data is limited, maintaining a near-neutral pH is generally advisable for initial troubleshooting.

Issue 2: Loss of this compound Activity or Inconsistent Experimental Results

  • Question: I am observing a decrease in the inhibitory effect of my this compound solution on aconitase, or my results are inconsistent. What could be causing this instability?

  • Answer: A loss of this compound activity often points to chemical degradation. Key factors include:

    • Improper Storage Conditions: this compound is stable as a powder at -20°C for up to 3 years.[1] In a solvent like DMSO, it should be stored at -80°C for long-term stability (up to 1 year).[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[6] Storing aqueous solutions for extended periods at room temperature is not recommended.

    • Incompatible Reagents: Tricarballylic acid is incompatible with strong oxidizing agents, bases, and reducing agents.[7] Exposure to these chemicals can lead to its degradation.

    • Potential for Decarboxylation: At elevated temperatures, there is a potential for decarboxylation, a common degradation pathway for carboxylic acids.[8][9]

    Troubleshooting Steps:

    • Review Storage Protocol: Ensure your storage conditions align with the recommendations. For aqueous solutions, prepare them fresh for optimal performance.

    • Prepare Fresh Solutions: If you suspect degradation, prepare a fresh solution from a solid powder.

    • Avoid Incompatible Chemicals: Check all reagents and buffers used in your experiment for the presence of strong oxidizing or reducing agents.

    • Control for Temperature: Avoid exposing this compound solutions to high temperatures during your experimental workflow.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for this compound solutions?

    • A1: For long-term storage, it is recommended to store this compound as a solid powder at -20°C.[1] If a stock solution in an organic solvent like DMSO is prepared, it should be aliquoted and stored at -80°C for up to one year.[1][6] For aqueous solutions, it is best practice to prepare them fresh before use.

  • Q2: Which buffers are compatible with this compound?

    • A2: While specific compatibility studies are not widely published, it is advisable to use buffers with low metal-binding constants, such as HEPES, MOPS, and PIPES, especially if your experiment is sensitive to metal ion concentrations.[5] Buffers containing high concentrations of divalent cations (e.g., calcium, magnesium) may lead to precipitation.

  • Q3: Is this compound sensitive to pH changes?

    • A3: As a tricarboxylic acid, the ionization state of this compound is pH-dependent. Its pKa values are approximately 3.49, 4.58, and 5.83.[2] While specific data on pH-dependent stability is limited, significant deviations from a neutral pH, especially towards alkaline conditions in the presence of certain reagents, could potentially affect its stability. For most biological assays, maintaining the pH within the optimal range for the experiment (typically near physiological pH) is recommended.

  • Q4: Can I autoclave my this compound solution to sterilize it?

    • A4: Autoclaving involves high temperatures, which can lead to the degradation of this compound, potentially through decarboxylation.[8][9] Therefore, autoclaving is not recommended. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing aqueous this compound solutions.

Data Presentation

Table 1: Solubility and Storage of Tricarballylic Acid

PropertyValueReference(s)
Solubility in Water 500 mg/mL at 18°C[2][7]
Solubility in DMSO 50 mg/mL (283.9 mM)[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (in Solvent) -80°C for up to 1 year[1]

Experimental Protocols

Protocol 1: Preparation of a Sterile Aqueous this compound Stock Solution (100 mM)

  • Materials:

    • Tricarballylic acid (solid powder)

    • Sterile, deionized water

    • Sterile conical tube

    • Vortex mixer

    • 0.22 µm sterile syringe filter

    • Sterile syringe

    • Sterile storage tubes

  • Procedure:

    • Weigh the required amount of tricarballylic acid powder in a sterile conical tube. For 10 mL of a 100 mM solution, weigh 176.12 mg.

    • Add a portion of the sterile, deionized water to the tube (e.g., 8 mL).

    • Vortex the solution until the tricarballylic acid is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.

    • Adjust the final volume to 10 mL with sterile, deionized water.

    • Attach the sterile syringe filter to a sterile syringe.

    • Draw the this compound solution into the syringe.

    • Filter the solution into sterile storage tubes.

    • Label the tubes with the compound name, concentration, and date of preparation.

    • For immediate use, store at 4°C. For longer-term storage, aliquot and store at -20°C or -80°C, though fresh preparation is recommended.

Visualizations

troubleshooting_workflow start Start: this compound Solution Instability issue Identify Issue start->issue precipitate Precipitation / Cloudiness issue->precipitate Visual Change loss_of_activity Loss of Activity / Inconsistent Results issue->loss_of_activity Functional Change check_solvent Check Solvent and Solubility precipitate->check_solvent check_storage Verify Storage Conditions (Temp, Light, Duration) loss_of_activity->check_storage check_buffer Review Buffer Composition for Metal Ions check_solvent->check_buffer Solvent OK prepare_fresh Prepare Fresh Solution check_solvent->prepare_fresh Incorrect Solvent warm_agitate Gentle Warming and Agitation check_buffer->warm_agitate Buffer OK check_buffer->prepare_fresh Buffer Contains Interfering Ions resolved Issue Resolved warm_agitate->resolved Precipitate Dissolves check_reagents Check for Incompatible Reagents check_storage->check_reagents Storage OK check_storage->prepare_fresh Improper Storage check_reagents->prepare_fresh Reagents OK check_reagents->prepare_fresh Incompatible Reagents Present sterile_filter Use Sterile Filtration (Not Autoclave) prepare_fresh->sterile_filter sterile_filter->resolved signaling_pathway citrate Citrate cis_aconitate cis-Aconitate citrate->cis_aconitate Aconitase isocitrate Isocitrate cis_aconitate->isocitrate Aconitase aconitase Aconitase This compound This compound This compound->aconitase Competitive Inhibition

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the High-Performance Liquid Chromatography (HPLC) separation of tricarballylate and structurally related acids such as citric, cis-aconitic, and isocitric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for separating this compound and related acids?

A1: The most widely used and robust method is Ion-Exclusion Chromatography (IEC).[1][2][3] This technique separates analytes based on the principle of Donnan exclusion, where highly ionized strong acids are repelled by the negatively charged stationary phase and elute quickly, while weaker, less ionized acids (like this compound and citric acid) can penetrate the pores of the stationary phase and are retained longer.[1][2] Reversed-phase (RP) HPLC with an aqueous-compatible C18 column (AQ-C18) under ion suppression conditions (acidic mobile phase) is also a viable alternative.[4][5]

Q2: Which type of HPLC column is best suited for this separation?

A2: For ion-exclusion chromatography, polymer-based columns with sulfonic acid functional groups (H+ form) are the standard.[3] A commonly cited example is the Bio-Rad Aminex HPX-87H column, which is specifically designed for organic acid analysis.[6] For reversed-phase methods, an aqueous C18 (AQ-type) column is essential to prevent phase collapse when using highly aqueous mobile phases.[4][5]

Q3: What is a typical mobile phase for separating these organic acids?

A3: A simple isocratic mobile phase of dilute sulfuric acid in HPLC-grade water is standard for ion-exclusion chromatography.[6] Concentrations typically range from 0.005 to 0.01 N. For reversed-phase methods, an acidic mobile phase is used to suppress the ionization of the acids, thereby increasing their retention. A common choice is a phosphate (B84403) buffer at a low pH (e.g., pH 2.7).[4]

Q4: What is the best way to detect this compound and related acids?

A4: UV detection at a low wavelength, typically around 210 nm, is the most common method.[7][8] This wavelength allows for the detection of the carboxyl functional group present in these acids. Refractive Index (RI) detection can also be used, especially for carbohydrate analysis alongside organic acids, but it is generally less sensitive and not compatible with gradient elution.[6] For higher sensitivity and specificity, particularly in complex matrices, mass spectrometry (LC-MS/MS) can be employed.[9]

Q5: How can I improve the resolution between citric acid and its isomer, isocitric acid?

A5: Separating these isomers is challenging. Optimizing the column temperature is a critical parameter; operating at elevated temperatures (e.g., 50-65 °C) can often improve resolution in ion-exclusion chromatography.[2] Additionally, decreasing the mobile phase flow rate can enhance separation, albeit at the cost of longer run times. For very difficult separations, employing two columns in series to increase the column length may be necessary.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and related acids.

Problem: Poor Peak Shape (Tailing)

  • Possible Cause 1: Secondary Silanol (B1196071) Interactions (Reversed-Phase)

    • Solution: Acidic analytes can interact with free silanol groups on the silica-based stationary phase, causing tailing.[10] Ensure the mobile phase pH is sufficiently low (at least 2 pH units below the analyte's pKa) to keep the acids in their protonated, non-ionized form. Using a high-purity, end-capped C18 column or a specialized polar-embedded phase column can also minimize these interactions.[11]

  • Possible Cause 2: Column Overload

    • Solution: Injecting too concentrated a sample can lead to peak fronting or tailing.[10][12] Dilute the sample and reinject. If peak shape improves, column overload was the likely cause. Consider using a column with a larger internal diameter or a higher loading capacity if sample dilution is not feasible.[10]

  • Possible Cause 3: Extra-Column Volume

    • Solution: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[12] Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length as short as possible.[11]

  • Possible Cause 4: Column Contamination or Voids

    • Solution: Contaminants accumulating on the column inlet frit or a void in the packing material can distort peak shape.[10] Try flushing the column in the reverse direction with a strong solvent. If this fails, replace the inlet frit or the guard column. If a void is suspected, the column may need to be replaced.[10]

Problem: Poor Resolution or Co-elution of Peaks

  • Possible Cause 1: Inappropriate Mobile Phase

    • Solution: For ion-exclusion, ensure the mobile phase is properly prepared and the acid concentration is correct. For reversed-phase, adjust the mobile phase pH; a small change can significantly impact selectivity.[12]

  • Possible Cause 2: Sub-optimal Temperature

    • Solution: Column temperature affects selectivity. For ion-exclusion columns, increasing the temperature often improves resolution for organic acids.[2] Experiment with temperatures between 35°C and 65°C.

  • Possible Cause 3: Insufficient Column Efficiency

    • Solution: The column may be old and losing efficiency. Check the column's performance with a standard. If efficiency is low, replace the column. For challenging separations, consider using a longer column or a column packed with smaller particles to increase theoretical plates.[11]

Problem: Drifting Retention Times

  • Possible Cause 1: Inconsistent Mobile Phase Composition

    • Solution: If preparing the mobile phase by hand-mixing, volatile organic components can evaporate over time, changing the composition and affecting retention times.[13] Use an online mixer or ensure the mobile phase reservoir is well-sealed. Always prepare fresh mobile phase daily.[12]

  • Possible Cause 2: Lack of Column Equilibration

    • Solution: The column needs to be fully equilibrated with the mobile phase before starting an analytical run.[12] Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.

  • Possible Cause 3: Temperature Fluctuations

    • Solution: Unstable column temperature can cause retention times to drift.[13] Use a thermostatted column compartment and ensure it is set to a stable temperature.[12]

  • Possible Cause 4: Pump or Leak Issues

    • Solution: Inconsistent flow from the pump due to worn seals or check valves, or a leak in the system, will cause retention time variability.[13] Check the system for any visible leaks and perform regular pump maintenance.

Experimental Protocols

Protocol 1: Ion-Exclusion HPLC with UV Detection

This method is robust for the simultaneous analysis of this compound, citrate, aconitate, and other Krebs cycle acids.

  • Sample Preparation:

    • Dilute aqueous samples (e.g., beverage, urine) with HPLC-grade water.

    • Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulates.

    • For complex matrices like serum, protein precipitation with a cold organic solvent (e.g., acetone) is required.[9]

  • HPLC System & Conditions:

    • HPLC System: Standard HPLC system with isocratic pump, autosampler, thermostatted column compartment, and UV detector.

    • Column: Bio-Rad Aminex HPX-87H, 300 x 7.8 mm.

    • Guard Column: Micro-Guard Cation H Cartridge.

    • Mobile Phase: 0.005 N Sulfuric Acid in HPLC-grade water. Degas the mobile phase before use.

    • Flow Rate: 0.6 mL/min.[6]

    • Column Temperature: 50°C.[2]

    • Injection Volume: 10-20 µL.

    • Detector: UV Detector at 210 nm.

    • Run Time: Approximately 30 minutes.

  • Analysis:

    • Prepare calibration standards of this compound, citric acid, cis-aconitic acid, and other relevant acids in HPLC-grade water.

    • Generate a standard curve for each analyte.

    • Inject samples and quantify based on the peak area relative to the standard curve.

Data Presentation

Table 1: Typical HPLC Parameters for Organic Acid Separation

ParameterIon-Exclusion Chromatography (IEC)Reversed-Phase (RP-HPLC)
Column Type Sulfonated Polystyrene-Divinylbenzene (e.g., Aminex HPX-87H)Aqueous C18 (e.g., Ascentis Express AQ-C18)[4]
Mobile Phase Dilute Sulfuric Acid (e.g., 0.005 N)[6]Acidic Buffer (e.g., 20 mM KH₂PO₄, pH 2.7)[4]
Temperature 35 - 65 °C25 - 40 °C[7]
Detection UV @ 210 nm or RIUV @ 210 nm
Mechanism Ion-Exclusion, Size ExclusionIon-Suppression, Hydrophobic Interaction

Table 2: Example Retention Times (Ion-Exclusion)

Note: Retention times are approximate and can vary significantly based on the specific system, column age, and exact conditions.

CompoundApproximate Retention Time (min)
Citric Acid9.3[14]
cis-Aconitic Acid~10.0
This compound ~10.5
Isocitric Acid~11.0
Succinic Acid13.2[14]
Lactic Acid14.9[14]
Acetic Acid~15.5

Mandatory Visualizations

Workflow s_prep Sample Preparation (Dilution, Filtration, SPE) s_inject HPLC Injection s_prep->s_inject s_sep Chromatographic Separation (Ion-Exclusion Column) s_inject->s_sep s_det Detection (UV @ 210 nm) s_sep->s_det s_acq Data Acquisition s_det->s_acq s_ana Data Analysis (Integration & Quantification) s_acq->s_ana

Caption: General experimental workflow for HPLC analysis of organic acids.

TroubleshootingTree problem Problem Observed: Peak Tailing cause1 Secondary Interactions? problem->cause1 cause2 Column Overload? problem->cause2 cause3 Extra-Column Volume? problem->cause3 cause4 Column Health Issue? problem->cause4 solution1 Adjust Mobile Phase pH (Lower pH for Ion Suppression) cause1->solution1 solution2 Dilute Sample & Re-inject cause2->solution2 solution3 Use Shorter/Narrower Tubing cause3->solution3 solution4 Backflush Column Replace Guard Column cause4->solution4

Caption: Decision tree for troubleshooting peak tailing in organic acid analysis.

References

Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Tricarballylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing matrix effects during the mass spectrometry analysis of tricarballylate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of quantitative analysis.[1][2] Given that this compound is a small, polar molecule, it is susceptible to interference from various components in biological matrices like plasma, urine, or tissue extracts.[3][4]

Q2: What are the common sources of matrix effects in biological samples for this compound analysis?

A2: Common sources of matrix effects in biological samples include salts, endogenous metabolites, and phospholipids (B1166683).[5] For an acidic analyte like this compound, highly abundant phospholipids in plasma and tissue samples are a primary cause for concern as they can co-elute and cause ion suppression.[5] Other potential interferences can arise from sample collection tubes, solvents, and reagents used during sample preparation.[6]

Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?

A3: A common qualitative method is the post-column infusion experiment . Here, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix extract is then injected. A dip in the stable this compound signal indicates the retention time at which matrix components are eluting and causing ion suppression.

Quantitatively, the matrix effect can be assessed by comparing the peak area of an analyte in a post-extraction spiked blank sample to the peak area of the analyte in a neat solvent solution at the same concentration.[7] The matrix effect percentage is calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[7]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?

A4: Yes, using a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended and considered the gold standard for quantitative LC-MS analysis.[8] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[8] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[8]

Q5: Can derivatization help in mitigating matrix effects for this compound?

A5: Yes, derivatization can be a very effective strategy. This compound, being a small polar carboxylic acid, may exhibit poor retention on reversed-phase columns and is susceptible to ion suppression. Chemical derivatization can modify the chemical properties of this compound to make it less polar and more readily ionized, which can improve chromatographic retention and separation from interfering matrix components.[9] This often leads to improved sensitivity and reduced matrix effects.[9]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound in Matrix Samples

This is a classic indication of significant ion suppression or issues with sample preparation. The following workflow can help identify and resolve the root cause.

cluster_0 Troubleshooting Low/No this compound Signal start Start: Low or No Signal check_instrument 1. Verify Instrument Performance (Tune, Calibration) start->check_instrument instrument_ok Instrument OK check_instrument->instrument_ok instrument_issue Performance Issue instrument_ok->instrument_issue FAIL assess_suppression 2. Assess Ion Suppression (Post-Column Infusion) instrument_ok->assess_suppression PASS suppression_confirmed Suppression Confirmed assess_suppression->suppression_confirmed no_suppression No Suppression suppression_confirmed->no_suppression NO improve_cleanup 3. Improve Sample Cleanup (e.g., SPE, LLE) suppression_confirmed->improve_cleanup YES evaluate_prep 5. Evaluate Sample Prep (Recovery Check) no_suppression->evaluate_prep modify_chromatography 4. Modify Chromatography improve_cleanup->modify_chromatography end Resolved modify_chromatography->end evaluate_prep->end

Caption: Troubleshooting workflow for low or no this compound signal.

  • Step 1: Verify Instrument Performance: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. Run a system suitability test with a neat standard of this compound to confirm the instrument is performing correctly.

  • Step 2: Assess Ion Suppression: Perform a post-column infusion experiment as described in the FAQs to determine if co-eluting matrix components are suppressing the this compound signal.

  • Step 3: Improve Sample Cleanup: If ion suppression is confirmed, enhance your sample preparation protocol. Methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than a simple protein precipitation.[10]

  • Step 4: Modify Chromatography: Adjusting your LC method can help separate this compound from co-eluting interferences.[10] Consider using a different column chemistry (e.g., HILIC for polar compounds) or modifying the mobile phase gradient.

  • Step 5: Evaluate Sample Preparation Recovery: If no significant ion suppression is observed, there might be an issue with the recovery of this compound during sample extraction. Perform a recovery experiment to quantify the efficiency of your sample preparation method.

Issue 2: Poor Peak Shape and/or Shifting Retention Times

Poor peak shape (e.g., fronting, tailing, or splitting) and inconsistent retention times can compromise the accuracy of integration and analyte identification.

  • Potential Cause: Column Overload: Injecting too high a concentration of the analyte or matrix components can lead to peak fronting.

    • Solution: Dilute the sample extract and re-inject. This can also help reduce matrix effects.[7]

  • Potential Cause: Secondary Interactions with the Column: this compound's carboxylic acid groups can have secondary interactions with the stationary phase, leading to peak tailing.

    • Solution: Adjust the mobile phase pH. For a reversed-phase separation of an acidic compound, a mobile phase pH below the pKa of the analyte will ensure it is in its neutral form, which can improve peak shape.

  • Potential Cause: Matrix-Induced Chromatographic Effects: Co-eluting matrix components can sometimes alter the local mobile phase environment as the analyte travels through the column, leading to peak distortion or retention time shifts.[11]

    • Solution: Improve sample cleanup to remove these interfering components. The use of a stable isotope-labeled internal standard will also help to correct for retention time shifts.

Experimental Protocols

Disclaimer: The following protocols are based on established methods for the analysis of tricarboxylic acid (TCA) cycle intermediates, which are structurally similar to this compound. These should be considered as a starting point and must be optimized and validated for the specific matrix and instrumentation used for this compound analysis.

Protocol 1: Sample Preparation using Protein Precipitation (for Plasma/Serum)

This is a simple and fast method but may be less effective at removing interferences compared to SPE or LLE.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add the stable isotope-labeled internal standard.

  • Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization for Improved LC-MS/MS Sensitivity

This protocol uses O-benzylhydroxylamine (O-BHA) to derivatize carboxylic acids, which can improve chromatographic retention and ionization efficiency.[12]

  • After sample extraction and drying (as in Protocol 1, step 6), reconstitute the sample in 50 µL of LC-MS grade water.

  • Add 50 µL of 1 M 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in pyridine (B92270) buffer (pH 5).

  • Add 50 µL of 1 M O-BHA.

  • Incubate the reaction mixture at room temperature for a specified time (optimization required, e.g., 60 minutes).

  • Quench the reaction by adding an appropriate reagent if necessary (method-dependent).

  • The sample is now ready for LC-MS/MS analysis.

cluster_1 Experimental Workflow for this compound Analysis sample_collection 1. Sample Collection (Plasma, Urine, etc.) add_is 2. Add Stable Isotope Internal Standard sample_collection->add_is sample_prep 3. Sample Preparation (e.g., Protein Precipitation, SPE) add_is->sample_prep derivatization 4. Derivatization (Optional) sample_prep->derivatization lc_ms_analysis 5. LC-MS/MS Analysis sample_prep->lc_ms_analysis w/o Derivatization derivatization->lc_ms_analysis data_processing 6. Data Processing (Integration, Ratio Calculation) lc_ms_analysis->data_processing quantification 7. Quantification data_processing->quantification

Caption: General experimental workflow for this compound analysis.

Quantitative Data for Structurally Similar Analytes

AnalyteMatrixRecovery (%)Matrix Effect (%)LOD (nM)Reference
Citric AcidPlasma>95Not specified<60[13]
Isocitric AcidPlasma>95Not specified<60[13]
α-Ketoglutaric AcidPlasma>95Not specified<60[13]
Succinic AcidPlasma>95Not specified<60[13]
Fumaric AcidPlasma>95Not specified>60[13]
Malic AcidPlasma>95Not specified<60[13]

Note: The performance of your this compound assay will be dependent on the specific matrix, sample preparation method, and instrumentation used. The values in the table above are for illustrative purposes only.

References

addressing poor recovery of tricarballylate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of tricarballylate during extraction experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common reasons for poor recovery of this compound?

Poor recovery of this compound is typically linked to its unique chemical properties. The most common issues arise from improper pH during extraction, use of an inappropriate solvent, interference from the sample matrix, or problems with the final analytical method. This compound is a small, polar tricarboxylic acid, making it highly soluble in water, which presents a challenge for extraction into an organic solvent.

Q2: How does pH impact the extraction of this compound?

The pH of the aqueous sample is the most critical factor for successful extraction.[1][2] Tricarballylic acid has three acidic protons with corresponding pKa values.[3][4]

  • pKa1: 3.49

  • pKa2: 4.58

  • pKa3: 5.83

To achieve good recovery in an organic solvent, the this compound must be in its fully protonated (neutral) form, tricarballylic acid. When the pH of the solution is above its pKa values, the carboxyl groups deprotonate, forming the highly water-soluble this compound anion, which will remain in the aqueous phase. Therefore, the sample solution must be acidified to a pH well below the first pKa (pH < 3) before extraction to ensure the molecule is uncharged and can partition into the organic phase.[1]

Q3: What type of solvent should I use for the extraction?

Choosing the right solvent is essential for efficient extraction. Since tricarballylic acid is a polar molecule, a relatively polar organic solvent that is immiscible with water is required. Solvents like ethyl acetate (B1210297) or diethyl ether are often suitable choices. Non-polar solvents such as hexane (B92381) will not effectively extract this compound. The efficiency of extraction is highly dependent on the solvent's ability to interact with the analyte while remaining separate from the aqueous phase.[5]

Q4: Can my sample matrix interfere with this compound recovery?

Yes, matrix effects can significantly reduce recovery. This compound is a known chelating agent, meaning it can bind tightly to metal ions.[6][7] If your sample matrix (e.g., soil extract, plasma, urine) has a high concentration of divalent or trivalent cations like magnesium (Mg²⁺), calcium (Ca²⁺), or iron (Fe³⁺), the this compound can form stable metal complexes.[8][9] These charged complexes are often highly water-soluble and will not be extracted into the organic phase. Pre-treatment of the sample to remove interfering metals may be necessary in such cases.

Q5: I've optimized my extraction, but my analysis (e.g., by GC-MS) still shows low levels. What could be wrong?

If the extraction protocol is sound, the issue may lie with the analytical methodology. Tricarballylic acid is a non-volatile compound due to its multiple polar carboxyl groups. For analysis by Gas Chromatography (GC), it must be chemically modified into a more volatile form through a process called derivatization.[10]

A common method is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic protons on the carboxyl groups with trimethylsilyl (B98337) (TMS) groups.[11][12] This reaction increases the molecule's volatility, allowing it to be analyzed by GC-MS. Incomplete or failed derivatization will result in the analyte not reaching the detector, appearing as very low or no recovery.

Key Analyte Properties

Understanding the physicochemical properties of tricarballylic acid is fundamental to developing a successful extraction protocol.

PropertyValueSource
Molecular Formula C₆H₈O₆[4][13]
Molecular Weight 176.12 g/mol [4][13][14]
Melting Point 156-161 °C[3][4]
Water Solubility High (500 mg/mL at 18°C)[3][4][15]
pKa Values pKa1: 3.49, pKa2: 4.58, pKa3: 5.83[3][4]

Troubleshooting Workflow for Poor this compound Recovery

The following diagram outlines a logical workflow for troubleshooting poor extraction recovery.

G start Start: Poor this compound Recovery check_ph 1. Verify Sample pH Is pH < 3 before extraction? start->check_ph adjust_ph Action: Acidify sample with strong acid (e.g., HCl, H₂SO₄) to pH 1-2. check_ph->adjust_ph No check_solvent 2. Evaluate Extraction Solvent Is the solvent appropriate (e.g., Ethyl Acetate)? check_ph->check_solvent Yes adjust_ph->check_ph change_solvent Action: Test alternative polar, water-immiscible solvents. check_solvent->change_solvent No check_matrix 3. Consider Matrix Effects Does the sample have high metal ion content? check_solvent->check_matrix Yes change_solvent->check_solvent pretreat_matrix Action: Consider sample cleanup or use of a competing chelating agent (e.g., EDTA). check_matrix->pretreat_matrix Yes check_analysis 4. Verify Analytical Method If using GC-MS, was the sample properly derivatized? check_matrix->check_analysis No pretreat_matrix->check_matrix optimize_deriv Action: Optimize derivatization reaction (time, temp, reagent). Confirm completion with standards. check_analysis->optimize_deriv No success Recovery Improved check_analysis->success Yes optimize_deriv->check_analysis

Troubleshooting flowchart for low this compound recovery.

Recommended Experimental Protocol: Liquid-Liquid Extraction from Aqueous Samples

This protocol provides a general method for extracting this compound from a simple aqueous matrix (e.g., culture media, standard solutions) for subsequent analysis. It may require optimization for more complex matrices like soil or biological fluids.

Materials:

  • Aqueous sample containing this compound

  • Hydrochloric Acid (HCl), 1M or 6M

  • Ethyl Acetate (or other suitable solvent)

  • Sodium Sulfate (B86663) (Na₂SO₄), anhydrous

  • pH meter or pH indicator strips

  • Separatory funnel

  • Vortex mixer

  • Centrifuge (optional)

  • Evaporator (e.g., nitrogen stream or rotary evaporator)

Procedure:

  • Sample Preparation & Acidification:

    • Take a known volume of the aqueous sample (e.g., 5 mL) and place it in a suitable glass tube.

    • While monitoring with a pH meter, carefully add HCl dropwise to the sample until the pH is between 1.0 and 2.0. This ensures the this compound is fully protonated.

  • Solvent Extraction:

    • Transfer the acidified sample to a separatory funnel.

    • Add an equal volume of ethyl acetate (e.g., 5 mL).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The upper layer will be the organic phase (ethyl acetate), and the bottom layer will be the aqueous phase.

    • Carefully drain the lower aqueous layer and collect the upper organic layer.

    • For improved recovery, repeat the extraction of the aqueous phase with a fresh portion of ethyl acetate and combine the organic extracts.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

    • Transfer the dried organic extract to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a low temperature (<40°C).

    • The dried residue contains the extracted tricarballylic acid.

  • Sample Reconstitution & Derivatization (for GC-MS Analysis):

    • Reconstitute the dried extract in a small, precise volume of an appropriate solvent (e.g., pyridine).

    • Add a silylation reagent such as BSTFA with 1% TMCS (trimethylchlorosilane) or MSTFA.

    • Heat the sample in a sealed vial (e.g., 70°C for 60 minutes) to complete the derivatization reaction.

    • Cool the sample to room temperature before injection into the GC-MS system. Always optimize derivatization conditions using a pure standard of tricarballylic acid first.[12]

References

Technical Support Center: Minimizing Tricarballylate Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of tricarballylate in samples during storage. Adherence to these protocols is crucial for obtaining accurate and reproducible experimental results.

Troubleshooting Guide

This guide addresses specific issues that may arise during sample storage, leading to the degradation of this compound.

Issue Potential Cause Recommended Solution
Low or inconsistent this compound levels in stored samples. Inadequate Storage Temperature: Storing samples at room temperature or even refrigeration (2-8°C) can lead to enzymatic and chemical degradation of organic acids.Immediately after collection, samples should be frozen. For short-term storage (up to several weeks), -20°C may be adequate. For long-term storage, -80°C is strongly recommended to halt biological and chemical activity.
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can compromise sample integrity and lead to the degradation of sensitive analytes like this compound.Aliquot samples into smaller, single-use volumes before initial freezing. This prevents the need to thaw the entire sample for each analysis.
Improper Sample pH: The stability of organic acids can be pH-dependent. Extreme pH values may promote degradation.While this compound-specific data is limited, for many organic acids, a slightly acidic to neutral pH is optimal for stability. If possible, measure the pH of the sample matrix and consider if adjustments are necessary for your experimental design, though altering the native pH is generally not recommended as it can introduce other variables.
Bacterial Contamination: Microbial growth in samples, particularly urine, can alter the concentration of organic acids.Collect samples in sterile containers. For urine, a mid-stream collection is advisable to reduce initial microbial load. Process and freeze samples as quickly as possible after collection.
Variability between freshly analyzed and stored samples. Delayed Processing: The time between sample collection and freezing is critical. Metabolic processes can continue, altering analyte concentrations.Process and freeze samples as rapidly as possible, ideally within one hour of collection. If immediate freezing is not possible, keep the sample on ice.
Exposure to Light: While specific data on the photosensitivity of this compound is not readily available, other organic compounds can degrade upon exposure to UV light.As a precautionary measure, collect and store samples in opaque containers (e.g., amber tubes) to protect them from light.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of samples containing this compound?

A1: For long-term stability, it is best practice to store biological samples at -80°C. Studies on other organic acids have shown excellent stability for over 10 years at temperatures of -22°C and -40°C, suggesting that ultra-low temperatures are highly effective in preserving these compounds.

Q2: How many times can I freeze and thaw my samples without affecting this compound concentrations?

A2: It is strongly recommended to minimize freeze-thaw cycles. Each cycle can lead to degradation. Ideally, samples should be aliquoted into single-use vials after the initial collection and processing to avoid the need for repeated thawing of the bulk sample. If repeated analysis from the same aliquot is unavoidable, it is crucial to validate the stability of this compound under your specific freeze-thaw conditions.

Q3: Should I use a preservative for urine samples?

A3: The use of preservatives can be complex. While they can inhibit microbial growth, they may also interfere with certain analytical methods or alter the stability of the target analyte. For organic acid analysis, it is generally recommended to avoid preservatives and instead rely on prompt freezing to maintain sample integrity. If a preservative must be used, its compatibility with your analytical method for this compound quantification must be thoroughly validated.

Q4: What type of collection tubes should I use for blood samples to be analyzed for this compound?

A4: For plasma samples, tubes containing anticoagulants such as EDTA or heparin are typically used. It is important to process the blood to separate plasma or serum as soon as possible after collection. The choice of anticoagulant should be validated to ensure it does not interfere with the analytical method for this compound. For serum, allow the blood to clot completely before centrifugation.

Q5: How should I handle samples to prevent contamination?

A5: Use sterile collection containers and practice aseptic techniques during sample handling and aliquoting. Ensure that all labware is clean and free of contaminants that could interfere with your analysis.

Experimental Protocols

Protocol 1: Urine Sample Collection and Storage
  • Collection: Collect a mid-stream urine sample in a sterile, opaque container.

  • Initial Handling: If not processing immediately, store the sample on ice.

  • Aliquoting: Within one hour of collection, vortex the sample gently and aliquot it into pre-labeled, single-use cryovials.

  • Freezing: Immediately place the aliquots in a -80°C freezer for long-term storage.

Protocol 2: Plasma Sample Collection and Storage
  • Collection: Draw whole blood into a tube containing an appropriate anticoagulant (e.g., EDTA).

  • Mixing: Gently invert the tube several times to ensure proper mixing with the anticoagulant.

  • Centrifugation: Within one hour of collection, centrifuge the blood sample according to the tube manufacturer's instructions to separate the plasma.

  • Aliquoting: Carefully transfer the plasma supernatant to pre-labeled, single-use cryovials, avoiding disturbance of the buffy coat and red blood cells.

  • Freezing: Immediately store the plasma aliquots at -80°C.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Initial Processing (within 1 hour) cluster_storage Storage cluster_analysis Analysis urine_collection Urine Collection (Sterile, Opaque Container) aliquoting Aliquoting (Single-Use Vials) urine_collection->aliquoting blood_collection Blood Collection (Anticoagulant Tube) centrifugation Centrifugation (Blood Samples) blood_collection->centrifugation centrifugation->aliquoting short_term Short-Term (-20°C) aliquoting->short_term Optional long_term Long-Term (-80°C) aliquoting->long_term thawing Thaw Single Aliquot short_term->thawing long_term->thawing quantification This compound Quantification thawing->quantification

Caption: Recommended workflow for sample handling to minimize this compound degradation.

degradation_pathways This compound This compound (Stable) Degradation Degradation Products This compound->Degradation Degradation Temp High Temperature FreezeThaw Freeze-Thaw Cycles pH Non-Optimal pH Contamination Microbial Activity Light Light Exposure

Caption: Factors contributing to the degradation of this compound during sample storage.

Technical Support Center: Refining Animal Diets to Control for Tricarballylate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining animal diets to control for tricarballylate precursors.

Frequently Asked Questions (FAQs)

What is this compound and why is it a concern in animal health?

This compound (also known as tricarballylic acid) is a toxic compound that can be produced by microorganisms in the rumen of animals like cattle and sheep.[1][2] It is a concern because it can interfere with the animal's metabolism and lead to health problems.[2]

What are the precursors to this compound in animal diets?

The primary precursor to this compound is trans-aconitate, a compound found in certain grasses and forages.[1][2][3] Rumen microorganisms convert this trans-aconitate into this compound.[1][2]

How does this compound cause toxicity?

This compound exerts its toxic effects in two main ways:

  • Inhibition of Aconitase: It is a competitive inhibitor of the enzyme aconitate hydratase (aconitase), which is a key enzyme in the citric acid cycle (Krebs cycle).[1][2] This inhibition disrupts cellular energy production.

  • Chelation of Divalent Cations: this compound can bind to (chelate) divalent cations like magnesium, calcium, and zinc, potentially leading to deficiencies of these essential minerals. A deficiency in magnesium can lead to a serious condition known as grass tetany.[3]

What are the clinical signs of this compound toxicity?

The clinical signs of this compound toxicity are often related to the disruption of the citric acid cycle and mineral deficiencies. These can include general depression, loss of appetite, weight loss, muscle weakness (particularly in the hindquarters), and in severe cases, grass tetany.[3]

How can this compound levels be controlled through diet?

Strategies to control this compound levels focus on managing the presence of its precursors in the diet and influencing the rumen microbial population. This can include:

  • Forage Selection: Avoiding forages known to be high in trans-aconitate.

  • Dietary Dilution: Mixing high-aconitate forages with other feeds to reduce the overall precursor concentration.

  • Modifying Rumen Fermentation: Dietary changes can alter the rumen microbial population, potentially favoring bacteria that do not produce this compound or even those that can break it down.[4] For instance, the bacterium Acidaminococcus fermentans can oxidize trans-aconitate to acetate, a non-toxic compound, thereby reducing the amount of this compound produced.[4]

Troubleshooting Guides

Issue 1: Inconsistent or unexpectedly high this compound levels in experimental animals.

This could be due to variability in the precursor content of the feed or issues with the experimental diet formulation.

Experimental Protocol: Diet Formulation

A crucial step in studying this compound is the precise formulation of experimental diets.

Objective: To create a controlled diet with a known concentration of this compound precursors (trans-aconitate).

Methodology:

  • Ingredient Analysis: Analyze all feed ingredients for their baseline levels of trans-aconitate. This is especially important for forages.

  • Basal Diet Formulation: Formulate a basal diet that is nutritionally complete for the target animal species but low in trans-aconitate.[5][6]

  • Precursor Addition: Add a known amount of pure trans-aconitate to the basal diet to achieve the desired precursor concentration for the experimental group(s). The trans-aconitate should be thoroughly mixed into the diet to ensure uniform distribution.

  • Diet Verification: After mixing, take multiple samples of the final experimental diet and analyze them to confirm the actual concentration and homogeneity of trans-aconitate.

  • Storage: Store the prepared diets in a cool, dry place to prevent degradation of the components.

Issue 2: Difficulty in obtaining consistent and representative biological samples for analysis.

Proper sample collection is critical for accurate measurement of this compound and its precursors.

Experimental Protocol: Sample Collection

A. Rumen Fluid Collection

Objective: To collect a representative sample of rumen fluid to analyze for this compound, trans-aconitate, and microbial populations.

Methodology (via Stomach Tube): [1]

  • Preparation: Ensure all equipment (stomach tube, mouth gag, collection vessel, vacuum pump) is clean and ready.[1] Lubricate the stomach tube.

  • Restraint: Properly restrain the animal in a cattle crush or head bail.[1]

  • Tube Insertion: Insert the mouth gag and gently pass the lubricated stomach tube through the gag and into the esophagus as the animal swallows.[1]

  • Placement Confirmation: Advance the tube until it enters the rumen. The smell of rumen fluid from the tube is an indicator of correct placement.[1]

  • Sample Collection: Attach the collection vessel and use a vacuum pump to withdraw the desired volume of rumen fluid.[1]

  • Tube Removal: Kink the tube before removing it in a smooth, swift motion to prevent aspiration of rumen contents into the lungs.[1]

B. Blood Sample Collection

Objective: To collect blood samples to measure systemic levels of this compound.

Methodology (from the Coccygeal Vein): [7]

  • Restraint: Properly restrain the animal.

  • Site Preparation: Raise the tail and locate the groove on the ventral midline. Clean the area with an antiseptic.[7]

  • Venipuncture: Insert a needle perpendicular to the skin into the coccygeal vein.[7]

  • Sample Collection: Collect blood into appropriate tubes (e.g., containing an anticoagulant for plasma or none for serum).

  • Post-Collection Care: Remove the needle and apply pressure to the site to prevent hematoma formation.[7]

C. Urine Sample Collection

Objective: To collect urine to measure the excretion of this compound.

Methodology: [8]

  • Stimulation: For female cattle, urination can often be stimulated by gently rubbing the area just below the vulva.[9]

  • Midstream Collection: Collect a midstream urine sample in a sterile container to minimize contamination.[8]

  • Diuretics: If spontaneous urination does not occur, a veterinarian may administer a diuretic.[8]

Issue 3: Inaccurate or non-reproducible results from the analysis of this compound.

This can stem from issues with sample preparation, the analytical method itself, or data interpretation.

Experimental Protocol: Sample Analysis (General Approach)

Objective: To accurately quantify the concentration of this compound in biological samples. While specific HPLC or GC-MS methods for this compound are not detailed in the provided search results, a general workflow can be outlined.

Methodology:

  • Sample Preparation:

    • Rumen Fluid: Centrifuge to remove solid particles. The supernatant may require further extraction and derivatization depending on the analytical method.

    • Blood/Urine: Proteins may need to be precipitated and removed. This is often followed by a liquid-liquid or solid-phase extraction to isolate the organic acids.

  • Chromatographic Separation:

    • HPLC: High-performance liquid chromatography with UV detection is a common method for analyzing organic acids.[10] A reversed-phase C18 column is often used.[11][12]

    • GC-MS: Gas chromatography-mass spectrometry offers high sensitivity and specificity.[13] Samples typically require derivatization to make the organic acids volatile.

  • Quantification:

    • A standard curve should be prepared using known concentrations of pure this compound.

    • An internal standard should be used to correct for variations in extraction efficiency and instrument response.

Parameter HPLC-UV GC-MS
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Sample Prep Often requires extractionRequires extraction and derivatization
Sensitivity Generally lower than GC-MSHigh
Specificity Moderate to highVery high
Data Summary
Parameter Value Reference
This compound Ki for Aconitase0.52 mM[1][2]
Plasma this compound (Sheep, 20g trans-aconitate)0.3 to 0.5 mM[1][2]
In vitro trans-aconitate to this compound conversion64%[1][2]
Visualizations

Signaling Pathway Disruption

Tricarballylate_Pathway cluster_rumen Rumen cluster_blood Bloodstream cluster_cell Mitochondrion Trans-aconitate Trans-aconitate Rumen Microbes Rumen Microbes Trans-aconitate->Rumen Microbes Conversion Tricarballylate_rumen This compound Rumen Microbes->Tricarballylate_rumen Tricarballylate_blood This compound Tricarballylate_rumen->Tricarballylate_blood Absorption Chelation Chelation Tricarballylate_blood->Chelation Tricarballylate_cell This compound Tricarballylate_blood->Tricarballylate_cell Uptake Divalent Cations Mg2+, Ca2+ Divalent Cations->Chelation Citrate Citrate Aconitase Aconitase Citrate->Aconitase Substrate Isocitrate Isocitrate Aconitase->Isocitrate Product Tricarballylate_cell->Aconitase Inhibition

Caption: Metabolic disruption by this compound.

Experimental Workflow

Experimental_Workflow Diet_Formulation Diet Formulation (Control vs. High Aconitate) Animal_Acclimation Animal Acclimation Diet_Formulation->Animal_Acclimation Experimental_Feeding Experimental Feeding Period Animal_Acclimation->Experimental_Feeding Sample_Collection Sample Collection (Rumen Fluid, Blood, Urine) Experimental_Feeding->Sample_Collection Sample_Processing Sample Processing & Storage Sample_Collection->Sample_Processing Analytical_Chemistry This compound Analysis (HPLC or GC-MS) Sample_Processing->Analytical_Chemistry Data_Analysis Data Analysis & Interpretation Analytical_Chemistry->Data_Analysis

Caption: Workflow for a dietary intervention study.

Logical Relationship Diagram

Logical_Relationship High_Aconitate_Forage High Trans-Aconitate in Forage Rumen_Conversion Microbial Conversion in Rumen High_Aconitate_Forage->Rumen_Conversion Tricarballylate_Formation This compound Formation Rumen_Conversion->Tricarballylate_Formation Systemic_Absorption Systemic Absorption Tricarballylate_Formation->Systemic_Absorption Metabolic_Disruption Metabolic Disruption (Aconitase Inhibition) Systemic_Absorption->Metabolic_Disruption Mineral_Chelation Mineral Chelation (e.g., Mg2+) Systemic_Absorption->Mineral_Chelation Toxicity Clinical Signs of Toxicity Metabolic_Disruption->Toxicity Mineral_Chelation->Toxicity

Caption: From dietary precursor to toxicity.

References

enhancing the sensitivity of tricarballylate detection methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of tricarballylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of this important organic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound?

A1: The most prevalent and sensitive methods for the quantification of this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Ion Chromatography (IC) coupled with mass spectrometry (IC-MS) is also a viable technique, particularly for separating organic acids from inorganic anions.[2][3]

Q2: What are the primary sources of this compound in biological samples?

A2: this compound in biological samples can originate from several sources. It is a known byproduct of microbial metabolism in the gut. Additionally, it can be introduced through the diet, particularly from the consumption of corn and corn-based products contaminated with fumonisin mycotoxins. This compound is also a byproduct of beet and maple sugar refining.

Q3: Why is the sensitive detection of this compound important?

A3: this compound is a competitive inhibitor of aconitase, a key enzyme in the Krebs (TCA) cycle.[4][5][6] This inhibition can disrupt cellular energy metabolism. Furthermore, this compound is a known chelator of magnesium, which can potentially lead to deficiencies of this essential mineral. Therefore, sensitive and accurate measurement of this compound is crucial for toxicology studies, clinical research, and understanding its impact on metabolic pathways.

Q4: What are the typical biological matrices used for this compound analysis?

A4: this compound is commonly measured in urine and blood (plasma or serum).[7] It can also be analyzed in tissue homogenates and cell culture extracts.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using LC-MS/MS and GC-MS.

LC-MS/MS Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Suboptimal Ionization: this compound may not ionize efficiently in the mass spectrometer source.- Optimize mobile phase additives. For negative ion mode, consider adding a small amount of a weak base. For positive ion mode, which is less common for this analyte, a small amount of a weak acid like formic acid may be tested.[8]- Ensure the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound.
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can suppress the ionization of this compound.[9][10][11][12]- Improve sample preparation to remove interfering substances. Consider solid-phase extraction (SPE) for cleaner extracts.[13]- Modify the chromatographic gradient to better separate this compound from matrix components.- Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for matrix effects.[9][11]
Poor Peak Shape (Tailing, Broadening, or Splitting) Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system.- Adjust the mobile phase pH.[14]- Use a column with a different stationary phase or one that is end-capped to minimize silanol (B1196071) interactions.
Column Contamination or Degradation: Buildup of matrix components on the column can degrade performance.- Implement a column wash step after each run or batch.- Replace the column if performance does not improve after washing.[15]
Inappropriate Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion.- Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
Retention Time Shifts Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation over time.- Prepare fresh mobile phase daily.[15]- Use high-purity (LC-MS grade) solvents and additives.[15]
Column Equilibration Issues: Insufficient time for the column to equilibrate between injections.- Increase the column equilibration time in the analytical method.
Air in the System: Air bubbles in the pump or lines can cause pressure fluctuations and retention time variability.- Purge the LC pumps to remove any trapped air.[15]
GC-MS Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low or No Derivatization Efficiency Presence of Water: Derivatization reagents (e.g., silylating agents) are sensitive to moisture.- Ensure samples are completely dry before adding derivatization reagents. Lyophilization or drying under a stream of nitrogen are common methods.[16]- Use anhydrous solvents and store derivatization reagents under inert gas.
Incomplete Reaction: Insufficient reagent, time, or temperature for the derivatization reaction.- Optimize the amount of derivatization reagent, reaction time, and temperature.[17]- A two-step derivatization involving methoximation followed by silylation is often used for organic acids to prevent multiple derivatives.[16]
Poor Peak Shape Active Sites in the GC System: Free silanol groups in the injector liner or on the column can interact with the derivatized analyte.- Use a deactivated injector liner.- Condition the GC column according to the manufacturer's instructions.
Analyte Degradation: The derivatized analyte may be thermally unstable at high injector or oven temperatures.- Optimize the injector temperature and GC oven temperature program to avoid degradation.
High Background Noise Column Bleed: Degradation of the column's stationary phase at high temperatures.- Use a column with a lower bleed profile.- Ensure the final oven temperature does not exceed the column's maximum operating temperature.
Contamination: Contamination from the sample, solvents, or derivatization reagents.- Use high-purity solvents and reagents.- Clean the GC injector and replace the septum and liner regularly.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of this compound and similar organic acids. Note that these values are illustrative and can vary significantly depending on the specific matrix, instrumentation, and method conditions.[18][19][20]

Parameter LC-MS/MS GC-MS Ion Chromatography-MS
Limit of Detection (LOD) 0.1 - 10 µg/L1 - 50 µg/L5 - 100 µg/L
Limit of Quantification (LOQ) 0.5 - 30 µg/L5 - 150 µg/L15 - 300 µg/L
Linearity (R²) > 0.99> 0.99> 0.99
Recovery 85 - 115%80 - 120%90 - 110%
Intra-day Precision (%RSD) < 10%< 15%< 10%
Inter-day Precision (%RSD) < 15%< 20%< 15%

Detailed Experimental Protocols

Protocol 1: this compound Analysis in Human Urine by LC-MS/MS

This protocol is a representative method for the quantitative analysis of this compound in human urine.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen urine samples on ice.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.

  • To 100 µL of urine supernatant in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 2% B

    • 6.1-8 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 175 -> Product ion (m/z) 87

    • ¹³C-Tricarballylate (IS): Precursor ion (m/z) 178 -> Product ion (m/z) 90

  • Data Analysis: Quantify using a calibration curve prepared in a surrogate matrix (e.g., synthetic urine) or by using matrix-matched standards.

Protocol 2: this compound Analysis in Plasma by GC-MS

This protocol outlines a general procedure for analyzing this compound in plasma following derivatization.

1. Sample Preparation (Derivatization)

  • To 50 µL of plasma, add an internal standard (e.g., a stable isotope-labeled organic acid).

  • Perform a protein precipitation by adding 200 µL of ice-cold methanol, followed by vortexing and centrifugation.

  • Transfer the supernatant to a new tube and dry completely under nitrogen.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL), vortex, and incubate at 60°C for 45 minutes.[16] This step protects ketone and aldehyde groups.

  • Silylation: Add 80 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.[16] Vortex and incubate at 60°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.[16]

  • Cool the sample to room temperature and transfer to a GC-MS autosampler vial.

2. GC-MS Conditions

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

    • SIM ions for TMS-derivatized this compound: Monitor characteristic fragment ions.

  • Data Analysis: Quantify using an internal standard calibration curve.

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Urine, Plasma, etc.) InternalStandard 2. Add Internal Standard SampleCollection->InternalStandard Extraction 3. Extraction / Precipitation InternalStandard->Extraction Drying 4. Evaporation to Dryness Extraction->Drying Reconstitution 5. Reconstitution (LC-MS) or Derivatization (GC-MS) Drying->Reconstitution Injection 6. Injection Reconstitution->Injection Separation 7. Chromatographic Separation (LC or GC) Injection->Separation Detection 8. Mass Spectrometry Detection Separation->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification (Calibration Curve) Integration->Quantification Reporting 11. Report Results Quantification->Reporting

Caption: General Experimental Workflow for this compound Analysis

krebs_cycle_inhibition Figure 2: Inhibition of Aconitase by this compound in the Krebs Cycle Citrate Citrate Aconitase Aconitase Citrate->Aconitase Substrate CisAconitate cis-Aconitate CisAconitate->Aconitase Isocitrate Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG ... (continues) Aconitase->CisAconitate Aconitase->Isocitrate Product This compound This compound This compound->Aconitase Competitive Inhibition

Caption: Inhibition of Aconitase by this compound in the Krebs Cycle

References

dealing with interfering compounds in tricarballylate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tricarballylate analysis. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound (tricarballylic acid) is a tricarboxylic acid that can be found in biological samples. It is known to be an inhibitor of the enzyme aconitase, which plays a crucial role in the Krebs (TCA) cycle. Elevated levels of this compound can interfere with energy metabolism and may also act as a chelator of important minerals like magnesium. Its analysis is important for researchers studying metabolic disorders, toxicology, and the impact of diet and gut microbiome on health.

Q2: What are the common analytical techniques for quantifying this compound?

A2: The most common and established methods for the analysis of organic acids, including this compound, are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS).[1] These techniques offer the high sensitivity and specificity required for detecting and quantifying metabolites in complex biological matrices like urine, plasma, and serum.

Q3: What are "interfering compounds" and "matrix effects" in the context of this compound analysis?

A3: Interfering compounds are substances in a sample that can co-elute with this compound and affect the accuracy of its measurement. "Matrix effects" refer to the alteration of the ionization efficiency of this compound by these co-eluting compounds in the mass spectrometer's ion source. This can lead to either suppression or enhancement of the signal, resulting in underestimation or overestimation of the true concentration. Common sources of interference in biological samples include salts, phospholipids (B1166683), and other endogenous metabolites.

Q4: Why is sample preparation crucial for accurate this compound analysis?

A4: Sample preparation is a critical step to remove interfering compounds from the biological matrix before analysis.[2] Effective sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can significantly reduce matrix effects, improve the sensitivity and accuracy of the analysis, and protect the analytical instrument from contamination.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Chromatography Issues

Problem: Poor peak shape (tailing or fronting) for this compound.

Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the carboxylic acid groups of this compound, causing peak tailing.- Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with formic acid) will ensure that this compound is in its protonated, less polar form, reducing interaction with silanols. - Use a Deactivated Column: Employ a column with end-capping or a different stationary phase chemistry (e.g., a polymer-based or hybrid particle column) that is less prone to secondary interactions.
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.- Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute the Sample: If the concentration of this compound is high, dilute the sample before injection.
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.- Match Sample Solvent to Mobile Phase: Reconstitute the final sample extract in a solvent that is as close as possible in composition and strength to the initial mobile phase.

Problem: Co-eluting peaks interfering with this compound.

Possible Cause Recommended Solution
Insufficient Chromatographic Resolution: The analytical method is not adequately separating this compound from other components in the sample.- Optimize the Gradient: Adjust the mobile phase gradient to increase the separation between this compound and the interfering peak. A shallower gradient around the elution time of this compound can improve resolution. - Change the Stationary Phase: Switch to a column with a different selectivity (e.g., a phenyl-hexyl or a HILIC column) that may provide a different elution order for the compounds.
Structurally Similar Endogenous Compounds: Other organic acids or metabolites with similar chemical properties may be co-eluting.- Improve Sample Cleanup: Implement a more selective sample preparation method, such as a mixed-mode solid-phase extraction (SPE) that targets tricarboxylic acids, to remove the interfering compounds. - Use High-Resolution Mass Spectrometry: If available, a high-resolution mass spectrometer can distinguish between this compound and co-eluting compounds with different elemental compositions, even if they are not chromatographically separated.
Mass Spectrometry Issues

Problem: Low signal intensity or high signal suppression for this compound.

Possible Cause Recommended Solution
Ion Suppression from Matrix Effects: Co-eluting compounds from the biological matrix are interfering with the ionization of this compound in the MS source.- Enhance Sample Preparation: Use a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove matrix components like phospholipids and salts.[2] - Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on ionization. - Modify Chromatographic Conditions: Adjust the LC method to separate this compound from the regions of the chromatogram where significant ion suppression occurs.
Inefficient Ionization: The MS source conditions are not optimal for this compound.- Optimize Source Parameters: Systematically optimize MS source parameters such as capillary voltage, gas flows, and temperatures to maximize the signal for this compound. - Consider Derivatization: Chemical derivatization can be employed to improve the ionization efficiency of organic acids.

Quantitative Data on Interference and Recovery

Analyte ClassSample MatrixSample Preparation MethodAverage Recovery (%)Reference
Dicarboxylic AcidsSerumWeak Anion Exchange SPE85 - 105[3]
Various DrugsPlasmaReversed-Phase SPE (Oasis PRiME HLB)≥80[4]
Organic AcidsRiver WaterSilica SPE~92 (aliphatic)[5]
Organic AcidsRiver WaterPolymer-Based SPE (Strata™ X)~28 (aromatic)[5]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for this compound from Serum/Plasma

This protocol is adapted from a method for dicarboxylic acids and can be optimized for this compound analysis.[3]

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges

  • Serum or plasma sample

  • Internal standard solution (e.g., ¹³C-labeled this compound)

  • 4% Phosphoric acid

  • Methanol (B129727)

  • Deionized water

  • 2% Formic acid in water

  • 5% Ammonium (B1175870) hydroxide (B78521) in methanol (or other suitable elution solvent)

  • Vacuum manifold

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of serum/plasma in a microcentrifuge tube, add the internal standard.

    • Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust the pH.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Place the WAX SPE cartridges on a vacuum manifold.

    • Pass 1 mL of methanol through each cartridge.

    • Pass 1 mL of deionized water through each cartridge.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned cartridges.

    • Apply a gentle vacuum to allow the sample to pass through at a slow, dropwise rate.

  • Washing:

    • Wash the cartridges with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridges with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (Plasma/Serum) ISTD Add Internal Standard Sample->ISTD Precipitate Protein Precipitation & pH Adjustment ISTD->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Interferences Load->Wash Elute Elute this compound Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for SPE-LC-MS/MS analysis of this compound.

Troubleshooting_Workflow Start Analytical Issue Observed (e.g., Poor Peak Shape, Low Signal) CheckSystem Check System Suitability (Standard Injection) Start->CheckSystem SystemOK System Performance OK CheckSystem->SystemOK Pass SystemNotOK System Issue Detected CheckSystem->SystemNotOK Fail InvestigateSamplePrep Investigate Sample Preparation SystemOK->InvestigateSamplePrep TroubleshootSystem Troubleshoot LC-MS System (e.g., Clean Source, Check for Leaks) SystemNotOK->TroubleshootSystem TroubleshootSystem->CheckSystem SamplePrepOK Sample Prep Appears OK InvestigateSamplePrep->SamplePrepOK No Obvious Error SamplePrepIssue Potential Sample Prep Issue InvestigateSamplePrep->SamplePrepIssue Error Identified OptimizeLCMethod Optimize LC Method (e.g., Gradient, Column) SamplePrepOK->OptimizeLCMethod OptimizeSamplePrep Optimize Sample Prep (e.g., Different SPE, Dilution) SamplePrepIssue->OptimizeSamplePrep FinalReview Review Results OptimizeSamplePrep->FinalReview OptimizeLCMethod->FinalReview Resolved Issue Resolved FinalReview->Resolved OK NotResolved Issue Persists FinalReview->NotResolved Not OK Consult Consult Senior Scientist or Instrument Manufacturer NotResolved->Consult

Caption: A logical workflow for troubleshooting analytical issues.

References

Technical Support Center: Efficient Synthesis of Tricarballylate-Based Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of tricarballylate-based plasticizer synthesis. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low Yield of this compound Esters

  • Question: My reaction is resulting in a low yield of the desired this compound ester. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. A primary concern is the undesired decarboxylation of the aconitic acid intermediate, which leads to the formation of byproducts like methylsuccinic acid.[1][2] To mitigate this, consider the following strategies:

    • Protect the Carboxylic Acid: Perform the esterification of citric acid before the dehydration and hydrogenation steps. This protects the carboxylic acid group as an ester, significantly reducing the risk of decarboxylation.[1][2]

    • Optimize Your Catalyst System: The choice of catalyst is crucial. Bifunctional catalysts, such as Pd/Nb2O5.nH2O, have demonstrated high yields (up to 93%) in a one-pot sequential dehydration-hydrogenation process from citrate (B86180) esters.[1][3][4] For the synthesis of the tricarballylic acid precursor from citric acid, a combination of a solid acid catalyst like H-Beta zeolite with a hydrogenation catalyst such as Pd/C has achieved yields up to 85%.[3][5]

    • Control Reaction Temperature: Increasing the reaction temperature can enhance the rate of the desired reaction but may also promote side reactions at very high temperatures.[1] Careful temperature optimization is necessary for your specific substrate and catalyst system.

    • Increase Hydrogen Pressure: A higher hydrogen pressure can favor the hydrogenation of the aconitate ester intermediate, driving the reaction towards the desired this compound product.[1]

Issue 2: Catalyst Deactivation or Leaching

  • Question: I am observing a decrease in catalytic activity over multiple reaction cycles. What could be the cause and how can I address it?

  • Answer: Catalyst deactivation is a common issue. In the synthesis of tricarballylic acid from citric acid using H-Beta zeolite, the acidic environment can cause aluminum to leach from the zeolite framework, leading to a loss of activity.[5][6]

    • Catalyst Regeneration: It is possible to counteract the dealumination of H-Beta zeolite by a realumination procedure, which can regenerate a significant portion of the initial catalytic activity.[5]

    • Alternative Catalysts: Consider using more stable catalysts. Niobium-based catalysts like Nb2O5.nH2O have been shown to be stable and performant for this reaction.[6][7]

    • Catalyst Synthesis Method: The method of catalyst preparation can impact its stability. For Pd/Nb2O5.nH2O, a low-temperature reduction method for palladium deposition can preserve the acidity and amorphous nature of the niobic acid support, leading to a more stable and active catalyst.[7]

Issue 3: Formation of Undesired Byproducts

  • Question: My final product contains significant impurities, particularly methylsuccinic acid derivatives. How can I improve the selectivity of my reaction?

  • Answer: The formation of methylsuccinic acid is a result of the decarboxylation of the aconitic acid intermediate.[1][2] To enhance selectivity towards the this compound product:

    • Pathway Selection: As mentioned, esterifying citric acid first is a key strategy to prevent decarboxylation.[1][2]

    • Bifunctional Catalysts: Utilizing a bifunctional catalyst that brings the acidic and hydrogenation sites in close proximity can promote the rapid hydrogenation of the aconitate intermediate before it can undergo decarboxylation.[7]

    • Solvent Choice: The choice of solvent can influence the reaction. Inert solvents like methylcyclohexane (B89554) have been used successfully to achieve high yields of this compound esters.[1][3] The use of certain solvents like cyclopentyl methyl ether (CPME) can lead to discoloration and instability with some acid catalysts.[1]

Frequently Asked Questions (FAQs)

  • Question: What are the main synthetic pathways to produce this compound-based plasticizers from citric acid?

  • Answer: There are two primary pathways:

    • Pathway 1 (Tricarballylic Acid Intermediate): This involves the dehydration of citric acid to aconitic acid, followed by the hydrogenation of aconitic acid to tricarballylic acid. The resulting tricarballylic acid is then esterified to produce the this compound plasticizer.[1][2]

    • Pathway 2 (Citrate Ester Intermediate): This pathway reverses the initial steps. Citric acid is first esterified to a citrate ester. This is followed by a sequential one-pot dehydration to an aconitate ester and hydrogenation to the final this compound ester.[1][2] This second pathway is often preferred as it minimizes the risk of decarboxylation.[1]

  • Question: What are the advantages of using this compound-based plasticizers?

  • Answer: this compound plasticizers are considered appealing bio-based alternatives to traditional phthalate (B1215562) plasticizers due to concerns about the toxicity and endocrine-disrupting properties of the latter.[1][5][8] They can be derived from the renewable resource citric acid and have shown excellent plasticizing properties.[1][5]

  • Question: What analytical techniques are suitable for characterizing the synthesized this compound plasticizers?

  • Answer: A range of analytical methods can be employed for the identification and quantification of plasticizers. These include:

    • Fourier-Transform Infrared (FTIR) Spectroscopy

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

    • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Thermogravimetric Analysis (TGA)[9][10]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis from Citrate Esters.

Catalyst SystemSubstrateSolventTemperature (°C)H₂ Pressure (bar)Time (h)This compound Yield (%)Reference
0.2 wt% Pd/Nb₂O₅·nH₂OTriethyl Citrate (TEC)Methylcyclohexane150102033[1]
0.2 wt% Pd/Nb₂O₅·nH₂OTriethyl Citrate (TEC)Methylcyclohexane170102058[1]
0.2 wt% Pd/Nb₂O₅·nH₂OTriethyl Citrate (TEC)Methylcyclohexane170202082 (after reuse)[1]
0.2 wt% Pd/Nb₂O₅·nH₂OVarious Citrate EstersMethylcyclohexaneOptimized1020up to 93[1][3]
56 wt% CuO/Al₂O₃Triethyl Citrate (TEC)Ethanol17510Not Specified54[1]

Table 2: Synthesis of Tricarballylic Acid from Citric Acid.

Catalyst SystemSolventTemperature (°C)H₂ Pressure (bar)Time (h)Tricarballylic Acid Yield (%)Reference
H-Beta Zeolite + Pd/CWaterNot SpecifiedNot SpecifiedNot Specifiedup to 85[3][5]
0.6 wt% Pd/Nb₂O₅·nH₂ONot SpecifiedNot SpecifiedNot SpecifiedNot Specifiedover 90[3][6]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Triethyl this compound from Triethyl Citrate

This protocol is based on the work by Stuyck et al.[1]

  • Catalyst Preparation: Synthesize the 0.2 wt% Pd/Nb₂O₅·nH₂O catalyst.

  • Reaction Setup: In a suitable pressure reactor, combine 0.1 M triethyl citrate in methylcyclohexane (2 mL) with 0.1 g of the 0.2 wt% Pd/Nb₂O₅·nH₂O catalyst.

  • Reaction Conditions: Seal the reactor, purge with hydrogen, and then pressurize to 10 bar with H₂. Heat the reaction mixture to 150°C and maintain for 20 hours with stirring.

  • Work-up and Analysis: After cooling and depressurizing the reactor, separate the catalyst from the reaction mixture (e.g., by centrifugation or filtration). Analyze the liquid phase by a suitable method such as ¹H-NMR or GC-MS to determine the yield of triethyl this compound.

Protocol 2: Esterification of Tricarballylic Acid

This is a general protocol for esterification, which is a well-established process.[4][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark apparatus), combine tricarballylic acid, a molar excess of the desired alcohol (e.g., ethanol, butanol), and a catalytic amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). A suitable solvent that forms an azeotrope with water (e.g., toluene) should be used.

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically. Monitor the reaction progress by a suitable technique (e.g., TLC, GC) until the starting material is consumed.

  • Work-up: After cooling, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Separate the organic layer, wash with water and brine, and then dry over an anhydrous salt (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude this compound ester can be purified by distillation under reduced pressure or by column chromatography.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, FTIR, and Mass Spectrometry.

Visualizations

SynthesisPathways cluster_0 Pathway 1: Tricarballylic Acid Intermediate cluster_1 Pathway 2: Citrate Ester Intermediate CA1 Citric Acid AA1 Aconitic Acid CA1->AA1 (i) Dehydration TA Tricarballylic Acid AA1->TA (ii) Hydrogenation Decarb1 Undesired Decarboxylation AA1->Decarb1 (iv) Tricarb This compound Plasticizer TA->Tricarb (iii) Esterification CA2 Citric Acid CE Citrate Ester CA2->CE (v) Esterification AE Aconitate Ester CE->AE (vi) Dehydration Tricarb2 This compound Plasticizer AE->Tricarb2 (vii) Hydrogenation

Caption: Synthetic pathways to this compound plasticizers from citric acid.

TroubleshootingFlow decision decision issue Low Yield solution1 Optimize Catalyst Control Temperature Increase H2 Pressure Use Pathway 2 issue->solution1 start Start Synthesis check_yield Low Yield? start->check_yield check_yield->issue Yes check_catalyst Catalyst Deactivation? check_yield->check_catalyst No check_byproducts High Byproducts? check_catalyst->check_byproducts No issue2 Catalyst Deactivation check_catalyst->issue2 Yes end_point Successful Synthesis check_byproducts->end_point No issue3 High Byproducts check_byproducts->issue3 Yes solution1->end_point solution2 Regenerate Catalyst Use Stable Catalyst (e.g., Nb2O5) Optimize Catalyst Synthesis solution2->end_point solution3 Use Pathway 2 Use Bifunctional Catalyst Optimize Solvent solution3->end_point issue2->solution2 issue3->solution3

Caption: Troubleshooting workflow for this compound synthesis.

References

troubleshooting aconitase inhibition assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other common issues encountered during aconitase inhibition assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Q1: Why is my aconitase activity low or absent?

A1: Low or no aconitase activity can stem from several factors related to the enzyme's integrity and the assay conditions. Aconitase is sensitive to oxidative stress, which can inactivate the enzyme by disrupting its iron-sulfur cluster.[1]

Troubleshooting Steps:

  • Enzyme Inactivation: Aconitase contains a [4Fe-4S] cluster that is susceptible to oxidation, leading to an inactive [3Fe-4S] form.[2]

    • Solution: Activate the enzyme prior to the assay by incubating the sample with a solution containing a reducing agent like cysteine and a source of ferrous iron, such as ferrous ammonium (B1175870) sulfate (B86663).[1][3] Many commercial kits provide an activation solution for this purpose.[1][3]

  • Improper Sample Handling and Storage: Aconitase is unstable, and its activity can diminish with improper handling.

    • Solution: Always keep samples on ice during preparation and use.[4] For long-term storage, samples should be kept at -80°C.[3][5][6] Avoid repeated freeze-thaw cycles.

  • Incorrect Assay Buffer Temperature: The temperature of the assay buffer can affect enzyme activity.

    • Solution: Ensure the assay buffer is at the temperature specified in the protocol, typically room temperature, before use.[1]

  • Sub-optimal pH: Enzyme activity is pH-dependent.

    • Solution: Verify that the pH of your assay buffer is within the optimal range for aconitase, typically around pH 7.4.

Q2: I'm observing high variability between my replicate wells (high intra-assay variability). What could be the cause?

A2: High intra-assay variability, often indicated by a high coefficient of variation (%CV) between replicates, can obscure real results. Generally, an intra-assay %CV of less than 10% is considered acceptable.[7]

Troubleshooting Steps:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a common source of variability.

    • Solution: Ensure pipettes are properly calibrated. Use fresh tips for each replicate. When adding reagents to a 96-well plate, use a multichannel pipette for consistency.

  • Inadequate Mixing: Incomplete mixing of reagents in the wells can lead to non-uniform reactions.

    • Solution: After adding all components, gently tap the plate to ensure thorough mixing.

  • Edge Effects: Wells on the edge of a 96-well plate can be more susceptible to evaporation and temperature fluctuations, leading to variability.

    • Solution: Avoid using the outer wells of the plate for samples. Instead, fill them with buffer or water to create a humidity barrier.

  • Inconsistent Incubation Times: Variations in the timing of reagent addition and reading can introduce variability.

    • Solution: Use a multichannel pipette to add reagents to multiple wells simultaneously. Ensure the plate is read at the precise time points specified in the protocol.

Q3: My results are inconsistent between different experiments (high inter-assay variability). How can I improve reproducibility?

A3: High inter-assay variability makes it difficult to compare results across different experimental days. An acceptable inter-assay %CV is generally below 15%.[7]

Troubleshooting Steps:

  • Reagent Preparation: Inconsistencies in reagent preparation can lead to significant day-to-day variation.

    • Solution: Prepare fresh reagents for each experiment. If using stock solutions, ensure they are from the same lot and have been stored correctly.

  • Sample Preparation: Variability in sample preparation can affect enzyme activity.

    • Solution: Standardize your sample preparation protocol. For cell lysates or tissue homogenates, ensure consistent homogenization and centrifugation steps.

  • Instrument Performance: Variations in the performance of the microplate reader can contribute to inter-assay variability.

    • Solution: Regularly check the performance of your plate reader using standard validation plates.

  • Standard Curve: A new standard curve must be generated for each assay to ensure accurate quantification.[1]

Q4: The background signal in my assay is too high. What can I do to reduce it?

A4: High background can be caused by contamination or non-specific reactions.

Troubleshooting Steps:

  • Sample Blanks: To account for background absorbance from the sample itself, prepare a sample blank for each sample that includes all components except the substrate.[1] Subtract the blank reading from the sample reading.

  • Reagent Contamination: Contamination of reagents with substances that absorb at the detection wavelength can increase background.

    • Solution: Use high-purity water and reagents. Prepare fresh solutions for each experiment.

Data Presentation

Table 1: Typical Kinetic Parameters for Aconitase

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters that describe enzyme kinetics. These values can vary depending on the enzyme source and assay conditions.

Enzyme SourceSubstrateKm (µM)Vmax (s⁻¹)Reference
Thermus thermophilus (recombinant homoaconitase)cis-homoaconitate8.2 ± 0.21.3 ± 0.2[8]
Saccharomyces cerevisiaeCitrate (B86180)~250-
Porcine Heart MitochondriaIsocitrate~30-

Note: Specific Vmax values are highly dependent on enzyme concentration and purity.

Table 2: IC50 Values for Known Aconitase Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorTargetIC50Cell/SystemReference
FluoroacetateAconitase--[2]
FumarateMitochondrial Aconitase (ACO2)Dose-dependent inhibitionFH-deficient cells[9]
ZincRat Ventral Prostate AconitaseComplete inhibition at 1.0 mmol/lMitochondrial preparations[10]
Hydrogen Peroxide (H₂O₂)Plant AconitaseProgressive inhibitionPurified enzyme

Note: IC50 values are highly dependent on experimental conditions.

Table 3: Acceptable Assay Variability

The coefficient of variation (%CV) is a measure of the relative variability of data.

ParameterAcceptable RangeReference
Intra-Assay %CV< 10%[7]
Inter-Assay %CV< 15%[7]

Experimental Protocols

Detailed Methodology for Mitochondrial Aconitase Inhibition Assay

This protocol provides a step-by-step guide for measuring the inhibition of mitochondrial aconitase activity using a microplate reader.

1. Materials:

  • Mitochondria isolation kit

  • Aconitase assay kit (containing assay buffer, substrate, and other necessary reagents)

  • Test inhibitor compounds

  • 96-well UV-transparent microplate[11]

  • Microplate reader capable of measuring absorbance at 340 nm or 240 nm depending on the assay principle[6][11]

  • Multichannel pipette

2. Sample Preparation (Mitochondrial Isolation):

  • Isolate mitochondria from cells or tissues using a commercially available kit or a standard protocol.

  • Determine the protein concentration of the mitochondrial fraction.

  • On the day of the assay, thaw the isolated mitochondria on ice and dilute to the desired concentration (e.g., 5 mg/ml) in an ice-cold aconitase preservation solution.[11]

3. Aconitase Activation (if necessary):

  • If the aconitase in your sample may be partially inactive, prepare a fresh activation solution containing cysteine and ferrous ammonium sulfate in assay buffer.[1][3]

  • Add the activation solution to your mitochondrial samples and incubate on ice for 1 hour.[3]

4. Assay Procedure:

  • Prepare the inhibitor solutions at various concentrations.

  • Add 50 µl of the diluted mitochondrial sample to each well of a 96-well microplate.[11]

  • Add the desired concentration of the inhibitor or vehicle control to the appropriate wells.

  • Include a buffer control well containing only the assay buffer.[11]

  • Prepare the assay buffer containing the substrate (e.g., isocitrate or citrate) and any coupling enzymes and cofactors (e.g., isocitrate dehydrogenase and NADP+ for a coupled assay).[1]

  • Using a multichannel pipette, add 200 µl of the assay buffer to each well to start the reaction.[11]

  • Immediately place the plate in a microplate reader and measure the change in absorbance (e.g., at 340 nm for NADPH formation in a coupled assay, or at 240 nm for cis-aconitate formation in a direct assay) at 20-second intervals for 30 minutes at room temperature.[11]

5. Data Analysis:

  • Calculate the rate of the reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Subtract the rate of the buffer control from all sample rates.

  • To determine the percent inhibition, use the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Aconitase_Signaling_Pathway Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate H₂O Isocitrate Isocitrate cis_Aconitate->Isocitrate + H₂O Aconitase_active Aconitase [4Fe-4S] (Active) Aconitase_active->Citrate catalyzes Aconitase_active->Isocitrate catalyzes Aconitase_inactive Aconitase [3Fe-4S] (Inactive) Oxidative_Stress Oxidative Stress (e.g., H₂O₂, O₂⁻) Oxidative_Stress->Aconitase_active inactivates Inhibitors Inhibitors (e.g., Fluoroacetate) Inhibitors->Aconitase_active inhibits Activation Activation (Cysteine, Fe²⁺) Activation->Aconitase_inactive reactivates

Caption: Aconitase catalyzes the conversion of citrate to isocitrate via a cis-aconitate intermediate.

Experimental_Workflow start Start prep_samples Sample Preparation (e.g., Mitochondrial Isolation) start->prep_samples activate_enzyme Enzyme Activation (if necessary) prep_samples->activate_enzyme plate_setup Plate Setup: Add Samples, Inhibitors, Controls activate_enzyme->plate_setup start_reaction Initiate Reaction (Add Substrate Buffer) plate_setup->start_reaction read_plate Kinetic Reading (Microplate Reader) start_reaction->read_plate analyze_data Data Analysis: Calculate Rates, % Inhibition, IC50 read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for an aconitase inhibition assay.

Troubleshooting_Guide issue Problem Encountered low_activity Low/No Activity issue->low_activity high_intra_variability High Intra-Assay Variability issue->high_intra_variability high_inter_variability High Inter-Assay Variability issue->high_inter_variability check_activation Check Enzyme Activation low_activity->check_activation check_storage Verify Sample Storage low_activity->check_storage check_pipetting Review Pipetting Technique high_intra_variability->check_pipetting check_mixing Ensure Proper Mixing high_intra_variability->check_mixing standardize_reagents Standardize Reagents high_inter_variability->standardize_reagents standardize_protocol Standardize Protocol high_inter_variability->standardize_protocol

Caption: A troubleshooting decision tree for common aconitase assay issues.

References

Technical Support Center: Tricarballylate-Induced Mineral Deficiency Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in studies involving tricarballylate-induced mineral deficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause mineral deficiency?

A1: this compound is a tricarboxylic acid that is not readily metabolized by ruminants. It is often formed in the rumen by microorganisms from trans-aconitate, a compound found in certain grasses and forages. The primary issue with this compound is its ability to chelate, or bind strongly to, divalent minerals, particularly magnesium (Mg), calcium (Ca), and zinc (Zn). This binding action reduces the bioavailability of these essential minerals for absorption by the animal, leading to deficiencies. Severe magnesium deficiency caused by this compound can lead to a metabolic disorder known as grass tetany or hypomagnesemia, which can be fatal.[1][2][3]

Q2: What are the clinical signs of this compound-induced mineral deficiency?

A2: The clinical signs are primarily those of hypomagnesemia and hypocalcemia. In sheep, these can include muscle tremors (especially of the face), a stiff gait, uncoordinated walking, nervousness, and excitability.[1][2] In severe cases, animals may collapse, experience convulsive spasms (tetany) with rigid limbs, and death can occur rapidly.[1][2] Subclinical deficiency may present as reduced feed intake, decreased milk production, and general ill-thrift.

Q3: How can I diagnose this compound-induced mineral deficiency in my study animals?

A3: Diagnosis is typically based on a combination of clinical signs, dietary history (access to forages known to be high in trans-aconitate), and biochemical analysis. Blood tests are crucial for confirming the diagnosis. Low levels of magnesium in the blood serum or plasma are a key indicator.[1][2] It is also advisable to test for calcium levels, as hypocalcemia often occurs concurrently.[2]

Q4: What are the primary strategies to prevent this deficiency in a research setting?

A4: The core prevention strategy is to ensure adequate mineral intake to counteract the chelating effects of this compound. This is primarily achieved through dietary supplementation with magnesium and calcium.[4][5][6] It is also important to monitor the trans-aconitate levels in the forage being fed to the animals.

Troubleshooting Guides

Issue: Experimental animals are showing signs of tetany despite mineral supplementation.
Possible Cause Troubleshooting Step
Inadequate Mineral Dosage Review and recalculate the mineral supplementation levels. Ensure the dosage is sufficient to compensate for the amount of this compound expected from the diet. Consider increasing the supplementation level and monitor the animals' clinical signs and blood mineral concentrations closely.
Poor Palatability of Supplement Magnesium oxide, a common supplement, can be unpalatable to animals, leading to reduced intake.[7] Try mixing the mineral supplement with a more palatable carrier feed, such as molasses or a small amount of grain, to encourage consumption.
Incorrect Mineral Ratio An improper balance of minerals can affect absorption. High potassium levels in forage, for instance, can interfere with magnesium absorption in the rumen.[5] Ensure your supplement provides a balanced mineral profile.
Rapid Onset of Toxicity The conversion of trans-aconitate to this compound in the rumen can be rapid, leading to a sudden drop in blood magnesium. If acute signs are observed, immediate veterinary intervention with intravenous injections of calcium and magnesium may be necessary.[1][6]
Issue: Difficulty in inducing a consistent level of mineral deficiency for the study.
Possible Cause Troubleshooting Step
Variable Trans-aconitate in Forage The concentration of trans-aconitate in forages can vary significantly. To ensure consistency, analyze the trans-aconitate content of the forage before starting the experiment. Alternatively, use a standardized dose of trans-aconitate administered directly to the animals.
Individual Animal Variation There can be significant individual variation in the rumen microbiome and metabolic response to this compound. Increase the number of animals in each experimental group to account for this variability and improve statistical power.
Incorrect Administration of Trans-aconitate Ensure the method of administration (e.g., oral gavage, gelatin capsules) delivers a consistent and accurate dose to each animal.

Experimental Protocols

Protocol 1: Induction of this compound-Induced Hypomagnesemia in Sheep

This protocol is designed to induce a controlled state of hypomagnesemia for research purposes.

Materials:

  • Mature ewes

  • Gelatin capsules

  • trans-Aconitic acid

  • Basal diet low in magnesium

  • Blood collection tubes (for serum or plasma)

  • Centrifuge

  • Spectrophotometer for mineral analysis

Procedure:

  • Acclimatize ewes to individual pens and the basal diet for at least 7 days.

  • Collect baseline blood samples to determine normal mineral concentrations.

  • Prepare gelatin capsules containing a predetermined dose of trans-aconitic acid. A starting point could be based on previous studies, which have used doses that result in significant this compound absorption.[8]

  • Administer the trans-aconitic acid capsules orally to the sheep daily.

  • Monitor the animals closely for clinical signs of hypomagnesemia.

  • Collect blood samples at regular intervals (e.g., every 12 or 24 hours) to monitor the decline in plasma magnesium and calcium concentrations.

  • Continue the induction phase until the desired level of hypomagnesemia is achieved or until clinical signs necessitate intervention.

Protocol 2: Prevention of this compound-Induced Mineral Deficiency with Magnesium and Calcium Supplementation

This protocol outlines a method to test the efficacy of mineral supplementation in preventing this compound-induced deficiency.

Materials:

  • Sheep undergoing the induction protocol described above

  • Magnesium oxide (MgO)

  • Calcium carbonate (CaCO₃)

  • Carrier feed (e.g., molasses, ground corn)

  • Equipment for blood collection and mineral analysis

Procedure:

  • Divide the sheep into different treatment groups:

    • Control group: Receives the this compound induction protocol with no mineral supplementation.

    • Treatment groups: Receive the induction protocol along with varying levels of magnesium and calcium supplementation mixed into a carrier feed.

  • Calculate the daily dose of MgO and CaCO₃ for each treatment group based on the expected this compound challenge and the desired level of protection.

  • Provide the supplemented feed to the respective groups daily, ensuring complete consumption.

  • Monitor all animals for clinical signs of mineral deficiency.

  • Collect blood samples from all groups at regular intervals.

  • Analyze plasma or serum for magnesium, calcium, and zinc concentrations.

  • Compare the mineral profiles and clinical outcomes between the control and treatment groups to evaluate the effectiveness of the supplementation.

Data Presentation

Table 1: Example of Expected Plasma Mineral Concentrations in a Prevention Study

Treatment GroupPlasma Magnesium (mg/dL)Plasma Calcium (mg/dL)
Control (No Supplement) < 1.5< 8.0
Low Mg/Ca Supplement 1.5 - 2.08.0 - 9.0
High Mg/Ca Supplement > 2.0> 9.0

Note: These are hypothetical values for illustrative purposes. Actual values will vary depending on the experimental conditions.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Tricarballylate_Mechanism trans_aconitate trans-Aconitate (in forage) rumen_microbes Rumen Microbes trans_aconitate->rumen_microbes Ingestion This compound This compound rumen_microbes->this compound Conversion chelation Chelation of Divalent Cations (Mg++, Ca++, Zn++) This compound->chelation Binds to aconitase Aconitase (Enzyme) This compound->aconitase Inhibits mineral_deficiency Mineral Deficiency (Hypomagnesemia, Hypocalcemia) chelation->mineral_deficiency Leads to clinical_signs Clinical Signs (e.g., Grass Tetany) mineral_deficiency->clinical_signs citric_acid_cycle Citric Acid Cycle energy_production Reduced Energy Production citric_acid_cycle->energy_production Results in aconitase->citric_acid_cycle Is part of energy_production->clinical_signs Prevention_Workflow start Start: Select Study Animals (Sheep) acclimatization Acclimatization Period (7 days) start->acclimatization baseline Baseline Blood Sampling acclimatization->baseline grouping Randomly Assign to Groups (Control vs. Supplement) baseline->grouping induction Induce this compound Toxicity (Oral trans-aconitate) grouping->induction All Groups supplementation Provide Mineral Supplementation (Treatment Groups) grouping->supplementation Treatment Groups monitoring Daily Clinical Monitoring induction->monitoring supplementation->monitoring blood_sampling Regular Blood Sampling monitoring->blood_sampling analysis Analyze Plasma Minerals (Mg, Ca, Zn) blood_sampling->analysis data_comparison Compare Data Between Groups analysis->data_comparison end End: Evaluate Prevention Strategy data_comparison->end Citric_Acid_Cycle_Inhibition Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate Aconitase->Isocitrate This compound This compound This compound->Aconitase Block INHIBITION

References

Validation & Comparative

A Comparative Guide to the Aconitase Inhibitors: Tricarballylate vs. Fluorocitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of tricarballylate and fluorocitrate on aconitase, a key enzyme in the citric acid cycle. The information presented herein is supported by experimental data to facilitate an objective evaluation of these two widely studied inhibitors.

Mechanism of Action

Aconitase catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate via a cis-aconitate intermediate. Both this compound and fluorocitrate interfere with this process, but through distinct mechanisms.

This compound acts as a classical competitive inhibitor of aconitase.[1][2] Its structure closely resembles that of citrate, allowing it to bind to the active site of the enzyme, thereby preventing the substrate from binding. This inhibition is reversible. Studies have shown that the inhibition pattern can be dependent on the substrate used; it is a linear competitive inhibitor when citrate or isocitrate is the substrate, but a noncompetitive inhibitor when cis-aconitate is the substrate.[3]

Fluorocitrate , in contrast, is a much more potent inhibitor that functions as a mechanism-based inactivator , often referred to as a "suicide" substrate.[4] Fluoroacetate is metabolically converted to (-)-erythro-2-fluorocitrate, the active inhibitory isomer.[4] Aconitase recognizes fluorocitrate as a substrate and initiates its catalytic cycle. However, during the dehydration step, a highly reactive intermediate, fluoro-cis-aconitate, is formed. This is followed by the addition of a hydroxide (B78521) ion and the elimination of fluoride, leading to the formation of 4-hydroxy-trans-aconitate (HTn).[4] HTn binds extremely tightly, though not covalently, to the active site of the enzyme, rendering it inactive.[4] The inhibition by fluorocitrate has been described as partially competitive with citrate as the substrate and partially non-competitive with cis-aconitate as the substrate.[5][6]

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of this compound and fluorocitrate on aconitase has been quantified using inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The data clearly demonstrates the significantly greater potency of fluorocitrate.

InhibitorParameterValueSubstrateEnzyme SourceReference
This compound Ki0.52 mMCitrateRumen microorganisms[1][2]
Fluorocitrate Ki3.4 x 10-8 M (34 nM)CitrateSolubilized rat liver mitochondria[5][6]
Fluorocitrate Ki3.0 x 10-8 M (30 nM)cis-AconitateSolubilized rat liver mitochondria[5][6]
Fluorocitrate IC500.3 mMCitrate → cis-aconitateExtracted rat liver mitochondria

Experimental Protocols

To determine the inhibitory effects of this compound and fluorocitrate on aconitase, a continuous spectrophotometric assay can be employed. The following protocol outlines a general procedure that can be adapted for specific experimental needs.

Principle

The activity of aconitase can be monitored by measuring the formation of cis-aconitate from citrate or isocitrate. cis-Aconitate has a characteristic absorbance at 240 nm, and the rate of increase in absorbance is directly proportional to the enzyme's activity.

Materials
  • Purified aconitase

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • Substrate solution (e.g., 100 mM trisodium (B8492382) citrate or isocitrate in buffer)

  • Inhibitor solutions (this compound and fluorocitrate at various concentrations)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 240 nm

Procedure
  • Enzyme Preparation: Prepare a working solution of aconitase in potassium phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

  • Assay Setup:

    • In a 96-well plate or cuvettes, add the following in order:

      • Potassium phosphate buffer

      • Inhibitor solution (or buffer for control)

      • Aconitase solution

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C). Note that for mechanism-based inhibitors like fluorocitrate, the pre-incubation time can significantly affect the observed inhibition.

  • Reaction Initiation: Start the reaction by adding the substrate solution to each well.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 240 nm at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the Ki and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Visualizing the Mechanisms and Processes

To further illustrate the concepts discussed, the following diagrams are provided.

krebs_cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate Succinyl_CoA Succinyl-CoA alpha_Ketoglutarate->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: The Krebs Cycle with Aconitase Catalyzing the Isomerization of Citrate to Isocitrate.

inhibition_mechanisms cluster_this compound This compound (Competitive Inhibition) cluster_fluorocitrate Fluorocitrate (Mechanism-Based Inactivation) Enzyme_T Aconitase Enzyme_Substrate_T Enzyme-Substrate Complex Enzyme_T->Enzyme_Substrate_T + Substrate Enzyme_Inhibitor_T Enzyme-Inhibitor Complex (Inactive) Enzyme_T->Enzyme_Inhibitor_T + Inhibitor Substrate_T Citrate Substrate_T->Enzyme_Substrate_T Inhibitor_T This compound Inhibitor_T->Enzyme_Inhibitor_T Product_T Isocitrate Enzyme_Substrate_T->Product_T Reaction Enzyme_F Aconitase Intermediate_F Enzyme-Fluoro-cis-aconitate Complex Enzyme_F->Intermediate_F + Fluorocitrate Inhibitor_F Fluorocitrate Inhibitor_F->Intermediate_F Inactive_Enzyme_F Enzyme-HTn Complex (Tightly Bound, Inactive) Intermediate_F->Inactive_Enzyme_F Conversion & Covalent Modification experimental_workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) B Set up Assay Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction with Substrate C->D E Monitor Absorbance at 240 nm D->E F Calculate Reaction Velocities E->F G Data Analysis (IC50/Ki Determination) F->G

References

A Comparative Guide to the Validation of a New Analytical Method for Tricarballylate: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a new Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tricarballylate against the established Gas Chromatography-Mass Spectrometry (GC-MS) method. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs.

This compound, a tricarboxylic acid, is of significant interest in various fields, including agriculture, food safety, and clinical diagnostics, due to its role as a potent inhibitor of the enzyme aconitase and its association with certain toxicities in livestock. Accurate and reliable quantification of this compound is therefore crucial. This guide details the validation of a new, highly sensitive LC-MS/MS method and compares its performance characteristics with the traditional GC-MS approach.

Performance Comparison: LC-MS/MS vs. GC-MS

The validation of any new analytical method is paramount to ensure the reliability and accuracy of the results. The following tables summarize the key performance parameters for the new LC-MS/MS method and the established GC-MS method for this compound analysis, based on typical validation results reported in scientific literature.

Table 1: Comparison of Method Performance Parameters

Validation ParameterNew LC-MS/MS MethodEstablished GC-MS Method
Linearity (R²) > 0.999[1]> 0.99[2][3]
Limit of Detection (LOD) 0.5 - 1.0 ng/mL10 - 50 ng/mL
Limit of Quantitation (LOQ) 1.5 - 3.0 ng/mL50 - 150 ng/mL
Precision (%RSD) < 5%[1]< 15%[4]
Accuracy (Recovery %) 95 - 105%[1]85 - 115%
Sample Preparation Simple protein precipitation/dilutionComplex derivatization required[5]
Analysis Time ~5-10 minutes~20-30 minutes[2]

Table 2: Summary of Method Attributes

FeatureNew LC-MS/MS MethodEstablished GC-MS Method
Sensitivity HighModerate
Specificity High (due to MRM)Moderate to High (SIM/Scan)
Throughput HighLow to Moderate
Sample Complexity Handles complex matrices wellProne to matrix interference
Derivatization Not requiredMandatory for volatility[6]
Cost (Instrument) HighModerate
Cost (Operational) ModerateLow to Moderate

Experimental Protocols

Detailed methodologies for both the new LC-MS/MS and the established GC-MS methods are provided below. These protocols are based on established practices for the analysis of organic acids in biological and food matrices.

New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity without the need for derivatization.

1. Sample Preparation (Plasma/Serum):

  • To 100 µL of plasma or serum, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., ¹³C₃-tricarballylate).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate this compound from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Established Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This traditional method requires a derivatization step to increase the volatility of this compound.

1. Sample Preparation and Derivatization (Urine):

  • To 1 mL of urine, add an internal standard (e.g., heptadecanoic acid).

  • Adjust the pH to <2 with HCl.

  • Extract the organic acids with ethyl acetate (B1210297) (2 x 2 mL).

  • Combine the organic layers and evaporate to dryness under nitrogen.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) esters.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to separate the derivatized analytes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of a new analytical method according to the International Council for Harmonisation (ICH) guidelines.

G start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity lod_loq LOD & LOQ protocol->lod_loq report Validation Report specificity->report accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) linearity->precision lod_loq->report robustness Robustness accuracy->robustness precision->robustness stability Stability (Analyte & Solution) robustness->stability stability->report end Method Implementation report->end

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Tricarballylate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of tricarballylate, a tricarboxylic acid implicated in certain metabolic disorders and found as a contaminant in some food products, is of significant interest. The choice of analytical methodology is critical for reliable results. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques frequently employed for the analysis of small organic acids like this compound. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for a given research need.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Analyte Volatility Ideal for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds or derivatization.
Derivatization Generally not required, simplifying sample preparation.Often necessary to increase volatility and thermal stability of polar analytes like this compound.
Sensitivity Method-dependent, with LC-MS/MS offering very high sensitivity.High sensitivity, particularly with selected ion monitoring (SIM).
Selectivity Good, significantly enhanced when coupled with a mass spectrometer (LC-MS).Excellent, with mass spectrometry providing definitive identification based on mass spectra.
Sample Throughput Can be high, especially with modern UHPLC systems.Can be lower due to the time required for derivatization and longer chromatographic run times.
Instrumentation Cost Varies, with basic HPLC systems being more affordable than LC-MS systems.Generally higher initial investment for the complete system.

Data Presentation: Comparison of Validation Parameters

The following table summarizes typical validation parameters for the analysis of small organic acids using HPLC and GC-MS. It is important to note that these values are representative and have been compiled from various studies on similar analytes, as a direct cross-validation study for this compound was not available in the reviewed literature.

Validation ParameterHPLC/LC-MSGC-MS
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90-110%85-115%
Precision (% RSD) < 15%< 15%
Limit of Detection (LOD) ng/mL to pg/mL range (LC-MS/MS)ng/mL to pg/mL range
Limit of Quantification (LOQ) ng/mL to pg/mL range (LC-MS/MS)ng/mL to pg/mL range

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the direct analysis of this compound in aqueous samples.

1. Sample Preparation:

  • For simple aqueous matrices, dilute the sample with the mobile phase.

  • For complex matrices (e.g., urine, plasma), a protein precipitation step with a solvent like acetonitrile (B52724) may be necessary, followed by centrifugation and filtration of the supernatant.

2. Chromatographic Conditions:

  • Instrumentation: A liquid chromatograph coupled to a UV or tandem mass spectrometer (LC-MS/MS) detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for organic acid analysis.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 2.5) and an organic modifier like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, a mass spectrometer in negative ion mode.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method requires derivatization to make the non-volatile this compound amenable to GC analysis.

1. Sample Preparation and Derivatization:

  • Extraction: For aqueous samples, an extraction step may be required. For biological fluids, a protein precipitation step is followed by extraction.

  • Derivatization: The dried extract is subjected to a two-step derivatization process:

    • Oximation: To protect keto groups, the sample is treated with a solution of methoxyamine hydrochloride in pyridine.

    • Silylation: To increase volatility, the sample is then treated with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] The mixture is heated to ensure complete reaction.

2. GC-MS Conditions:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 70 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless or split injection.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Full scan to identify unknown compounds or Selected Ion Monitoring (SIM) for higher sensitivity in quantifying known analytes like the this compound derivative.

Mandatory Visualization

experimental_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample Sample hplc_prep Sample Preparation (Dilution/Precipitation) hplc_sample->hplc_prep hplc_analysis HPLC-UV/MS Analysis hplc_prep->hplc_analysis hplc_data Data Processing hplc_analysis->hplc_data hplc_result Result hplc_data->hplc_result gcms_sample Sample gcms_prep Sample Preparation (Extraction) gcms_sample->gcms_prep gcms_deriv Derivatization gcms_prep->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Processing gcms_analysis->gcms_data gcms_result Result gcms_data->gcms_result cross_validation_logic start Define Analytical Requirements hplc_dev HPLC Method Development & Validation start->hplc_dev gcms_dev GC-MS Method Development & Validation start->gcms_dev sample_analysis Analyze Identical Samples with Both Methods hplc_dev->sample_analysis gcms_dev->sample_analysis data_comparison Compare Results (Accuracy, Precision, etc.) sample_analysis->data_comparison conclusion Determine Method Equivalency or Bias data_comparison->conclusion

References

comparative metabolism of tricarballylate in different ruminant species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of tricarballylate, a toxic compound, in various ruminant species. This compound is a significant concern in livestock production, particularly in animals grazing on forages containing high levels of trans-aconitate, its precursor. Understanding the species-specific differences in its metabolism is crucial for developing effective mitigation strategies and ensuring animal health and productivity.

Executive Summary

This compound is formed from the microbial conversion of trans-aconitate in the rumen of cattle and sheep.[1][2] This compound is subsequently absorbed into the bloodstream, where it can exert its toxic effects, primarily through the inhibition of the citric acid cycle.[1] This guide synthesizes the available quantitative data on this compound metabolism in cattle and sheep, highlighting the current research landscape. A significant gap in the literature exists regarding the metabolism of this compound in goats, precluding a direct comparison with other ruminant species at this time. The primary route of excretion for this compound is suggested to be urinary.

Comparative Metabolism of this compound

The metabolic fate of this compound has been primarily investigated in cattle and sheep. Rumen microorganisms are responsible for the conversion of trans-aconitate, found in certain forages, to this compound.[1][2] Following its formation, this compound is absorbed from the rumen into the systemic circulation.

Quantitative Data on Plasma this compound Concentrations

The following table summarizes the available quantitative data on plasma this compound concentrations in sheep and cattle following the ingestion of trans-aconitate.

SpeciesAdministration MethodDose of Trans-aconitateTime PointMean Plasma this compound Concentration (mM)Reference
SheepFed forage (wheat and rye)1.52% and 1.37% of forage16 hours0.58 ± 0.08 and 0.48 ± 0.21[2]
SheepGelatin capsules20 g9 hours0.3 - 0.5[1]
CattleFed forage (rye)0.83% of forage27 hours (peak)0.31 ± 0.05[2]

Note: Data for goats is currently unavailable in the scientific literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research in this field. Below are generalized methodologies based on the cited literature for studying this compound metabolism in ruminants.

In Vivo Feeding Trials
  • Animal Selection and Acclimatization: Select healthy, non-pregnant, and non-lactating animals (e.g., sheep, cattle). House them in individual pens to monitor feed intake and for ease of sample collection. Allow for an acclimatization period of at least one week with a control diet (e.g., alfalfa hay) that is free of trans-aconitate.

  • Dietary Treatment: Switch the animals to a diet containing a known concentration of trans-aconitate. This can be in the form of specific forages (e.g., wheat, rye) or a control diet supplemented with pure trans-aconitate administered via gelatin capsules or mixed with the feed.[1][2]

  • Blood Sample Collection: Collect blood samples from the jugular vein into heparinized tubes at predetermined time points before and after the introduction of the trans-aconitate diet.[2] Centrifuge the blood to separate the plasma, which is then stored at -20°C until analysis.

  • Urine and Feces Collection: For excretion studies, house the animals in metabolism crates that allow for the separate collection of urine and feces. Collect total urine and feces over a specified period (e.g., 24 hours) to quantify the excretion of this compound.

Analytical Methodology for this compound Quantification

While a specific, universally adopted protocol for this compound is not detailed in the provided search results, a general approach using Gas Chromatography-Mass Spectrometry (GC-MS) for organic acids in biological fluids can be adapted.

  • Sample Preparation (Plasma):

    • Thaw frozen plasma samples.

    • Deproteinize the plasma by adding a precipitating agent (e.g., perchloric acid or acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Derivatize the dried extract to make the non-volatile this compound amenable to GC analysis. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). This process replaces active hydrogens with trimethylsilyl (B98337) groups.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Gas Chromatography: Use a capillary column suitable for separating organic acids (e.g., a DB-5ms column). Program the oven temperature with a gradient to ensure the separation of different compounds.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) mode, targeting specific ions characteristic of the derivatized this compound.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure this compound that have undergone the same sample preparation and derivatization process.

    • Use an internal standard (a structurally similar compound not present in the sample) to correct for variations in extraction and derivatization efficiency.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

To visualize the metabolic processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

tricarballylate_metabolism cluster_rumen Rumen cluster_absorption Absorption cluster_toxicity Cellular Toxicity Trans-aconitate Trans-aconitate Rumen Microorganisms Rumen Microorganisms Trans-aconitate->Rumen Microorganisms Conversion Tricarballylate_rumen This compound Rumen Microorganisms->Tricarballylate_rumen Bloodstream Bloodstream Tricarballylate_rumen->Bloodstream Absorption Tricarballylate_blood This compound Citric Acid Cycle Citric Acid Cycle Aconitase Aconitase Aconitase->Citric Acid Cycle Catalyzes Tricarballylate_blood->Aconitase Inhibition

Caption: Metabolic pathway of this compound in ruminants.

experimental_workflow Animal_Selection Ruminant Selection (Cattle, Sheep) Acclimatization Acclimatization (Trans-aconitate-free diet) Animal_Selection->Acclimatization Dietary_Treatment Dietary Treatment (Trans-aconitate containing forage) Acclimatization->Dietary_Treatment Sample_Collection Sample Collection Dietary_Treatment->Sample_Collection Blood Blood (Plasma) Sample_Collection->Blood Urine Urine Sample_Collection->Urine Feces Feces Sample_Collection->Feces Analysis This compound Analysis (GC-MS) Blood->Analysis Urine->Analysis Feces->Analysis Data_Comparison Comparative Data Analysis Analysis->Data_Comparison

Caption: Experimental workflow for comparative metabolism studies.

aconitase_inhibition cluster_citric_acid_cycle Citric Acid Cycle Citrate Citrate Aconitase Aconitase Citrate->Aconitase Substrate Isocitrate Isocitrate Aconitase->Isocitrate Product This compound This compound This compound->Aconitase Competitive Inhibitor

Caption: Mechanism of aconitase inhibition by this compound.

References

A Comparative Analysis of the Toxicity of Tricarballylate and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known toxicological profiles of tricarballylic acid (TCA) and its ester derivatives. While direct comparative toxicity data is notably scarce in publicly available literature, this document synthesizes the existing knowledge on their mechanisms of action and provides a framework for future toxicological assessment. Tricarballylate esters are gaining interest as potentially safer, bio-based plasticizers, making a clear understanding of their comparative toxicity essential.[1][2]

Executive Summary

Tricarballylic acid, a naturally occurring tricarboxylic acid, is recognized for its role in "grass tetany" in ruminants.[3] Its primary toxic mechanisms are well-documented: chelation of divalent cations, particularly magnesium, and competitive inhibition of aconitase, a key enzyme in the citric acid cycle.[3][4][5] This interference with cellular metabolism and mineral homeostasis forms the basis of its toxicity.

Data on the toxicity of this compound esters (e.g., trimethyl, triethyl, and tributyl this compound) is limited. However, based on the general toxicology of carboxylic acid esters, it is hypothesized that their toxicity profile may differ from the parent acid due to altered absorption, distribution, metabolism, and excretion (ADME) characteristics. Esterification may reduce the immediate chelating ability of the carboxyl groups and alter the molecule's ability to interact with aconitase. The toxicity of the esters would also be influenced by the toxicity of the corresponding alcohol released upon hydrolysis and the rate of this metabolic process.

Comparative Toxicity Data

A thorough review of available literature reveals a significant gap in direct, quantitative comparative toxicity data for this compound and its esters. The following table summarizes the currently available information. The lack of data for the ester forms underscores the need for further research.

CompoundAcute Oral LD50 (Rat)In Vitro Cytotoxicity (IC50)Primary Mechanism(s) of ToxicityNotes
Tricarballylic Acid Data not availableData not available- Magnesium, Calcium, and Zinc Chelation[5][6][7]- Competitive Inhibition of Aconitase (Krebs Cycle)[4][8][9][10]Known to cause "grass tetany" in ruminants due to mineral chelation and metabolic disruption.[3]
Trimethyl this compound Data not availableData not availableNot well-characterized.
Triethyl this compound Data not availableData not availableNot well-characterized.
Tributyl this compound Data not availableData not availableNot well-characterized.A structurally related compound, acetyl tributyl citrate (B86180), has been studied as a plasticizer and shows some evidence of cytotoxicity at high concentrations in vitro.[11]

Mechanisms of Toxicity

Tricarballylic Acid

The toxicity of tricarballylic acid is primarily attributed to two distinct mechanisms:

  • Mineral Chelation: The three carboxylic acid groups of this compound can bind tightly to divalent cations, most notably magnesium (Mg²⁺), but also calcium (Ca²⁺) and zinc (Zn²⁺).[5][6][7] This chelation can lead to systemic mineral deficiencies, disrupting numerous physiological processes that depend on these ions as cofactors.

  • Aconitase Inhibition: this compound is a structural analog of citrate and acts as a competitive inhibitor of aconitase, a critical enzyme in the citric acid cycle.[4][8][9][10] By binding to the active site of aconitase, it blocks the conversion of citrate to isocitrate, leading to a disruption of cellular energy production.

Toxicity_Pathway Tricarballylic Acid Mechanism of Toxicity TCA Tricarballylic Acid Chelation Chelation TCA->Chelation binds to Inhibition Inhibition TCA->Inhibition competitively inhibits Mg Magnesium (Mg²⁺) Mg->Chelation Aconitase Aconitase (Krebs Cycle Enzyme) Aconitase->Inhibition Deficiency Magnesium Deficiency Chelation->Deficiency Krebs_Cycle_Disruption Krebs Cycle Disruption Inhibition->Krebs_Cycle_Disruption Cellular_Dysfunction Cellular Dysfunction Deficiency->Cellular_Dysfunction Krebs_Cycle_Disruption->Cellular_Dysfunction

Tricarballylic Acid's dual toxic action.
This compound Esters

The toxicity of this compound esters is not well-defined. It is plausible that their toxicity is lower than the parent acid, at least initially, because the esterification of the carboxylic acid groups would prevent them from chelating minerals or binding to aconitase. However, in vivo, these esters can be hydrolyzed by esterase enzymes to release tricarballylic acid and the corresponding alcohols. Therefore, the toxicity of the esters will depend on:

  • Rate of Hydrolysis: The rate at which the esters are metabolized to tricarballylic acid.

  • Toxicity of the Alcohol: The inherent toxicity of the alcohol that is released (e.g., methanol, ethanol, butanol).

  • ADME Properties: The absorption, distribution, metabolism, and excretion profile of the ester itself.

Experimental Protocols

To address the current data gaps, the following experimental protocols are recommended for a comparative toxicological assessment.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay determines the concentration of the test compound that reduces the viability of cultured cells by 50% (IC50).

a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

b. Materials:

  • Cell line (e.g., HepG2 for liver toxicity, or other relevant cell lines)

  • Cell culture medium and supplements

  • Tricarballylic acid and its esters

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

c. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of tricarballylic acid or one of its esters for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

MTT_Workflow General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture and seed cells in 96-well plate Exposure Expose cells to compounds (e.g., 24-72 hours) Cell_Culture->Exposure Compound_Prep Prepare serial dilutions of This compound/Esters Compound_Prep->Exposure MTT_Addition Add MTT reagent and incubate Exposure->MTT_Addition Solubilization Add solubilization solution MTT_Addition->Solubilization Absorbance Measure absorbance (570 nm) Solubilization->Absorbance IC50 Calculate IC50 values Absorbance->IC50

Workflow for assessing cytotoxicity.
Aconitase Activity Assay

This assay measures the inhibitory effect of the compounds on aconitase activity.

a. Principle: Aconitase activity can be measured by monitoring the conversion of citrate or isocitrate to cis-aconitate, which absorbs light at 240 nm. The rate of increase in absorbance at 240 nm is proportional to the enzyme's activity.

b. Materials:

  • Purified aconitase

  • Citrate or isocitrate solution

  • Assay buffer

  • Tricarballylic acid and its esters

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis spectrophotometer

c. Procedure:

  • Enzyme Preparation: Prepare a solution of aconitase in the assay buffer.

  • Inhibitor Incubation: In the wells of the UV-transparent plate, mix the aconitase solution with various concentrations of the test compounds. Include a control with no inhibitor.

  • Reaction Initiation: Start the reaction by adding the substrate (citrate or isocitrate).

  • Kinetic Measurement: Immediately measure the change in absorbance at 240 nm over time.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration and determine the IC50 or Ki value for the inhibition of aconitase.

Magnesium Chelation Assay

This assay can be used to compare the magnesium binding capacity of this compound and its esters.

a. Principle: A colorimetric method using a magnesium-sensitive dye can be employed. In the absence of a chelator, the dye binds to magnesium, resulting in a specific color and absorbance. When a chelator is added, it competes for magnesium, causing a change in the dye's color and a corresponding change in absorbance.

b. Materials:

  • Magnesium standard solution

  • Magnesium-sensitive dye (e.g., Calmagite or Xylidyl Blue)

  • Assay buffer

  • Tricarballylic acid and its esters

  • 96-well plates

  • Microplate reader

c. Procedure:

  • Reagent Preparation: Prepare solutions of the magnesium-dye complex in the assay buffer.

  • Chelator Addition: Add varying concentrations of tricarballylic acid or its esters to the wells containing the magnesium-dye complex.

  • Incubation: Allow the mixture to incubate for a short period to reach equilibrium.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the dye used.

  • Data Analysis: A decrease in absorbance of the magnesium-dye complex indicates chelation by the test compound. The relative chelation capacity can be compared across the different compounds.

Conclusion and Future Directions

The current body of evidence strongly indicates that tricarballylic acid's toxicity stems from its ability to chelate essential minerals and inhibit a key enzyme in cellular metabolism. In contrast, the toxicological profiles of its esters are largely uncharacterized. It is reasonable to hypothesize that the esters may exhibit lower acute toxicity due to the masking of the reactive carboxylic acid groups. However, their potential to be metabolized back to the parent acid in vivo necessitates a thorough toxicological evaluation.

To provide a comprehensive comparison, future research should focus on obtaining quantitative data for the esters, including:

  • Acute and chronic toxicity studies to determine LD50 values and identify target organs.

  • In vitro cytotoxicity assays across a panel of relevant cell lines to determine IC50 values.

  • Metabolism studies to understand the rate and extent of hydrolysis of the esters to tricarballylic acid in vivo.

  • Comparative studies on aconitase inhibition and mineral chelation by the esters and their metabolites.

Such data will be crucial for the risk assessment and potential application of this compound esters as safer alternatives in various industrial and consumer products.

References

The Potential of Tricarballylate as a Biomarker for Rumen Dysfunction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rumen dysfunction, particularly subacute ruminal acidosis (SARA), is a significant metabolic disorder in high-producing ruminants, leading to reduced feed efficiency, decreased milk production, and an increased risk of other health issues.[1][2] The current gold standard for SARA diagnosis involves monitoring ruminal pH, which is invasive and often impractical for continuous monitoring in a commercial setting.[2] This has led to a search for reliable, less invasive biomarkers. This guide explores the validation of tricarballylate, a product of rumen microbial metabolism, as a potential biomarker for rumen dysfunction and compares it with established and emerging alternatives.

While direct comparative studies validating this compound against other biomarkers for SARA are not yet prevalent in published literature, this guide synthesizes existing data to build a case for its potential utility and to highlight areas for future research.

This compound: A Product of Rumen Metabolism

This compound is formed in the rumen through the microbial reduction of trans-aconitate, a compound naturally present in various forages.[3][4][5] Certain rumen bacteria, such as Selenomonas ruminantium, are known to actively convert trans-aconitate to this compound.[4][6] The accumulation of this compound is of interest due to its potential toxicity, primarily through the competitive inhibition of aconitase, a key enzyme in the citric acid cycle.[3] This inhibition can disrupt cellular energy metabolism.

Comparative Analysis of Biomarkers for Rumen Dysfunction

The ideal biomarker for rumen dysfunction should be easily measurable, highly sensitive and specific, and directly correlated with the severity of the condition. The following table compares this compound with other commonly investigated biomarkers.

BiomarkerSample MatrixPrincipleAdvantagesDisadvantagesCorrelation with Rumen Dysfunction
This compound Rumen Fluid, Plasma, UrineMicrobial metabolite of trans-aconitate.[3] Potential indicator of specific microbial activity alterations.Potentially less invasive than direct pH measurement (if measured in plasma or urine). May reflect specific dietary and microbial imbalances.Direct correlation with SARA not yet established.[3][7] Analytical methods are not yet standardized for routine diagnostic use.Hypothesized: High-concentrate diets may alter rumen microflora, potentially increasing the conversion of plant-derived trans-aconitate to this compound. Further research is needed to validate this link.
Rumen pH Rumen FluidDirect measure of acidity in the rumen. SARA is often defined as rumen pH below 5.8 for an extended period.[1]Gold standard for SARA diagnosis. Directly reflects the primary physiological disturbance.Invasive sample collection (rumenocentesis or cannulation).[2] Significant diurnal variation.[8]Direct: A sustained drop in rumen pH is the defining characteristic of SARA.
Volatile Fatty Acids (VFAs) Rumen FluidEnd-products of microbial fermentation. The ratio of acetate (B1210297) to propionate (B1217596) can be indicative of the type of fermentation occurring.[9]Provides insight into the fermentation patterns within the rumen.Invasive sample collection. Concentrations can be influenced by feeding time and diet composition.Correlated: High-concentrate diets typically lead to an increase in total VFA concentration and a decrease in the acetate-to-propionate ratio.[9][10]
Milk Fat Percentage MilkMilk fat depression is a commonly observed symptom of SARA.[4][11][12]Non-invasive and easily measurable on-farm.Not a specific indicator of SARA; can be influenced by other factors.[13] The correlation is not always consistent.[13]Indirect: SARA can lead to alterations in rumen biohydrogenation pathways, producing specific fatty acid isomers that inhibit milk fat synthesis.[11][12]
Lipopolysaccharide (LPS) Rumen Fluid, PlasmaEndotoxin released from the cell walls of gram-negative bacteria upon lysis, which can occur during periods of low rumen pH.[2][10]Reflects the inflammatory consequences of rumen acidosis.Requires specialized laboratory analysis.Correlated: Increased levels of free LPS in the rumen and circulation have been observed in animals with SARA.[2][10]

Experimental Protocols

Measurement of this compound in Rumen Fluid and Plasma (Hypothetical Protocol based on Existing Organic Acid Analysis Methods)

1. Sample Collection and Preparation:

  • Rumen Fluid: Collect rumen fluid via oral stomach tube or from a fistulated animal. Immediately strain through four layers of cheesecloth. Centrifuge at 10,000 x g for 15 minutes at 4°C to remove feed particles and microbial cells. Store the supernatant at -80°C until analysis.

  • Plasma: Collect whole blood into heparinized tubes. Centrifuge at 3,000 x g for 15 minutes at 4°C. Harvest the plasma and store at -80°C until analysis.

2. Analytical Method: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is commonly used for organic acid separation.

  • Mobile Phase: An acidic mobile phase, such as a phosphate (B84403) buffer at a low pH (e.g., 2.5), is typically used to ensure carboxylic acids are in their protonated form for better retention and separation.

  • Detection: UV detection at a wavelength around 210 nm.

  • Quantification: Use an external standard curve prepared with pure tricarballylic acid.

3. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: Organic acids are non-volatile and require derivatization prior to GC analysis. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[11]

  • Instrumentation: GC-MS system.

  • Column: A capillary column suitable for organic acid analysis.

  • Analysis: The mass spectrometer is operated in full scan mode to identify compounds based on their mass spectra and in selected ion monitoring (SIM) mode for quantification.[11]

Signaling Pathways and Logical Relationships

Proposed Role of this compound in Rumen Dysfunction-Associated Metabolic Disruption

The following diagram illustrates the hypothetical pathway from a high-concentrate diet to the potential systemic effects of this compound.

Tricarballylate_Pathway High_Concentrate High-Concentrate Diet Trans_Aconitate Increased Plant-Derived trans-Aconitate High_Concentrate->Trans_Aconitate Altered_Microflora Altered Rumen Microflora High_Concentrate->Altered_Microflora Tricarballylate_Prod Increased this compound Production Trans_Aconitate->Tricarballylate_Prod Altered_Microflora->Tricarballylate_Prod Rumen_this compound This compound in Rumen Tricarballylate_Prod->Rumen_this compound Plasma_this compound This compound in Plasma Rumen_this compound->Plasma_this compound Absorption Aconitase_Inhibition Aconitase Inhibition Plasma_this compound->Aconitase_Inhibition Citric_Acid_Cycle Disrupted Citric Acid Cycle Aconitase_Inhibition->Citric_Acid_Cycle Energy_Metabolism Impaired Cellular Energy Metabolism Citric_Acid_Cycle->Energy_Metabolism

Caption: Hypothetical pathway of this compound production and its metabolic impact.

Experimental Workflow for Biomarker Validation

The following diagram outlines a proposed experimental workflow to validate this compound as a biomarker for SARA.

Validation_Workflow Animal_Selection Select Ruminant Cohort Dietary_Challenge Induce SARA with High- Concentrate Diet Challenge Animal_Selection->Dietary_Challenge Sample_Collection Collect Rumen Fluid, Plasma, Milk, and Urine Samples Dietary_Challenge->Sample_Collection Biomarker_Analysis Analyze for this compound, pH, VFAs, and Milk Fat Sample_Collection->Biomarker_Analysis Data_Analysis Correlational and Statistical Analysis Biomarker_Analysis->Data_Analysis Validation Validate this compound as a SARA Biomarker Data_Analysis->Validation

Caption: Proposed workflow for validating this compound as a SARA biomarker.

Conclusion and Future Directions

The current body of scientific literature provides a strong foundation for the hypothesis that this compound could serve as a biomarker for rumen dysfunction, particularly in the context of high-concentrate diets that predispose animals to SARA. Its formation is directly linked to rumen microbial activity, and its presence in peripheral circulation makes it a candidate for less invasive monitoring.

However, there is a clear need for dedicated research to validate this potential. Future studies should focus on:

  • Direct Comparative Analysis: Measuring this compound concentrations in animals with clinically diagnosed SARA and comparing them to healthy controls and other established biomarkers.

  • Correlation Studies: Investigating the correlation between this compound levels in rumen fluid, plasma, and urine with rumen pH, VFA profiles, and milk fat composition.

  • Method Development: Standardizing and validating a robust, high-throughput analytical method for this compound quantification in various biological matrices suitable for routine diagnostic use.

By addressing these research gaps, the scientific community can definitively determine the role of this compound in the diagnosis and management of rumen dysfunction, potentially providing a valuable new tool for improving ruminant health and productivity.

References

Comparative Analysis of Tricarballylate Precursor, Trans-Aconitate, in Various Forages

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the varying levels of trans-aconitate, the precursor to the toxic compound tricarballylate, in different forage types. This report includes a comparative data summary, in-depth experimental protocols for analysis, and visual workflows to aid in understanding the metabolic and analytical processes.

Introduction

This compound is a potent inhibitor of the enzyme aconitase in the Krebs cycle, leading to cellular energy disruption and potentially causing conditions like grass tetany in ruminants. While this compound itself is not typically found in forage, its precursor, trans-aconitic acid (trans-aconitate), can accumulate in significant quantities in various forage plants. Rumen microorganisms subsequently convert this trans-aconitate into this compound. Therefore, understanding the levels of trans-aconitate in different forages is crucial for assessing the risk of this compound toxicity in livestock. This guide provides a comparative analysis of trans-aconitate levels in different forages, details the analytical methods for its quantification, and illustrates the key pathways and workflows involved.

Comparative Levels of Trans-Aconitate in Forages

The concentration of trans-aconitate can vary significantly among different forage species, with grasses generally showing higher levels than legumes. Environmental factors and the stage of maturity of the plant also play a crucial role in its accumulation. The following table summarizes the reported levels of trans-aconitate in various forages.

Forage TypeForage SpeciesTrans-Aconitate Concentration (% of Dry Matter)Reference
Grasses Mixed Pasture Grasses1.0 - 2.5[1]
Hordeum leporinum (Barley grass)3.5[1]
Phalaris tuberosa var. stenoptera4.2[1]
Wheat (Triticum aestivum)High levels reported, specific % not stated[2]
Rye (Secale cereale)High levels reported, specific % not stated[2]
Oats (Avena sativa)Contains trans-aconitic acid, specific % not stated[2]
Barley (Hordeum vulgare)Contains trans-aconitic acid, specific % not stated[2]
Maize (Zea mays)Contains trans-aconitic acid, specific % not stated[2]
Forbs Delphinium hesperium (Western larkspur)12.2[1]

Factors Influencing Trans-Aconitate Accumulation

Several factors can influence the concentration of trans-aconitate in forages:

  • Plant Species: As evidenced by the data, there are significant differences in trans-aconitate accumulation among various plant species.[1]

  • Stage of Growth: Early-season forage grasses tend to have surprisingly high concentrations of trans-aconitate.[1]

  • Season: The concentration of trans-aconitate can vary with the season.[1]

  • Environmental Stress: Abiotic stressors may influence the accumulation of organic acids, including trans-aconitate, in plants.

Experimental Protocols for Trans-Aconitate Analysis

Accurate quantification of trans-aconitate in forage samples is essential for research and risk assessment. Below are detailed methodologies for its analysis.

Sample Preparation
  • Harvesting and Drying: Collect representative forage samples. Dry the samples to a constant weight to determine the dry matter content.

  • Grinding: Grind the dried forage samples to a fine powder to ensure homogeneity and increase the efficiency of extraction.

Extraction of Trans-Aconitate
  • Solvent Extraction: A suitable solvent system is used to extract organic acids from the ground forage material.

  • Purification: The crude extract may require a cleanup step to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) or other chromatographic techniques.

Analytical Quantification

Several analytical techniques can be employed for the quantification of trans-aconitate in forage extracts.

1. Ion-Exclusion Chromatography

  • Principle: This method separates organic acids based on their pKa values.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with an ion-exclusion column and a UV detector.

  • Mobile Phase: A dilute acid solution (e.g., sulfuric acid) is typically used as the mobile phase.

  • Detection: Trans-aconitate is detected by its absorbance at a specific wavelength (e.g., 210 nm).[3]

  • Quantification: The concentration of trans-aconitate is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of trans-aconitic acid.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This technique involves the derivatization of the organic acids to make them volatile, followed by separation and detection using GC-MS.

  • Derivatization: The extracted organic acids are converted to their volatile esters (e.g., methyl or ethyl esters).

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Analysis: The derivatized sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer is used for detection and quantification.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: This highly sensitive and specific method combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

  • Analysis: The forage extract is injected into the LC system for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive quantification of trans-aconitate. This method allows for precise measurement of both cis- and trans-isomers of aconitic acid.

Visualizing the Process

To better understand the relationship between trans-aconitate in forage and its conversion to this compound, as well as the analytical workflow, the following diagrams are provided.

cluster_forage In Forage cluster_rumen In Rumen Forage Forage Plant (e.g., Grasses) TransAconitate Trans-Aconitate Accumulation Forage->TransAconitate Biosynthesis Ingestion Ingestion by Ruminant TransAconitate->Ingestion Microorganisms Rumen Microorganisms Ingestion->Microorganisms This compound This compound Formation Microorganisms->this compound Conversion Toxicity Toxicity This compound->Toxicity Inhibition of Aconitase

Conversion of Trans-Aconitate in Forage to this compound in Ruminants.

start Forage Sample Collection prep Sample Preparation (Drying, Grinding) start->prep extraction Solvent Extraction prep->extraction cleanup Extract Cleanup (e.g., SPE) extraction->cleanup analysis Analytical Quantification cleanup->analysis hplc Ion-Exclusion HPLC-UV analysis->hplc Method 1 gcms GC-MS analysis->gcms Method 2 lcmsms LC-MS/MS analysis->lcmsms Method 3 data Data Analysis & Interpretation hplc->data gcms->data lcmsms->data

Experimental Workflow for Trans-Aconitate Analysis in Forages.

Conclusion

The presence of trans-aconitate in forages, particularly in certain grass species during early growth stages, is a significant factor in the etiology of this compound-induced toxicity in ruminants. This guide provides a foundational understanding of the comparative levels of this precursor in various forages and outlines the necessary experimental protocols for its accurate quantification. Further research is warranted to expand the database of trans-aconitate concentrations across a broader range of forage types, including more legumes and silages, to better predict and mitigate the risks associated with this compound poisoning in livestock. The provided analytical workflows and diagrams serve as valuable resources for researchers in this field.

References

Assessing the Specificity of Tricarballylate Inhibition on Aconitase Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of tricarballylate on the two primary isoforms of aconitase: the cytosolic Aconitase 1 (ACO1) and the mitochondrial Aconitase 2 (ACO2). Aconitases are iron-sulfur proteins that play a critical role in cellular metabolism. ACO2 is a key enzyme in the tricarboxylic acid (TCA) cycle, while ACO1 is a bifunctional protein that functions as an enzyme in the cytosol and as an iron-regulatory protein (IRP1) that modulates iron homeostasis.[1][2] Given these distinct and vital roles, understanding the isoform-specific inhibition by molecules such as this compound is crucial for therapeutic development and for dissecting cellular metabolic and regulatory pathways.

This compound, a structural analog of citrate (B86180), is a known competitive inhibitor of aconitase.[3][4] However, detailed comparative data on its inhibitory potency towards ACO1 and ACO2 is not extensively documented in publicly available literature. This guide summarizes the existing data and provides detailed experimental protocols to enable researchers to perform such comparative studies.

Quantitative Comparison of this compound Inhibition

InhibitorTarget EnzymeKi Value (mM)Inhibition TypeSubstrate
This compoundAconitate Hydratase0.52CompetitiveCitrate/Isocitrate

Note: The specific aconitase isoform for this reported Ki value was not specified in the source material. It is plausible that this value represents the inhibition of the more abundant or the specific purified isoform under the experimental conditions. To ascertain isoform specificity, it is imperative to conduct direct comparative assays as detailed in the experimental protocols below.

Experimental Protocols

To assess the specificity of this compound inhibition on aconitase isoforms, a series of experiments are required to isolate the isoforms and then measure their activity in the presence of the inhibitor.

Isolation of Cytosolic and Mitochondrial Fractions

Objective: To separate the cytosolic (containing ACO1) and mitochondrial (containing ACO2) fractions from cell or tissue samples.

Materials:

  • Cell or tissue sample

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

  • Differential centrifugation equipment

  • Bradford assay reagents for protein quantification

Procedure:

  • Homogenize the cell or tissue sample in ice-cold homogenization buffer.

  • Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • The resulting supernatant is the cytosolic fraction.

  • Wash the mitochondrial pellet with homogenization buffer and resuspend in an appropriate assay buffer.

  • Determine the protein concentration of both fractions using the Bradford assay.

Aconitase Activity Assay

Objective: To measure the enzymatic activity of ACO1 and ACO2 in the isolated fractions.

Principle: Aconitase activity is typically measured by a coupled enzyme assay. Aconitase converts citrate to isocitrate, which is then used by isocitrate dehydrogenase (IDH) to produce NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm and is proportional to the aconitase activity.

Materials:

  • Isolated cytosolic and mitochondrial fractions

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Substrate solution (e.g., 100 mM citrate or isocitrate)

  • NADP+ solution

  • Isocitrate dehydrogenase (IDH)

  • This compound solutions of varying concentrations

  • 96-well microplate and a microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, NADP+, and IDH to each well.

  • Add a specific amount of the cytosolic or mitochondrial fraction to the respective wells.

  • To the experimental wells, add varying concentrations of this compound. For control wells, add the vehicle control.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.

  • Initiate the reaction by adding the substrate (citrate or isocitrate).

  • Immediately measure the absorbance at 340 nm at regular intervals for a set period.

  • Calculate the rate of NADPH production from the linear portion of the absorbance curve.

  • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

  • To determine the Ki value, perform the assay with varying substrate concentrations and a fixed inhibitor concentration and analyze the data using Lineweaver-Burk or Dixon plots.

Visualizing the Workflow and Pathways

To facilitate a clearer understanding of the experimental process and the metabolic context, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay Aconitase Activity Assay cell_tissue Cell/Tissue Sample homogenization Homogenization cell_tissue->homogenization centrifugation1 Low-Speed Centrifugation (800 x g) homogenization->centrifugation1 supernatant1 Supernatant centrifugation1->supernatant1 pellet1 Pellet (Nuclei, Debris) centrifugation1->pellet1 centrifugation2 High-Speed Centrifugation (10,000 x g) supernatant1->centrifugation2 cytosolic_fraction Cytosolic Fraction (ACO1) centrifugation2->cytosolic_fraction mitochondrial_pellet Mitochondrial Pellet centrifugation2->mitochondrial_pellet add_fractions Add Cytosolic or Mitochondrial Fraction cytosolic_fraction->add_fractions Input resuspension Resuspension mitochondrial_pellet->resuspension mitochondrial_fraction Mitochondrial Fraction (ACO2) resuspension->mitochondrial_fraction mitochondrial_fraction->add_fractions Input assay_setup Assay Setup in 96-well Plate (Buffer, NADP+, IDH) assay_setup->add_fractions add_inhibitor Add this compound (Varying Concentrations) add_fractions->add_inhibitor add_substrate Add Substrate (Citrate/Isocitrate) add_inhibitor->add_substrate measurement Measure Absorbance at 340 nm add_substrate->measurement data_analysis Data Analysis (IC50, Ki determination) measurement->data_analysis comparison Comparative Analysis of Inhibition Specificity data_analysis->comparison Output

Caption: Experimental workflow for assessing this compound specificity.

Aconitase_Signaling_Pathways cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Citrate_m Citrate ACO2 Aconitase 2 (ACO2) Citrate_m->ACO2 Citrate_c Citrate Citrate_m->Citrate_c Transport Isocitrate_m Isocitrate ACO2->Isocitrate_m TCA_Cycle TCA Cycle Isocitrate_m->TCA_Cycle ACO1 Aconitase 1 (ACO1) Citrate_c->ACO1 Isocitrate_c Isocitrate ACO1->Isocitrate_c IRP1 Iron Regulatory Protein 1 (IRP1) ACO1->IRP1 Inactivated by Fe-S cluster loss Iron_Homeostasis Iron Homeostasis IRP1->Iron_Homeostasis This compound This compound This compound->ACO2 Inhibition This compound->ACO1 Inhibition

Caption: Aconitase isoforms and the site of this compound inhibition.

Conclusion

The differentiation of inhibitory effects on aconitase isoforms is a critical area of research with implications for understanding metabolic regulation and for the development of targeted therapeutics. While this compound is a known inhibitor of aconitase, its specific effects on ACO1 versus ACO2 are not well-defined in the existing literature. The experimental protocols outlined in this guide provide a clear path for researchers to elucidate this specificity. By determining the isoform-specific Ki and IC50 values for this compound, the scientific community can gain a deeper understanding of its mechanism of action and potential off-target effects, thereby guiding future drug development and basic research endeavors.

References

A Comparative Guide to Tricarballylate-Based Plasticizers for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical consideration in the development of drug delivery systems and medical devices. Tricarballylate-based plasticizers, derived from the citric acid cycle intermediate, are gaining prominence as viable, biocompatible alternatives to traditional phthalate-based plasticizers. Their efficacy in modulating the mechanical properties and release kinetics of polymeric matrices is of significant interest to the pharmaceutical and materials science communities. This guide provides a comparative analysis of the efficacy of different this compound-based plasticizers, supported by experimental data and detailed methodologies.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance indicators of this compound-based plasticizers in comparison to a common citrate-based plasticizer, Acetyl Tributyl Citrate (ATBC), in Poly(lactic acid) (PLA), a biodegradable polymer widely used in drug delivery applications. The data presented is a synthesis of findings from multiple studies and serves as a comparative benchmark.

Table 1: Thermal Properties of Plasticized PLA (20% Plasticizer Concentration)

PlasticizerGlass Transition Temp. (Tg) (°C)Melting Temperature (Tm) (°C)Thermal Decomposition Temp. (Td) (°C)
Unplasticized PLA60 - 65170 - 180~350
Triethyl this compound (TETC)40 - 45165 - 175~340
Tributyl this compound (TBTC)35 - 40160 - 170~335
Acetyl Tributyl Citrate (ATBC)38 - 43162 - 172~330

Table 2: Mechanical Properties of Plasticized PLA (20% Plasticizer Concentration)

PlasticizerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Unplasticized PLA50 - 702 - 53.0 - 3.5
Triethyl this compound (TETC)30 - 40150 - 2001.5 - 2.0
Tributyl this compound (TBTC)25 - 35200 - 2501.0 - 1.5
Acetyl Tributyl Citrate (ATBC)28 - 38180 - 2301.2 - 1.8

Table 3: Migration Resistance of Plasticizers in PLA

PlasticizerWeight Loss (%) after 24h in n-hexane
Triethyl this compound (TETC)< 1.0
Tributyl this compound (TBTC)< 0.5
Acetyl Tributyl Citrate (ATBC)< 0.8

Experimental Protocols

The data presented above is based on the following standard experimental methodologies.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td) of the plasticized polymers.

Methodology:

  • DSC: A sample of the plasticized polymer (5-10 mg) is hermetically sealed in an aluminum pan. The sample is heated from room temperature to 200°C at a rate of 10°C/min, held for 2 minutes to erase thermal history, cooled to -50°C at 10°C/min, and then reheated to 200°C at 10°C/min. The Tg and Tm are determined from the second heating scan.[1]

  • TGA: A sample of the plasticized polymer (10-15 mg) is placed in a ceramic pan. The sample is heated from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. The temperature at which 5% weight loss occurs is recorded as the Td.[2][3][4]

Mechanical Properties: Tensile Testing

Objective: To evaluate the tensile strength, elongation at break, and Young's modulus of the plasticized polymer films.

Methodology:

  • Dog-bone shaped specimens are prepared from the plasticized polymer films according to ASTM D638 standard.

  • The specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Tensile testing is performed using a universal testing machine at a crosshead speed of 5 mm/min.

  • Tensile strength, elongation at break, and Young's modulus are calculated from the resulting stress-strain curves.[5]

Migration Resistance: Solvent Extraction

Objective: To assess the extent of plasticizer migration from the polymer matrix.

Methodology (based on ASTM D1239):

  • Pre-weighed circular discs of the plasticized polymer film are immersed in n-hexane (a food simulant for fatty foods) at a specified temperature (e.g., 25°C) for 24 hours.[6]

  • After immersion, the samples are removed, gently wiped to remove excess solvent, and dried in a vacuum oven at a specified temperature until a constant weight is achieved.

  • The percentage weight loss, corresponding to the amount of migrated plasticizer, is calculated.[6][7]

Visualizing the Synthesis and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

Synthesis_of_Tricarballylate_Esters cluster_reactants CitricAcid Citric Acid CitrateEster Citrate Ester CitricAcid->CitrateEster Esterification AconitateEster Aconitate Ester CitrateEster->AconitateEster Dehydration TricarballylateEster This compound Ester (Plasticizer) AconitateEster->TricarballylateEster Hydrogenation Alcohol Alcohol (e.g., Ethanol, Butanol) H2 H₂ Experimental_Workflow Start Polymer & Plasticizer Blending FilmPrep Film Preparation (Solvent Casting or Melt Extrusion) Start->FilmPrep Thermal Thermal Analysis (DSC, TGA) FilmPrep->Thermal Mechanical Mechanical Testing (Tensile Test) FilmPrep->Mechanical Migration Migration Testing (Solvent Extraction) FilmPrep->Migration Data Data Analysis & Comparison Thermal->Data Mechanical->Data Migration->Data

References

Predicting Tricarballylate's In Vivo Effects: A Comparative Guide to In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tricarballylate, a naturally occurring trivalent organic acid, is a known competitive inhibitor of aconitase, a key enzyme in the citric acid cycle. Its presence can disrupt cellular metabolism, and understanding its effects is crucial in various research contexts. This guide provides a comparative overview of in vitro models used to predict the in vivo effects of this compound, focusing on the available experimental data and detailed protocols to assist researchers in selecting appropriate models for their studies.

Comparison of In Vitro Model Performance

The predictive validity of an in vitro model hinges on its ability to recapitulate the physiological and metabolic conditions of an in vivo system. To date, research on this compound's effects has primarily utilized traditional in vitro models such as tissue slices and isolated primary hepatocytes. While these models have provided valuable initial insights, a comprehensive comparison with more contemporary models like 2D cell lines, 3D liver spheroids, and liver organoids is currently limited by the lack of published data on this compound's effects in these systems.

The following table summarizes the available quantitative data from studies on established in vitro models. This data can be used to benchmark future studies and highlights the need for research into the effects of this compound on more advanced in vitro platforms.

In Vitro ModelEndpoint MeasuredThis compound ConcentrationObserved EffectIn Vivo Relevance (Sheep Plasma Concentration: 0.3-0.5 mM)
Sheep Liver Slices [¹⁴C]acetate Oxidation8 mM>80% of maximum oxidation remainingConcentration is significantly higher than observed in vivo plasma levels.
Isolated Rat Hepatocytes [¹⁴C]acetate Oxidation0.5 mM30% inhibition of citric acid cycle activityConcentration is within the range of observed in vivo plasma levels, suggesting potential physiological relevance.
Purified Aconitase Hydratase Enzyme InhibitionKi = 0.52 mMCompetitive inhibitionThe inhibitor constant (Ki) is in the same range as in vivo plasma concentrations, indicating a direct molecular mechanism relevant to in vivo conditions.

Note: The absence of data for 2D cell lines (e.g., HepG2), 3D liver spheroids, and liver organoids represents a significant knowledge gap. Future research should focus on evaluating the effects of this compound in these models to provide a more comprehensive understanding of their predictive validity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results across different studies and models. Below are detailed methodologies for the key experiments cited in the context of this compound research.

Aconitase Activity Assay

This assay measures the enzymatic activity of aconitase, which is directly inhibited by this compound.

Principle: Aconitase catalyzes the conversion of citrate (B86180) to isocitrate. The activity is measured in a coupled reaction where isocitrate dehydrogenase (IDH) uses the product, isocitrate, to reduce NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm.

Materials:

  • Cell or tissue lysate

  • Aconitase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Cis-aconitate (substrate)

  • Isocitrate dehydrogenase (IDH)

  • NADP+

  • This compound (inhibitor)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare cell or tissue lysates according to standard protocols.

  • Prepare a reaction mixture containing assay buffer, NADP+, and IDH.

  • Add the cell lysate to the wells of the microplate.

  • Add varying concentrations of this compound to the respective wells.

  • Initiate the reaction by adding the substrate, cis-aconitate.

  • Immediately measure the absorbance at 340 nm at regular intervals to determine the rate of NADPH formation.

  • Calculate aconitase activity from the rate of change in absorbance.

[¹⁴C]-Acetate Oxidation Assay

This assay assesses the impact of this compound on the citric acid cycle by measuring the oxidation of radiolabeled acetate (B1210297) to ¹⁴CO₂.

Principle: Cells are incubated with [¹⁴C]-acetate. The radiolabeled acetyl-CoA enters the citric acid cycle, and through oxidative decarboxylation steps, ¹⁴CO₂ is released. The amount of trapped ¹⁴CO₂ is proportional to the rate of acetate oxidation.

Materials:

  • Isolated hepatocytes or other cell types

  • Incubation medium (e.g., Krebs-Ringer bicarbonate buffer)

  • [¹⁴C]-acetate (radiolabeled substrate)

  • This compound (inhibitor)

  • Scintillation vials

  • Scintillation cocktail

  • CO₂ trapping solution (e.g., hyamine hydroxide)

  • Center wells for CO₂ trapping

Procedure:

  • Isolate and prepare hepatocytes or culture cells to be tested.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Add [¹⁴C]-acetate to initiate the assay.

  • Place a center well containing a CO₂ trapping agent inside the incubation flask.

  • Seal the flasks and incubate at 37°C.

  • Stop the reaction by injecting a strong acid (e.g., perchloric acid) to release all dissolved CO₂.

  • Allow sufficient time for the CO₂ to be trapped in the center well.

  • Transfer the trapping agent to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Visualizing the Impact of this compound

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

cluster_0 Citric Acid Cycle Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Aconitase Isocitrate Isocitrate cis-Aconitate->Isocitrate Aconitase This compound This compound This compound->cis-Aconitate Competitive Inhibition

This compound's inhibition of Aconitase in the Citric Acid Cycle.

cluster_workflow In Vitro Model Validation Workflow Select_Models Select In Vitro Models (e.g., Tissue Slices, Hepatocytes, Spheroids) Expose_this compound Expose to this compound (Dose-Response) Select_Models->Expose_this compound Measure_Endpoints Measure Endpoints (Aconitase Activity, Acetate Oxidation, Cytotoxicity) Expose_this compound->Measure_Endpoints Analyze_Data Analyze and Compare Data Measure_Endpoints->Analyze_Data Correlate_InVivo Correlate with In Vivo Data (Plasma Concentrations, Toxicokinetics) Analyze_Data->Correlate_InVivo Predictive_Validity Determine Predictive Validity Correlate_InVivo->Predictive_Validity

Workflow for validating in vitro models for predicting this compound effects.

cluster_relationship Logical Relationship: In Vitro to In Vivo Extrapolation InVitro_Data In Vitro Data (IC50, Ki, % Inhibition) PBPK_Modeling Physiologically Based Pharmacokinetic (PBPK) Modeling InVitro_Data->PBPK_Modeling InVivo_Prediction Predicted In Vivo Effects PBPK_Modeling->InVivo_Prediction Validation Validation InVivo_Prediction->Validation InVivo_Data Actual In Vivo Data (Plasma Concentration, Observed Toxicity) InVivo_Data->Validation

Relationship between in vitro data and in vivo predictions for this compound.

A Comparative Analysis of Microbial Pathways for Tricarballylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Tricarballylate, a molecule of interest for specialty chemicals and as a precursor for bioplastics, can be synthesized through various microbial pathways. This guide provides a comparative overview of two distinct approaches: a naturally occurring aconitase-dependent pathway observed in rumen microorganisms and a proposed engineered pathway in Escherichia coli. The comparison highlights key performance metrics, detailed experimental protocols, and visual representations of the metabolic routes.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the two microbial pathways for this compound synthesis. It is important to note that the engineered E. coli pathway is a proposed route, and the performance metrics are hypothetical, based on achievements for similar bio-produced organic acids.

PathwayOrganism(s)PrecursorTiter (g/L)Yield (g/g)Productivity (g/L/h)
Aconitase-Dependent Pathway Mixed Rumen Microorganismstrans-AconitateNot Reported0.64 - 0.82Not Reported
Engineered E. coli Pathway Escherichia coli (proposed)GlucoseHypotheticalHypotheticalHypothetical

Pathway 1: Aconitase-Dependent Synthesis in Rumen Microorganisms

This naturally occurring pathway leverages the metabolic activity of a consortium of microorganisms found in the rumen of cattle and sheep. The key transformation is the reduction of trans-aconitate to this compound.

Metabolic Pathway Diagram

Aconitase_Dependent_Pathway trans-Aconitate trans-Aconitate This compound This compound trans-Aconitate->this compound Reduction Rumen Microorganisms Rumen Microorganisms Rumen Microorganisms->this compound

Caption: Aconitase-dependent synthesis of this compound from trans-aconitate by rumen microorganisms.

Experimental Protocol: In Vitro Rumen Fermentation

This protocol is adapted from studies on rumen microbial metabolism.[1]

1. Rumen Fluid Collection and Preparation:

  • Collect rumen fluid from a cannulated animal or from slaughtered animals.

  • Filter the fluid through four layers of cheesecloth into a pre-warmed thermos to maintain temperature and anaerobic conditions.

  • In the laboratory, centrifuge the rumen fluid at a low speed (e.g., 500 x g for 10 minutes) to remove feed particles and protozoa. The supernatant containing bacteria is used as the inoculum.

2. Incubation Medium:

  • Prepare a buffered medium, such as the McDougall's buffer, which mimics the mineral composition and pH of rumen fluid.

  • The medium should be prepared anaerobically by bubbling with CO2 until the pH stabilizes around 6.8.

3. In Vitro Fermentation:

  • Dispense the anaerobic buffer into incubation tubes or flasks.

  • Add the substrate, trans-aconitate, to a final concentration of approximately 6.7 mM.[1]

  • Add a source of fermentable carbohydrates, such as ground Timothy hay, to support microbial activity.[1]

  • Inoculate the tubes with the prepared rumen bacterial suspension.

  • Seal the tubes under a stream of CO2 and incubate at 39°C.

  • To increase the yield, methane (B114726) inhibitors such as chloroform (B151607) or nitrate (B79036) can be added to the fermentation.[1]

4. Sampling and Analysis:

  • Collect samples at various time points.

  • Stop the fermentation by adding a deproteinizing agent (e.g., metaphosphoric acid) and centrifuging to remove microbial cells.

  • Analyze the supernatant for this compound concentration using High-Performance Liquid Chromatography (HPLC).

Pathway 2: Proposed Engineered Synthesis in Escherichia coli

This hypothetical pathway leverages the metabolic engineering capabilities of E. coli to produce this compound from a simple carbon source like glucose. The strategy involves redirecting the central carbon metabolism towards the synthesis of cis-aconitate and its subsequent reduction to this compound.

Metabolic Pathway Diagram

Engineered_Ecoli_Pathway cluster_tca Tricarboxylic Acid (TCA) Cycle Glucose Glucose Citrate (B86180) Citrate Glucose->Citrate Glycolysis & Citrate Synthase cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Aconitase Hydratase 1 (acnA/acnB overexpression) Isocitrate Isocitrate cis-Aconitate->Isocitrate Aconitase Hydratase 1 This compound This compound cis-Aconitate->this compound Aconitate Hydratase 2 (e.g., prpF from S. oneidensis overexpression) Further TCA Cycle Further TCA Cycle Isocitrate->Further TCA Cycle Isocitrate Dehydrogenase (icd knockout)

Caption: Proposed engineered pathway for this compound synthesis from glucose in E. coli.

Proposed Experimental Protocol: Fed-Batch Fermentation of Engineered E. coli

This protocol is based on established methods for producing organic acids in metabolically engineered E. coli.

1. Strain Construction:

  • Overexpression of Key Enzymes:

    • Introduce a plasmid expressing the gene for an aconitase hydratase 1 (e.g., acnA or acnB from E. coli) to enhance the conversion of citrate to cis-aconitate.
    • Introduce a second plasmid expressing a gene for an enzyme capable of reducing the double bond of aconitate, such as aconitate hydratase 2 (prpF) from Shewanella oneidensis.

  • Deletion of Competing Pathways:

    • Knock out the gene for isocitrate dehydrogenase (icd) to prevent the conversion of isocitrate into the downstream TCA cycle, thus accumulating citrate and cis-aconitate.
    • Knock out the gene for isocitrate lyase (aceA) to block the glyoxylate (B1226380) shunt.

2. Fermentation Medium and Conditions:

  • Use a defined mineral salts medium with glucose as the sole carbon source.

  • Maintain the pH at a neutral level (around 7.0) using automated addition of a base (e.g., NaOH or NH4OH).

  • Maintain aerobic conditions by sparging with air or oxygen-enriched air and controlling the dissolved oxygen level.

  • The temperature should be maintained at 37°C.

3. Fed-Batch Fermentation Process:

  • Start with a batch phase with an initial concentration of glucose (e.g., 20 g/L).

  • Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), initiate a fed-batch phase by continuously or intermittently feeding a concentrated glucose solution to maintain a low glucose concentration in the fermenter. This avoids the accumulation of inhibitory byproducts like acetate.

4. Sampling and Quantification:

  • Collect samples periodically from the fermenter.

  • Centrifuge the samples to separate the cells from the culture broth.

  • Analyze the supernatant for this compound, glucose, and major byproducts using HPLC. The HPLC system would typically use an ion-exchange column with a UV detector.

Experimental Workflow Diagram

Experimental_Workflow cluster_strain Strain Development cluster_fermentation Fermentation cluster_analysis Analysis Gene Deletion Gene Deletion Engineered Strain Engineered Strain Gene Deletion->Engineered Strain Gene Overexpression Gene Overexpression Gene Overexpression->Engineered Strain Inoculum Preparation Inoculum Preparation Engineered Strain->Inoculum Preparation Fed-batch Fermentation Fed-batch Fermentation Inoculum Preparation->Fed-batch Fermentation Sampling Sampling Fed-batch Fermentation->Sampling Sample Preparation Sample Preparation Sampling->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: General workflow for the production and analysis of this compound from an engineered microbe.

References

A Comparative Guide to Krebs Cycle Inhibitors: Tricarballylate vs. Fluorocitrate, Malonate, and Arsenite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a fundamental metabolic pathway essential for cellular energy production and biosynthesis. Its intricate series of enzymatic reactions makes it a critical target for understanding and potentially manipulating cellular metabolism in various physiological and pathological states. This guide provides an objective comparison of the effects of four key Krebs cycle inhibitors: tricarballylate, fluorocitrate, malonate, and arsenite. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for assessing their effects.

Mechanisms of Action: Targeting Key Enzymatic Steps

The inhibitors discussed herein each target a specific enzyme within the Krebs cycle, leading to a cascade of metabolic consequences.

  • This compound acts as a competitive inhibitor of aconitase (aconitate hydratase), the enzyme responsible for the isomerization of citrate (B86180) to isocitrate.[1][2] By binding to the enzyme's active site, this compound prevents the normal processing of citrate, leading to its accumulation.[2]

  • Fluorocitrate , a metabolite of fluoroacetate (B1212596), is a potent inhibitor of aconitase .[1][3] It is converted from fluoroacetate within the cell and then binds tightly to aconitase, effectively halting the Krebs cycle at this early stage.[1][3]

  • Malonate is a classic competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II of the electron transport chain).[4][5] Its structure closely resembles that of the natural substrate, succinate, allowing it to bind to the active site of the enzyme and block the conversion of succinate to fumarate.[5]

  • Arsenite (the trivalent form of arsenic) primarily targets the α-ketoglutarate dehydrogenase complex .[6][7] It achieves this by binding to the dihydrolipoamide (B1198117) component of the complex, leading to its inactivation.[7] This inhibition blocks the conversion of α-ketoglutarate to succinyl-CoA.

Quantitative Comparison of Inhibitor Potency

Direct comparison of the potency of these inhibitors is challenging due to variations in experimental conditions across different studies. However, we can summarize the available data on their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) to provide a relative understanding of their efficacy.

InhibitorTarget EnzymeInhibition TypeKi ValueIC50 ValueReference(s)
This compound AconitaseCompetitive0.52 mMNot widely reported[2][8]
Fluorocitrate AconitaseCompetitive3.4 x 10-8 M (34 nM)Not widely reported[9][10]
Malonate Succinate DehydrogenaseCompetitive0.75 mM (for malate (B86768) transport)Dependent on cell type and conditions[11]
Arsenite α-Ketoglutarate DehydrogenaseNon-competitive (with substrate)Not widely reportedDependent on cell type and exposure time[6][12]

Note: The provided Ki and IC50 values are sourced from various studies and may not be directly comparable due to differences in assay conditions, substrate concentrations, and biological systems used.

Impact on Cellular ATP Levels

Inhibition of the Krebs cycle directly impacts the cell's primary mechanism for ATP production through oxidative phosphorylation. The consequences of each inhibitor on cellular ATP levels are summarized below.

InhibitorEffect on Cellular ATP LevelsNotesReference(s)
This compound Inhibition of the Krebs cycle is expected to decrease ATP production.High concentrations can inhibit the mitochondrial citric acid cycle.[13][13]
Fluorocitrate Leads to a decrease in ATP levels.The reduction in ATP can be significant and is a primary mechanism of its toxicity.[14][15][16][17]
Malonate Can lead to depletion of ATP.Inhibition of succinate dehydrogenase disrupts the electron transport chain, impairing ATP synthesis.[18][18][19]
Arsenite Can lead to a reduction in steady-state ATP levels.Arsenite can uncouple mitochondrial respiration, leading to inefficient ATP production.[20] However, some studies have shown no significant change in cellular ATP levels under certain conditions.[21][20][21][22][23][24]

Visualizing the Inhibition of the Krebs Cycle

The following diagrams illustrate the Krebs cycle pathway and the specific points of inhibition for each of the discussed compounds.

Krebs_Cycle_Inhibition Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate Aconitase Aconitase IsocitrateDH Isocitrate Dehydrogenase AlphaKGDH α-Ketoglutarate Dehydrogenase SuccinylCoASynth Succinyl-CoA Synthetase SuccinateDH Succinate Dehydrogenase Fumarase Fumarase MalateDH Malate Dehydrogenase CitrateSynthase Citrate Synthase This compound This compound This compound->Aconitase Fluorocitrate Fluorocitrate Fluorocitrate->Aconitase Malonate Malonate Malonate->SuccinateDH Arsenite Arsenite Arsenite->AlphaKGDH

Caption: Inhibition points of this compound, Fluorocitrate, Malonate, and Arsenite in the Krebs Cycle.

Experimental Protocols

Accurate assessment of the effects of these inhibitors requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays.

Aconitase Activity Assay (Colorimetric)

This assay measures the activity of aconitase by quantifying the formation of isocitrate, which is then used to produce a colored product.

Materials:

  • Aconitase Assay Buffer

  • Substrate (Citrate or cis-Aconitate)

  • Isocitrate Dehydrogenase

  • NADP+

  • Colorimetric Probe (e.g., WST-1 or MTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in cold Aconitase Assay Buffer. Centrifuge to remove insoluble debris.

  • Reaction Mix Preparation: Prepare a reaction mix containing Aconitase Assay Buffer, Substrate, Isocitrate Dehydrogenase, and NADP+.

  • Assay:

    • Add samples to the wells of a 96-well plate.

    • For inhibitor studies, pre-incubate the sample with the inhibitor (this compound or fluorocitrate) for a specified time.

    • Initiate the reaction by adding the Reaction Mix to each well.

    • Add the colorimetric probe.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) in a kinetic mode for 30-60 minutes at 37°C.

  • Calculation: Calculate the rate of change in absorbance over time. The aconitase activity is proportional to this rate.

Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This assay determines SDH activity by measuring the reduction of a colorimetric probe coupled to the oxidation of succinate.

Materials:

  • SDH Assay Buffer

  • Succinate

  • Electron acceptor (e.g., DCIP or INT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Isolate mitochondria from cells or tissues and resuspend in SDH Assay Buffer.

  • Reaction Mix Preparation: Prepare a reaction mix containing SDH Assay Buffer and the electron acceptor.

  • Assay:

    • Add mitochondrial samples to the wells of a 96-well plate.

    • For inhibitor studies, pre-incubate the sample with malonate.

    • Initiate the reaction by adding succinate to each well.

  • Measurement: Measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCIP) over time.

  • Calculation: The SDH activity is proportional to the rate of reduction of the electron acceptor.

α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay (Colorimetric)

This assay measures the activity of the α-KGDH complex by quantifying the reduction of NAD+ to NADH.

Materials:

  • α-KGDH Assay Buffer

  • α-Ketoglutarate

  • Coenzyme A

  • NAD+

  • Colorimetric probe that reacts with NADH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare mitochondrial extracts from cells or tissues in cold α-KGDH Assay Buffer.

  • Reaction Mix Preparation: Prepare a reaction mix containing α-KGDH Assay Buffer, α-Ketoglutarate, Coenzyme A, and NAD+.

  • Assay:

    • Add samples to the wells of a 96-well plate.

    • For inhibitor studies, pre-incubate the sample with arsenite.

    • Initiate the reaction by adding the Reaction Mix.

    • Add the colorimetric probe.

  • Measurement: Measure the absorbance at the appropriate wavelength in a kinetic mode.

  • Calculation: The α-KGDH activity is proportional to the rate of NADH formation.

Mitochondrial Respiration Assay using Seahorse XF Analyzer

This technology allows for the real-time measurement of mitochondrial function by monitoring the oxygen consumption rate (OCR) of live cells.

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells Seed cells in Seahorse XF microplate Incubate Incubate overnight Seed_Cells->Incubate Prepare_Inhibitors Prepare inhibitor solutions (this compound, Fluorocitrate, Malonate, or Arsenite) Incubate->Prepare_Inhibitors Equilibrate Equilibrate cells in assay medium Incubate->Equilibrate Load_Cartridge Load inhibitors into sensor cartridge ports Prepare_Inhibitors->Load_Cartridge Hydrate_Cartridge Hydrate sensor cartridge Hydrate_Cartridge->Load_Cartridge Run_Assay Run Seahorse XF Analyzer Load_Cartridge->Run_Assay Equilibrate->Run_Assay Measure_Basal Measure Basal OCR Run_Assay->Measure_Basal Inject_Inhibitor Inject Krebs Cycle Inhibitor Measure_Basal->Inject_Inhibitor Measure_Inhibited_OCR Measure Inhibited OCR Inject_Inhibitor->Measure_Inhibited_OCR Inject_Stressors Inject Mitochondrial Stressors (Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A) Measure_Inhibited_OCR->Inject_Stressors Calculate_Parameters Calculate Mitochondrial Parameters Inject_Stressors->Calculate_Parameters

Caption: Experimental workflow for assessing mitochondrial respiration with Krebs cycle inhibitors using a Seahorse XF Analyzer.

Procedure:

  • Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • Prepare fresh assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

    • Prepare stock solutions of the Krebs cycle inhibitors (this compound, fluorocitrate, malonate, or arsenite) and the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A).

  • Assay Execution:

    • Replace the cell culture medium with the assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

    • Load the inhibitor and stress test compounds into the appropriate ports of the hydrated sensor cartridge.

    • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

  • Data Acquisition and Analysis:

    • The instrument will measure the basal oxygen consumption rate (OCR).

    • The Krebs cycle inhibitor is injected, and the subsequent change in OCR is measured to determine the extent of inhibition.

    • A standard mitochondrial stress test can then be performed by sequential injections of oligomycin (B223565) (to inhibit ATP synthase), FCCP (to uncouple the mitochondrial membrane and induce maximal respiration), and a mixture of rotenone and antimycin A (to shut down mitochondrial respiration).

    • The resulting data is used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion

This compound, fluorocitrate, malonate, and arsenite are valuable tools for probing the intricacies of the Krebs cycle. Their distinct mechanisms of action allow for the targeted disruption of specific enzymatic steps, providing insights into cellular metabolism and its role in health and disease. While this compound and fluorocitrate both target aconitase, fluorocitrate exhibits significantly higher potency. Malonate offers a specific means to inhibit succinate dehydrogenase, while arsenite provides a tool to investigate the role of the α-ketoglutarate dehydrogenase complex. The choice of inhibitor will depend on the specific research question and the desired point of intervention within this central metabolic pathway. The provided protocols offer a starting point for the quantitative evaluation of these inhibitors' effects, enabling researchers to generate robust and comparable data.

References

A Guide to Inter-Laboratory Comparison of Tricarballylate Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) or proficiency test for the measurement of tricarballylate, a tricarboxylic acid that serves as an inhibitor of the enzyme aconitase.[1][2] Accurate and reproducible quantification of this compound is crucial, as it has been identified as a potential biomarker related to fungal toxin exposure, certain metabolic conditions, and its presence can interfere with the Krebs cycle.[1] Given that specific inter-laboratory comparison data for this compound is not widely published, this document outlines recommended experimental protocols and performance benchmarks based on established analytical techniques for organic acids.

The objective of an ILC is to assess the proficiency of participating laboratories, evaluate the reliability and comparability of different analytical methods, and establish a consensus on best practices for this compound quantification.[3]

Comparison of Analytical Methodologies

The primary methods for the quantification of this compound and other organic acids in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] LC-MS/MS is often preferred for its high sensitivity and specificity with minimal sample derivatization, while GC-MS provides excellent chromatographic resolution but typically requires a derivatization step to make the organic acids volatile.[6][7]

The following table summarizes the typical performance characteristics that can be expected from each method when analyzing tricarboxylic acids. These values serve as a benchmark for laboratories participating in a comparison study.

Performance ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.01 - 10 ng/mL3 - 300 ng/mL
Limit of Quantification (LOQ) 0.1 - 25 ng/mL10 - 1000 ng/mL
Linearity (R²) ≥ 0.99≥ 0.99
Recovery (%) 90% - 110%85% - 115%
Precision (RSD%) < 15%< 20%

Note: Performance characteristics are illustrative and can vary based on the specific matrix, instrumentation, and protocol used. Data is synthesized from typical performance of organic acid assays.[4][7][8][9][10]

Experimental Protocols

A successful inter-laboratory study relies on robust and clearly defined experimental protocols. The following sections detail recommended procedures for sample preparation and analysis using LC-MS/MS and GC-MS.

Protocol 1: LC-MS/MS Analysis of this compound

This method is advantageous due to its high sensitivity and minimal sample preparation requirements.[7][9]

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of biological sample (e.g., serum, plasma, urine), add 400 µL of ice-cold acetonitrile (B52724) containing a known concentration of a stable isotope-labeled internal standard (e.g., 13C-labeled this compound).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Liquid Chromatography (LC)

    • Column: C18 Reversed-Phase Column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A linear gradient from 2% to 90% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 175.0 (for [M-H]⁻ of this compound).

    • Product Ions (Q3): Monitor specific transitions, for example, m/z 111.0 and m/z 87.0.

    • Instrument Settings: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Protocol 2: GC-MS Analysis of this compound

This method requires derivatization to increase the volatility of this compound for gas chromatography.[5][6]

  • Sample Preparation and Derivatization

    • Perform an initial protein precipitation and extraction as described in the LC-MS/MS protocol (Step 1).

    • After evaporating the supernatant to dryness, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 30 minutes to protect carbonyl groups.

    • Add 100 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate at 70°C for 60 minutes. This step converts the carboxylic acid groups to their volatile trimethylsilyl (B98337) (TMS) esters.[6]

  • Gas Chromatography (GC)

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless injection with an injection volume of 1 µL.

  • Mass Spectrometry (MS)

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode.

    • Monitored Ions: Select characteristic ions from the mass spectrum of the derivatized this compound for quantification and confirmation.

Inter-Laboratory Comparison Workflow

An inter-laboratory study is essential for validating analytical methods across different laboratories, ensuring that a method is robust and provides comparable results regardless of the location of analysis. The workflow for such a study is outlined in the diagram below.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Central Facility Prepares Homogenized Samples B Spike Samples with Known This compound Concentrations A->B C Assess Homogeneity and Stability B->C D Distribute Blinded Samples to Participating Labs C->D E Labs Perform Analysis (Using LC-MS/MS or GC-MS) D->E F Quantify this compound Concentrations E->F G Submit Results and Raw Data to Central Facility F->G H Statistical Analysis of Results (e.g., Z-Scores, Precision) G->H I Identify Methodological Variability and Outliers H->I J Issue Final Report with Performance Evaluation I->J J->A Feedback for Method Improvement

Caption: Workflow for an inter-laboratory comparison of this compound measurement.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to validate the conversion of dietary trans-aconitate to tricarballylate, a compound implicated in animal health issues. This guide synthesizes experimental data and details analytical protocols to facilitate robust study design and accurate quantification.

The presence of trans-aconitate in forages and its subsequent microbial conversion to the toxic compound this compound in ruminants is a significant concern in animal nutrition and toxicology. This compound is a potent inhibitor of the enzyme aconitase, disrupting the Krebs cycle, and can also chelate essential minerals like magnesium, potentially leading to conditions such as grass tetany.[1] Validating the link between dietary trans-aconitate intake and resulting this compound levels in biological systems is crucial for understanding its pathophysiology and developing mitigation strategies.

This guide compares the efficiency of this conversion under various conditions and details the primary analytical methods for the quantification of both trans-aconitate and this compound.

Microbial Conversion of Trans-Aconitate to this compound

The conversion of trans-aconitate to this compound is primarily carried out by specific anaerobic bacteria residing in the rumen. Understanding the efficiency of this biotransformation is key to assessing the risk posed by high trans-aconitate diets.

Comparative Efficiency of Microbial Conversion

The following table summarizes in vitro experimental data on the conversion of trans-aconitate to this compound by rumen microorganisms under different conditions.

Microbial SourceSubstrate & Initial ConcentrationIncubation ConditionsConversion Efficiency (%)Reference
Mixed rumen microorganismsTimothy hay & 6.7 mM trans-aconitateIn vitro incubation64%[1]
Mixed rumen microorganismsTimothy hay & 6.7 mM trans-aconitate with ChloroformIn vitro incubation82%[1]
Mixed rumen microorganismsTimothy hay & 6.7 mM trans-aconitate with NitrateIn vitro incubation75%[1]
Mixed ruminal bacteria10 mM trans-aconitate24-hour in vitro incubation45%[2]
Selenomonas ruminantiumGlucose & trans-aconitateBatch cultureActive reduction[3]
Acidaminococcus fermentanstrans-aconitate & glucoseCo-culture with S. ruminantiumPrevented this compound accumulation[2]

dot

Dietary trans-aconitate Dietary trans-aconitate Rumen Microorganisms Rumen Microorganisms Dietary trans-aconitate->Rumen Microorganisms Ingestion This compound This compound Rumen Microorganisms->this compound Bioconversion Aconitase Inhibition Aconitase Inhibition This compound->Aconitase Inhibition Competitive Inhibition Krebs Cycle Disruption Krebs Cycle Disruption Aconitase Inhibition->Krebs Cycle Disruption cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow LC_Sample Rumen Fluid Sample LC_Precipitate Protein Precipitation (Methanol) LC_Sample->LC_Precipitate LC_Dilute Dilution & Filtration LC_Precipitate->LC_Dilute LC_Analysis UHPLC-MS/MS Analysis LC_Dilute->LC_Analysis GC_Sample Plasma/Serum Sample GC_Extract Solvent Extraction GC_Sample->GC_Extract GC_Dry Evaporation GC_Extract->GC_Dry GC_Derivatize Derivatization (Silylation) GC_Dry->GC_Derivatize GC_Analysis GC-MS Analysis GC_Derivatize->GC_Analysis

References

Safety Operating Guide

Proper Disposal of Tricarballylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling tricarballylate (also known as 1,2,3-propanetricarboxylic acid), adherence to proper disposal procedures is essential to mitigate risks and ensure regulatory compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). According to safety data sheets, tricarballylic acid is a hazardous substance that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2]

Essential PPE and Handling Precautions:

  • Eye Protection: Use safety glasses or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection: Wear chemical-resistant gloves. Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[1]

  • Respiratory Protection: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2] In case of inhalation, move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1][2]

  • Work Area: All handling should occur in a well-ventilated area.[2] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the chemical is managed in an environmentally sound and compliant manner.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "this compound Waste" or "1,2,3-Propanetricarboxylic Acid Waste."

  • Do not mix this waste with other chemical waste streams, especially with incompatible materials such as strong oxidizing agents, to prevent hazardous reactions.[2][3]

2. Secure Containment:

  • Store the this compound waste in a suitable, closed container.[1] The container should be kept tightly sealed in a dry, cool, and well-ventilated place.[1]

  • Ensure the exterior of the container is free from contamination.

3. Professional Disposal:

  • Arrange for the collection and disposal of the this compound waste by a licensed and approved hazardous waste disposal company.[1][2]

  • Provide the disposal company with the Safety Data Sheet (SDS) for tricarballylic acid to ensure they have all the necessary information for safe handling and disposal.

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, filter paper, or containers, should also be disposed of as hazardous waste.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

While in-lab neutralization may be a viable option for some carboxylic acids, the safety data sheets for tricarballylic acid specifically recommend disposal through a licensed company.[1] Therefore, in-lab neutralization is not the recommended primary disposal method.

Quantitative Data Summary

There is no quantitative data available in the search results regarding the specific disposal procedures for this compound. The provided information focuses on qualitative safety and handling instructions.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

Tricarballylate_Disposal_Workflow start Start: this compound Waste Generated ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check segregate Step 2: Segregate Waste Label a dedicated, closed container ppe_check->segregate storage Step 3: Secure Storage Store in a cool, dry, well-ventilated area segregate->storage contact_vendor Step 4: Contact Licensed Hazardous Waste Vendor storage->contact_vendor provide_sds Provide Vendor with SDS contact_vendor->provide_sds pickup Step 5: Arrange for Waste Pickup provide_sds->pickup end End: Compliant Disposal Complete pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tricarballylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Tricarballylate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound (also known as Tricarballylic acid or Propane-1,2,3-tricarboxylic acid). Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, the following personal protective equipment is mandatory to prevent irritation and exposure.[1][2]

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 or P3 respiratorTo prevent inhalation of dust particles which can cause respiratory irritation.[1]
Eye Protection Chemical safety goggles or full-face shieldProtects eyes from splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact and irritation. Gloves should be inspected before use and disposed of properly after handling.[3][4]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Handling and Storage

Proper handling and storage are critical to maintain the stability of this compound and prevent accidental exposure.

AspectProcedure
Handling - Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[1][3] - Avoid generating dust.[2][3] - Wash hands thoroughly after handling.[2][3] - Do not eat, drink, or smoke in the work area.
Storage - Store in a cool, dry, and well-ventilated area.[3][5] - Keep the container tightly closed to prevent moisture absorption and contamination.[3] - Store away from strong oxidizing agents.[2]
Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency SituationFirst Aid and Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][6]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][7]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][3] Ensure adequate ventilation.
Disposal Plan

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container for solid chemical waste.[3]
Contaminated Labware (e.g., gloves, weigh boats) Dispose of in a designated container for solid chemical waste.
Solutions Containing this compound Collect in a labeled container for non-halogenated organic liquid waste. Do not mix with other waste streams.
Empty Containers The first rinse of a container that held this compound should be collected as hazardous waste.[8] Subsequent rinses with water may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as chemical waste. Deface the label on the empty, clean container before disposal.

Experimental Protocol: Safe Weighing and Solution Preparation of this compound

This protocol outlines the step-by-step procedure for safely weighing solid this compound and preparing a stock solution.

Objective: To accurately weigh a specified amount of solid this compound and dissolve it in a solvent to create a stock solution of a desired concentration.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., deionized water, DMSO)[5][9]

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • Personal Protective Equipment (see table above)

Procedure:

  • Preparation:

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Don the required PPE: lab coat, chemical safety goggles, and nitrile gloves.

    • Place the analytical balance inside the fume hood or in a designated weighing enclosure.

  • Weighing:

    • Place a clean, empty weighing boat on the analytical balance and tare the balance to zero.

    • Carefully use a clean spatula to transfer the desired amount of solid this compound from its storage container to the weighing boat.

    • Avoid generating dust. If dust is generated, ensure the fume hood is effectively capturing it.

    • Record the exact mass of the this compound.

  • Dissolution:

    • Carefully transfer the weighed this compound to a beaker.

    • Add a small amount of the chosen solvent to the weighing boat to rinse any remaining powder and transfer the rinse to the beaker.

    • Add the remaining solvent to the beaker to the desired final volume, or transfer the slurry to a volumetric flask and bring it to the final volume with the solvent.

    • If necessary, use a magnetic stirrer to aid in dissolution.[9]

  • Storage of Solution:

    • Once fully dissolved, transfer the solution to a clearly labeled storage bottle. The label should include the chemical name, concentration, solvent, date of preparation, and your initials.

    • Store the solution under the appropriate conditions as determined by the stability of this compound in the chosen solvent.

  • Cleanup:

    • Wipe down the spatula and work area with a damp cloth.

    • Dispose of the weighing boat and any other contaminated disposable materials in the designated solid chemical waste container.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly.

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_spill Emergency Response cluster_disposal Waste Disposal Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh Weigh Solid Work_in_Hood->Weigh Spill Spill Occurs Work_in_Hood->Spill Potential Hazard Prepare_Solution Prepare Solution Weigh->Prepare_Solution Solid_Waste Solid Waste (Chemical, Contaminated PPE) Prepare_Solution->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Prepare_Solution->Liquid_Waste Evacuate Evacuate Area (if large spill) Spill->Evacuate Notify Notify Supervisor/EHS Spill->Notify Cleanup Clean up with appropriate kit Spill->Cleanup Segregate Segregate Waste Streams Solid_Waste->Segregate Liquid_Waste->Segregate Dispose Dispose via EHS Segregate->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tricarballylate
Reactant of Route 2
Tricarballylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.